molecular formula C15H14N2O5S3 B1139478 BCX 1470 methanesulfonate CAS No. 217099-44-0

BCX 1470 methanesulfonate

カタログ番号: B1139478
CAS番号: 217099-44-0
分子量: 398.48
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BCX 1470 inhibits the esterolytic activity of factor D (IC50=96 nM) and C1s (IC50=1.6 nM), 3.4- and 200-fold better, respectively, than that of trypsin.IC50 Value: 96 nM (Factor D);  1.6 nM (C1s);  326 nM (Trypsin) [1]Target: Factor D;  C1sBCX 1470(Thrombin inhibitor) is serine protease inhibitor.BCX 1470(Thrombin inhibitor) blocks the esterolytic and hemolytic activities of the complement enzymes Cls and factor D in vitro, also blocked development of RPA-induced edema in the rat.

特性

IUPAC Name

(2-carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S2.CH4O3S/c15-13(16)12-6-8-3-4-9(7-11(8)20-12)18-14(17)10-2-1-5-19-10;1-5(2,3)4/h1-7H,(H3,15,16);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPAUXMAIOICMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C=C(S3)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

BCX 1470 Methanesulfonate: A Technical Guide on its Mechanism of Action as a Dual Inhibitor of the Complement System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BCX 1470 methanesulfonate is a synthetic, small-molecule serine protease inhibitor that demonstrates potent inhibitory activity against key enzymes of the complement system. This document provides a comprehensive overview of the mechanism of action of BCX 1470, detailing its molecular targets, inhibitory effects, and preclinical evidence. Through its dual inhibition of Factor D and C1s, BCX 1470 effectively blocks both the alternative and classical pathways of the complement cascade, highlighting its potential as a therapeutic agent for complement-mediated diseases. While its primary mechanism is well-defined within the complement system, its direct interaction with plasma kallikrein has not been substantiated in publicly available literature. No clinical trial data for BCX 1470 is currently available.

Introduction to the Complement System and its Pathological Role

The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. It comprises a network of over 30 plasma and cell-surface proteins that interact in a tightly regulated cascade. Three primary pathways initiate complement activation: the classical, alternative, and lectin pathways. All three converge at the cleavage of the central component, C3, leading to the formation of the membrane attack complex (MAC) and the release of pro-inflammatory anaphylatoxins.

While essential for immune surveillance, aberrant or excessive activation of the complement system is implicated in the pathophysiology of a wide range of inflammatory and autoimmune diseases, including paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and myasthenia gravis. Consequently, targeting key regulatory points within the complement cascade represents a promising therapeutic strategy.

Molecular Mechanism of Action of this compound

This compound is a potent inhibitor of two key serine proteases in the complement system: Factor D of the alternative pathway and C1s of the classical pathway.[1][2][3][4][5]

Inhibition of the Alternative Pathway via Factor D

The alternative pathway is a crucial amplification loop for all three complement pathways and is continuously active at a low level in plasma. Factor D is the rate-limiting enzyme of this pathway, responsible for cleaving Factor B when it is bound to C3b, forming the alternative pathway C3 convertase (C3bBb). By inhibiting Factor D, BCX 1470 effectively halts the formation of this convertase, thereby preventing the amplification of complement activation.[1][4]

Inhibition of the Classical Pathway via C1s

The classical pathway is typically initiated by the binding of C1q to antigen-antibody complexes. This binding leads to the sequential activation of the serine proteases C1r and C1s. Activated C1s is responsible for cleaving C4 and C2, which then assemble to form the classical pathway C3 convertase (C4b2a). BCX 1470's potent inhibition of C1s blocks this crucial step, preventing the propagation of the classical pathway cascade.[1][2][3][4][5]

Quantitative Data on Inhibitory Activity

The inhibitory potency of BCX 1470 has been quantified through various in vitro assays. The following table summarizes the key half-maximal inhibitory concentration (IC50) values.

Target/ProcessIC50 ValueFold-Selectivity vs. TrypsinReference(s)
Enzyme Inhibition
Factor D96 nM3.4-fold[1][2][3][4]
C1s1.6 nM200-fold[1][2][3][4]
Trypsin326 nM-[3][5]
Hemolysis Inhibition
Classical Pathway-mediated Hemolysis46 nM-[1]
Alternative Pathway-mediated Hemolysis330 nM-[1]

Preclinical Evidence of Efficacy

The functional consequence of BCX 1470's dual inhibitory activity has been demonstrated in both in vitro and in vivo models.

In Vitro Hemolysis Assays

BCX 1470 effectively inhibits the lysis of red blood cells (hemolysis) mediated by both the classical and alternative complement pathways, confirming its functional blockade of these cascades in a biologically relevant context.[1]

In Vivo Reverse Passive Arthus Reaction

In a rat model of immune complex-mediated inflammation, the reverse passive Arthus (RPA) reaction, administration of BCX 1470 was shown to block the development of the reaction. This in vivo activity underscores the potential of BCX 1470 to mitigate complement-driven inflammation and tissue damage.[1][5]

Experimental Protocols

Detailed experimental protocols for the studies cited are not fully available in the public domain. However, based on standard methodologies, the following outlines the likely approaches.

ExperimentGeneral Methodology
Enzyme Inhibition Assays (Factor D & C1s) The inhibitory activity of BCX 1470 against purified Factor D and C1s was likely determined using a chromogenic or fluorogenic substrate-based assay. The enzyme, inhibitor, and substrate would be incubated together, and the rate of substrate cleavage measured spectrophotometrically or fluorometrically. IC50 values would be calculated by fitting the dose-response data to a suitable model.
Hemolysis Assays To assess the inhibition of the classical pathway, antibody-sensitized sheep red blood cells are incubated with normal human serum (as a source of complement) in the presence of varying concentrations of BCX 1470. For the alternative pathway, rabbit or guinea pig red blood cells are used in a buffer that selectively allows alternative pathway activation. The extent of hemolysis is quantified by measuring the absorbance of released hemoglobin.
Reverse Passive Arthus Reaction (RPA) This in vivo model of localized immune complex-mediated vasculitis is induced by intradermal injection of an antigen (e.g., bovine serum albumin) into an animal that has been previously sensitized with the corresponding antibody administered intravenously. BCX 1470 would be administered systemically or locally before or after the antigen challenge, and the resulting edema and inflammation at the injection site would be quantified.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the points of intervention of BCX 1470 within the complement pathways and a general workflow for an enzyme inhibition assay.

Complement_Pathways cluster_classical Classical Pathway cluster_alternative Alternative Pathway cluster_common Common Pathway Antigen-Antibody Complex Antigen-Antibody Complex C1q C1q Antigen-Antibody Complex->C1q C1r C1r C1q->C1r C1s C1s C1r->C1s C4 & C2 Cleavage C4 & C2 Cleavage C1s->C4 & C2 Cleavage C3 Convertase (C4b2a) C3 Convertase (C4b2a) C4 & C2 Cleavage->C3 Convertase (C4b2a) C3 Cleavage C3 Cleavage C3 Convertase (C4b2a)->C3 Cleavage Spontaneous C3 Hydrolysis Spontaneous C3 Hydrolysis C3b C3b Spontaneous C3 Hydrolysis->C3b Factor B Factor B C3b->Factor B Factor D Factor D Factor B->Factor D C3 Convertase (C3bBb) C3 Convertase (C3bBb) Factor D->C3 Convertase (C3bBb) C3 Convertase (C3bBb)->C3 Cleavage C5 Convertase C5 Convertase C3 Cleavage->C5 Convertase Anaphylatoxins (C3a, C5a) Anaphylatoxins (C3a, C5a) C3 Cleavage->Anaphylatoxins (C3a, C5a) Membrane Attack Complex (MAC) Membrane Attack Complex (MAC) C5 Convertase->Membrane Attack Complex (MAC) BCX 1470 BCX 1470 BCX 1470->C1s BCX 1470->Factor D

Figure 1: Inhibition of the Classical and Alternative Complement Pathways by BCX 1470.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Prepare Enzyme Solution Prepare Enzyme Solution Prepare Reagents->Prepare Enzyme Solution Prepare Substrate Solution Prepare Substrate Solution Prepare Reagents->Prepare Substrate Solution Prepare Inhibitor Dilutions Prepare Inhibitor Dilutions Prepare Reagents->Prepare Inhibitor Dilutions Mix Enzyme and Inhibitor Mix Enzyme and Inhibitor Prepare Enzyme Solution->Mix Enzyme and Inhibitor Prepare Inhibitor Dilutions->Mix Enzyme and Inhibitor Incubate Incubate Mix Enzyme and Inhibitor->Incubate Add Substrate Add Substrate Incubate->Add Substrate Measure Signal Measure Signal Add Substrate->Measure Signal Plot Dose-Response Curve Plot Dose-Response Curve Measure Signal->Plot Dose-Response Curve Calculate IC50 Calculate IC50 Plot Dose-Response Curve->Calculate IC50

Figure 2: General Workflow for an In Vitro Enzyme Inhibition Assay.

Relationship with Plasma Kallikrein

While BCX 1470 is a serine protease inhibitor, publicly available data does not indicate significant inhibitory activity against plasma kallikrein. The primary targets identified and characterized are Factor D and C1s of the complement system. Further studies would be required to definitively assess the interaction, if any, between BCX 1470 and the kallikrein-kinin system.

Clinical Development Status

There is no publicly available information on clinical trials for this compound.

Conclusion

This compound is a potent dual inhibitor of the classical and alternative complement pathways through its targeted inhibition of the serine proteases C1s and Factor D, respectively. This mechanism of action is supported by robust in vitro quantitative data and preclinical in vivo evidence. Its ability to modulate a key inflammatory cascade suggests its potential as a therapeutic candidate for a variety of complement-mediated diseases. Further research is warranted to explore its full therapeutic potential and to clarify its interaction with other serine protease systems.

References

BCX 1470 Methanesulfonate: A Technical Guide to Complement System Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BCX 1470 methanesulfonate is a synthetic, small-molecule serine protease inhibitor that demonstrates potent and specific inhibition of key enzymes within the complement system. By targeting Factor D of the alternative pathway and C1s of the classical pathway, BCX 1470 effectively blocks the amplification cascades of complement activation, highlighting its therapeutic potential in a range of complement-mediated inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the mechanism of action of BCX 1470, detailed experimental protocols for assessing its inhibitory activity, and a summary of its quantitative effects on the complement system.

Introduction to the Complement System and BCX 1470

The complement system is a critical component of the innate immune system, comprising a complex network of plasma proteins that act in a cascade to eliminate pathogens and cellular debris. Activation of the complement system can occur through three primary pathways: the classical, alternative, and lectin pathways. While essential for host defense, dysregulation of the complement system can lead to excessive inflammation and tissue damage, contributing to the pathophysiology of numerous diseases.

This compound is a potent inhibitor of serine proteases, key enzymes that drive the complement cascade.[1] Its dual-targeting mechanism, inhibiting both the classical and alternative pathways, makes it a subject of significant interest for therapeutic development.

Mechanism of Action

BCX 1470 exerts its inhibitory effects by targeting two key serine proteases in the complement cascade:

  • Factor D: A crucial enzyme in the alternative pathway, Factor D is responsible for cleaving Factor B when it is bound to C3b, leading to the formation of the alternative pathway C3 convertase (C3bBb). By inhibiting Factor D, BCX 1470 prevents the amplification loop of the alternative pathway.

  • C1s: A key component of the C1 complex in the classical pathway, activated C1s cleaves C4 and C2 to form the classical pathway C3 convertase (C4b2a). Inhibition of C1s by BCX 1470 blocks the initiation and propagation of the classical pathway.

The inhibitory action of BCX 1470 on these enzymes effectively halts the downstream events of the complement cascade, including the production of anaphylatoxins (C3a and C5a), opsonins (C3b), and the formation of the membrane attack complex (MAC).

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzyme Inhibition

Target EnzymeIC50 (nM)Fold-Better Inhibition vs. Trypsin
C1s1.6[1][2][3]200-fold[1][2][3]
Factor D96[1][2][3]3.4-fold[1][2][3]
Trypsin326[2]N/A

Table 2: In Vitro Hemolytic Activity Inhibition

PathwayTarget CellsIC50 (nM)
Classical PathwayAntibody-sensitized Sheep Red Blood Cells46[1]
Alternative PathwayRabbit Red Blood Cells330[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Enzyme Inhibition Assays

This assay measures the ability of BCX 1470 to inhibit the enzymatic activity of purified C1s using a chromogenic substrate.

Materials:

  • Purified human C1s

  • Chromogenic substrate for C1s (e.g., N-α-carbobenzoxy-L-lysine thiobenzyl ester)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add a fixed concentration of purified human C1s to each well.

  • Add the serially diluted BCX 1470 or vehicle control (DMSO) to the wells containing C1s and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the chromogenic substrate and DTNB to each well.

  • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color development is proportional to the C1s esterolytic activity.

  • Calculate the percentage of inhibition for each concentration of BCX 1470 relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This assay is similar to the C1s assay but uses purified Factor D and a substrate specific for its activity.

Materials:

  • Purified human Factor D

  • Synthetic thioester substrate for Factor D

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Assay Buffer (e.g., Tris-buffered saline with MgCl2)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Follow the same general procedure as the C1s esterolytic activity assay, substituting purified Factor D for C1s and using a substrate and buffer optimized for Factor D activity.

  • Monitor the reaction and calculate the IC50 value as described for the C1s assay.

Hemolytic Assays

This assay measures the ability of BCX 1470 to inhibit the lysis of antibody-sensitized sheep red blood cells (SRBCs) by the classical complement pathway in normal human serum.[4]

Materials:

  • Sheep red blood cells (SRBCs)

  • Anti-SRBC antibody (hemolysin)

  • Normal human serum (as a source of complement)

  • Gelatin Veronal Buffer with Ca2+ and Mg2+ (GVB++)

  • This compound stock solution (in DMSO)

  • 96-well U-bottom microplate

  • Spectrophotometer

Protocol:

  • Wash SRBCs with GVB++ and sensitize them by incubation with an optimal concentration of anti-SRBC antibody.

  • Prepare serial dilutions of this compound in GVB++.

  • In a 96-well plate, add a fixed dilution of normal human serum to each well.

  • Add the serially diluted BCX 1470 or vehicle control to the wells containing the serum and pre-incubate.

  • Add the antibody-sensitized SRBCs to each well to initiate the reaction.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding cold GVB++ and pellet the remaining intact cells by centrifugation.

  • Transfer the supernatant to a flat-bottom plate and measure the absorbance of the released hemoglobin at 412 nm.

  • Calculate the percentage of hemolysis for each inhibitor concentration relative to a 100% lysis control (cells lysed with water) and a 0% lysis control (cells with buffer only).

  • Determine the IC50 value by plotting the percentage of hemolysis inhibition against the logarithm of the inhibitor concentration.

This assay measures the ability of BCX 1470 to inhibit the lysis of rabbit red blood cells (RRBCs) by the alternative complement pathway in normal human serum.[4]

Materials:

  • Rabbit red blood cells (RRBCs)

  • Normal human serum

  • Gelatin Veronal Buffer with Mg2+ and EGTA (GVB-Mg-EGTA) to chelate Ca2+ and block the classical pathway.

  • This compound stock solution (in DMSO)

  • 96-well U-bottom microplate

  • Spectrophotometer

Protocol:

  • Wash RRBCs with GVB-Mg-EGTA.

  • Follow the same general procedure as the classical pathway hemolytic assay, using RRBCs instead of sensitized SRBCs and GVB-Mg-EGTA as the assay buffer.

  • Calculate the percentage of hemolysis and determine the IC50 value as described for the CH50 assay.

In Vivo Reverse Passive Arthus (RPA) Reaction in Rats

This in vivo model assesses the anti-inflammatory effect of BCX 1470 in an immune complex-mediated inflammatory reaction in the skin.

Materials:

  • Sprague-Dawley rats

  • Bovine serum albumin (BSA)

  • Rabbit anti-BSA antibody

  • This compound formulation for injection

  • Evans blue dye (for measuring plasma extravasation)

  • Saline

Protocol:

  • Anesthetize the rats and shave the dorsal skin.

  • Administer this compound or vehicle control to the rats via an appropriate route (e.g., intravenous or intraperitoneal) at a specified time before inducing the Arthus reaction.

  • Induce the RPA reaction by intradermally injecting a fixed amount of anti-BSA antibody into multiple sites on the back of each rat.

  • Immediately after the intradermal injections, administer a solution of BSA mixed with Evans blue dye intravenously.

  • After a defined period (e.g., 4 hours), euthanize the animals and excise the skin at the injection sites.

  • Quantify the edema by measuring the weight of the excised skin punch biopsies.

  • Quantify plasma extravasation by extracting the Evans blue dye from the skin samples and measuring its absorbance.

  • Compare the extent of edema and plasma extravasation in the BCX 1470-treated group to the vehicle control group to determine the percentage of inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the complement pathways and the experimental workflow for assessing complement inhibition.

Complement_Pathways cluster_classical Classical Pathway cluster_alternative Alternative Pathway cluster_common Common Pathway AgAb Antigen-Antibody Complex C1 C1 (C1q, C1r, C1s) AgAb->C1 Activates C4 C4 C1->C4 Cleaves C2 C2 C1->C2 Cleaves C4b2a C3 Convertase (C4b2a) C4->C4b2a C2->C4b2a C3 C3 C4b2a->C3 Cleaves BCX1470_C1s BCX 1470 BCX1470_C1s->C1 Inhibits C1s Microbe Microbial Surface C3_H2O C3(H2O) Microbe->C3_H2O Stabilizes C3bBb C3 Convertase (C3bBb) C3_H2O->C3bBb FactorB Factor B FactorB->C3bBb FactorD Factor D FactorD->FactorB Cleaves C3bBb->C3 Cleaves BCX1470_FD BCX 1470 BCX1470_FD->FactorD Inhibits C5_convertase C5 Convertase C3->C5_convertase Inflammation Inflammation (C3a, C5a) C3->Inflammation Opsonization Opsonization (C3b) C3->Opsonization C5 C5 MAC Membrane Attack Complex (MAC) C5->MAC C5->Inflammation C5_convertase->C5 Cleaves

Caption: Complement pathways and points of inhibition by BCX 1470.

Hemolytic_Assay_Workflow cluster_classical_workflow Classical Pathway (CH50) cluster_alternative_workflow Alternative Pathway (APH50) SRBC Sheep RBCs Sensitized_SRBC Antibody-Sensitized SRBCs SRBC->Sensitized_SRBC Antibody Anti-SRBC Antibody Antibody->Sensitized_SRBC Incubate_C Incubate at 37°C Sensitized_SRBC->Incubate_C Serum_C Normal Human Serum (Complement Source) Serum_C->Incubate_C BCX1470_C BCX 1470 or Vehicle BCX1470_C->Incubate_C Lysis_C Hemolysis Incubate_C->Lysis_C Measure_C Measure Absorbance (Hemoglobin Release) Lysis_C->Measure_C RRBC Rabbit RBCs Incubate_A Incubate at 37°C RRBC->Incubate_A Serum_A Normal Human Serum (in Mg-EGTA Buffer) Serum_A->Incubate_A BCX1470_A BCX 1470 or Vehicle BCX1470_A->Incubate_A Lysis_A Hemolysis Incubate_A->Lysis_A Measure_A Measure Absorbance (Hemoglobin Release) Lysis_A->Measure_A

Caption: Workflow for classical and alternative pathway hemolytic assays.

Conclusion

This compound is a potent dual inhibitor of the classical and alternative complement pathways. Its well-characterized in vitro and in vivo activities make it a valuable tool for complement research and a promising candidate for the development of therapeutics for complement-mediated diseases. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for scientists and researchers working in this field.

References

BCX 1470 Methanesulfonate: A Comprehensive Technical Guide on its Core Function as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BCX 1470 methanesulfonate, also known as sebetralstat, is a potent, orally bioavailable, and selective small molecule inhibitor of plasma kallikrein. This serine protease plays a pivotal role in the pathophysiology of Hereditary Angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling. By competitively and reversibly inhibiting plasma kallikrein, BCX 1470 effectively blocks the excessive production of bradykinin, the key mediator of vasodilation and increased vascular permeability that leads to angioedema attacks. This technical guide provides an in-depth overview of BCX 1470, focusing on its mechanism of action, inhibitory kinetics, selectivity, and the experimental methodologies used to characterize its function.

Introduction

Serine proteases are a large family of enzymes that cleave peptide bonds in proteins, with a serine residue serving as the nucleophilic amino acid at the active site. They are involved in a multitude of physiological processes, including digestion, blood coagulation, and immunity.[1] Dysregulation of serine protease activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention.

This compound has emerged as a significant therapeutic candidate, primarily for the treatment of HAE.[2] HAE is most commonly caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), a key regulator of the contact system.[3] This deficiency leads to uncontrolled activation of plasma kallikrein and the subsequent overproduction of bradykinin.[3][4] BCX 1470 directly addresses this underlying pathology by inhibiting plasma kallikrein.[5] The compound has also been shown to inhibit other serine proteases of the complement system, such as Factor D and C1s.[1][6]

Mechanism of Action

BCX 1470 is a competitive and reversible inhibitor of plasma kallikrein.[5] Its mechanism involves binding to the active site of the enzyme, thereby preventing the binding and cleavage of its natural substrate, high-molecular-weight kininogen (HMWK). This inhibition directly halts the generation of bradykinin.[5]

Signaling Pathway: The Kallikrein-Kinin System

The kallikrein-kinin system is a complex cascade that, when dysregulated, leads to the symptoms of HAE. The diagram below illustrates the central role of plasma kallikrein and the point of intervention for BCX 1470.

KallikreinKininSystem FXII Factor XII FXIIa Activated Factor XII (FXIIa) FXII->FXIIa Contact Activation Prekallikrein Prekallikrein PlasmaKallikrein Plasma Kallikrein Prekallikrein->PlasmaKallikrein Activation by FXIIa PlasmaKallikrein->FXIIa Positive Feedback HMWK High-Molecular-Weight Kininogen (HMWK) Bradykinin Bradykinin HMWK->Bradykinin Cleavage by Plasma Kallikrein VascularPermeability Increased Vascular Permeability & Vasodilation Bradykinin->VascularPermeability Angioedema Angioedema VascularPermeability->Angioedema C1INH C1-INH (deficient in HAE) C1INH->FXIIa C1INH->PlasmaKallikrein BCX1470 BCX 1470 (Sebetralstat) BCX1470->PlasmaKallikrein

Figure 1: The Kallikrein-Kinin System and the inhibitory action of BCX 1470.

Quantitative Data: Inhibitory Activity

The potency and selectivity of BCX 1470 have been quantified through various in vitro assays. The following tables summarize the key inhibitory constants.

Enzyme TargetInhibitory ConstantValueReference(s)
Plasma Kallikrein Ki 3.02 ± 0.33 nM[5]
IC50 (isolated enzyme) 6.0 nM[5]
IC50 (whole plasma) ~200 nM[5]
Factor D IC50 96 nM[1][6]
C1s IC50 1.6 nM[1][6]
Trypsin IC50 326 nM[1]

Table 1: Inhibitory constants of BCX 1470 against target serine proteases.

ProteaseIC50Fold Selectivity vs. Plasma KallikreinReference(s)
Plasma Kallikrein 6.0 nM - [5]
Factor XIIa >40,000 nM>6667[3]
Factor Xa >10,000 nM>1667[3]
Factor VIIa >10,000 nM>1667[3]
Thrombin >40,000 nM>6667[3]
Plasmin >40,000 nM>6667[3]
Trypsin >40,000 nM>6667[3]
Tissue Kallikrein >40,000 nM>6667[3]

Table 2: Selectivity profile of Sebetralstat (BCX 1470) against various serine proteases.[3]

Experimental Protocols

In Vitro Enzyme Inhibition Assays

A fluorogenic substrate-based kinetic assay is utilized to determine the inhibitory activity of BCX 1470 against purified plasma kallikrein.

PKaAssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Purified Plasma Kallikrein, BCX 1470 dilutions, and Fluorogenic Substrate (e.g., H-D-Pro-Phe-Arg-AFC) Incubate Pre-incubate Plasma Kallikrein with varying concentrations of BCX 1470 Reagents->Incubate Initiate Initiate reaction by adding fluorogenic substrate Incubate->Initiate Measure Measure fluorescence intensity over time at appropriate excitation/emission wavelengths Initiate->Measure Calculate Calculate initial reaction velocities Measure->Calculate Plot Plot velocities against BCX 1470 concentration Calculate->Plot Determine Determine IC50 value using non-linear regression Plot->Determine

Figure 2: Workflow for the isolated plasma kallikrein inhibition assay.

Methodology:

  • Reagents: Purified human plasma kallikrein, this compound, and a fluorogenic substrate such as H-D-Pro-Phe-Arg-AFC are used.[6] The assay is typically performed in a buffer such as Tris or HEPES at physiological pH.

  • Procedure: The enzyme is pre-incubated with varying concentrations of the inhibitor in a microplate well. The reaction is initiated by the addition of the fluorogenic substrate.

  • Data Acquisition: The increase in fluorescence, corresponding to substrate cleavage, is monitored over time using a fluorescence plate reader.

  • Analysis: The initial velocity of the reaction is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.

This assay assesses the inhibitory effect of BCX 1470 in a more physiologically relevant environment.

Methodology:

  • Sample: Human plasma (from healthy volunteers or HAE patients) is used.

  • Activation: The kallikrein-kinin system is activated in vitro by adding dextran sulfate (6.25 µg/mL).[5]

  • Inhibition: The plasma is pre-incubated with varying concentrations of BCX 1470.

  • Measurement: The plasma kallikrein activity is measured using a fluorogenic substrate, and the cleavage of HMWK can also be quantified.[5]

The inhibitory activity of BCX 1470 against Factor D and C1s is determined by measuring the inhibition of their esterolytic activity.[4][7]

Methodology:

  • Enzymes and Substrates: Purified Factor D or C1s are used with appropriate synthetic chromogenic or fluorogenic substrates.

  • Procedure: The assay follows a similar principle to the plasma kallikrein assay, where the enzyme is incubated with the inhibitor before the addition of the substrate.

  • Detection: The cleavage of the substrate is monitored by measuring the change in absorbance or fluorescence.

In Vivo Efficacy Models

Animal models are crucial for evaluating the therapeutic potential of drug candidates. A murine model of HAE has been utilized to assess the in vivo efficacy of kallikrein inhibitors.

Methodology:

  • Animal Model: Genetically modified mice, such as those with a deficiency in the C1-inhibitor gene (Serping1 knockout), are used to mimic the human condition of HAE.

  • Induction of Angioedema: An acute HAE-like attack can be induced, for example, by intravenous injection of a silica nanoparticle suspension.

  • Drug Administration: BCX 1470 (sebetralstat) is administered orally. In clinical trials, single doses of 300 mg and 600 mg have been evaluated.[8]

  • Efficacy Assessment: The primary endpoint is often the prevention or reduction of a physiological response indicative of an angioedema attack, such as a drop in blood pressure or an increase in vascular permeability measured by Evans Blue dye extravasation.

Structural Insights from Crystallography

The co-crystal structure of sebetralstat (the active form of this compound) in complex with plasma kallikrein has been solved (PDB accession code: 8A3Q), providing a detailed understanding of its binding mode.[3][9]

Key Interactions:

  • U-shaped Conformation: Sebetralstat adopts a characteristic U-shaped conformation within the active site.[3]

  • Pi-stacking Interactions: A network of π-stacking interactions stabilizes the binding, involving residues such as Tyr174, Trp215, and His57.[3][9]

  • Hydrogen Bonding: Hydrogen bonds are formed with the backbone of Gly99 and Ser214, and the side chain of Lys192.[9]

  • Induced Fit: The binding of sebetralstat induces a conformational change in the active site, particularly a "Trp flip" of Trp215, which contributes to its high potency and selectivity.[3]

CrystallographyWorkflow ProteinPurification Purify Plasma Kallikrein Crystallization Crystallize the apo-enzyme ProteinPurification->Crystallization Soaking Soak crystals with Sebetralstat Crystallization->Soaking DataCollection Collect X-ray diffraction data Soaking->DataCollection StructureSolution Solve and refine the co-crystal structure DataCollection->StructureSolution Analysis Analyze binding site interactions StructureSolution->Analysis

Figure 3: General workflow for determining the co-crystal structure of an inhibitor with its target enzyme.

Conclusion

This compound (sebetralstat) is a well-characterized serine protease inhibitor with high potency and selectivity for plasma kallikrein. Its mechanism of action directly targets the underlying cause of HAE by preventing the overproduction of bradykinin. The comprehensive data from in vitro and in vivo studies, supported by detailed structural information, provide a strong rationale for its development as a therapeutic agent for HAE. This technical guide has summarized the core data and methodologies that underpin our understanding of this promising drug candidate, offering a valuable resource for researchers and drug development professionals in the field.

References

The Discovery and Synthesis of BCX 1470 Methanesulfonate: A Serine Protease Inhibitor Targeting the Complement System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BCX 1470 methanesulfonate is a potent, small-molecule serine protease inhibitor that has demonstrated significant activity against key enzymes of the complement system, a critical component of the innate immune response. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound. It details the compound's mechanism of action, summarizes its in vitro and in vivo activity, and provides methodologies for its synthesis and key biological assays. The information presented is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of immunology, inflammation, and complement-mediated diseases.

Introduction: The Complement System as a Therapeutic Target

The complement system is a complex cascade of plasma proteins that plays a crucial role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. However, dysregulation of the complement system can lead to excessive inflammation and tissue damage, contributing to the pathogenesis of a wide range of diseases, including autoimmune disorders, inflammatory conditions, and ischemia-reperfusion injury.

The complement cascade is activated through three main pathways: the classical, alternative, and lectin pathways. All three pathways converge on the cleavage of the central component C3, leading to the formation of the membrane attack complex (MAC) and the release of potent pro-inflammatory mediators. Serine proteases are essential for the activation and propagation of the complement cascade. Two such key enzymes are C1s, a component of the C1 complex that initiates the classical pathway, and Factor D, the rate-limiting enzyme of the alternative pathway. The strategic inhibition of these proteases presents a promising therapeutic approach for modulating complement activation and mitigating its detrimental effects.

Discovery of this compound

The discovery of this compound stemmed from a focused effort to identify small-molecule inhibitors of complement-activating serine proteases. The development program, detailed in patent WO 98/55471, centered on the design of compounds capable of selectively targeting enzymes like C1s and Factor D.

The core chemical scaffold of BCX 1470 is a benzothiophene structure. The discovery process likely involved the screening of a library of compounds against the target enzymes, followed by lead optimization through medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties. While specific details of the structure-activity relationship (SAR) studies are not extensively published in the public domain, the final selection of BCX 1470, chemically named (2-carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate, highlights the importance of the amidino group for interacting with the active site of the serine proteases and the benzothiophene-carboxylate core for overall binding affinity and molecular positioning. The methanesulfonate salt form was likely chosen to improve the compound's solubility and stability.[1][2]

Synthesis of this compound

The chemical synthesis of this compound, as inferred from related synthetic procedures for benzothiophene derivatives, likely involves a multi-step process. A plausible synthetic route is outlined below, based on common organic chemistry transformations.

Disclaimer: The following is a generalized synthetic scheme and has not been experimentally verified from the primary literature for BCX 1470.

  • Step 1: Synthesis of the Benzothiophene Core: This can be achieved through various methods, such as the reaction of a substituted o-thiocresol with an appropriate electrophile, followed by cyclization.

  • Step 2: Functionalization of the Benzothiophene Core: Introduction of the carboxylate and the precursor to the amidino group at the 6- and 2-positions, respectively. This could involve electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

  • Step 3: Formation of the Thiophene Ester: Esterification of the 6-hydroxybenzothiophene intermediate with thiophene-2-carbonyl chloride.

  • Step 4: Formation of the Amidino Group: Conversion of a nitrile or a related functional group at the 2-position to the final amidino moiety. This is often achieved by reaction with ammonia or its equivalent.

  • Step 5: Salt Formation: Treatment of the free base of BCX 1470 with methanesulfonic acid to yield the methanesulfonate salt.

A detailed, step-by-step experimental protocol would require access to the specific examples outlined in the patent literature.

Mechanism of Action and In Vitro Activity

This compound is a competitive inhibitor of serine proteases, with a particularly high affinity for C1s and Factor D of the complement system. By binding to the active site of these enzymes, it prevents the cleavage of their natural substrates, thereby blocking the propagation of the classical and alternative complement pathways.

Quantitative In Vitro Data

The inhibitory activity of BCX 1470 has been quantified using various in vitro assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Target Enzyme/PathwayAssay TypeIC50 Value (nM)Reference
Factor DEsterolytic Activity96[1][3][4]
C1sEsterolytic Activity1.6[1][3][4]
TrypsinEsterolytic Activity326[1]
Classical PathwayHemolysis Inhibition46[5]
Alternative PathwayHemolysis Inhibition330[5]

These data demonstrate that BCX 1470 is a potent inhibitor of C1s and Factor D, with significantly greater selectivity for C1s over trypsin.[1] The potent inhibition of both the classical and alternative complement pathways is further confirmed by the hemolysis inhibition assays.[5]

Experimental Protocols

Objective: To determine the concentration of BCX 1470 required to inhibit 50% of the enzymatic activity of C1s and Factor D.

Materials:

  • Purified human C1s and Factor D

  • Chromogenic or fluorogenic substrate specific for each enzyme (e.g., a peptide substrate with a p-nitroanilide or 7-amino-4-methylcoumarin leaving group)

  • Assay buffer (e.g., Tris-buffered saline, pH 7.4)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Method:

  • Prepare serial dilutions of BCX 1470 in the assay buffer.

  • In a 96-well plate, add the enzyme (C1s or Factor D) to each well.

  • Add the different concentrations of BCX 1470 to the wells and incubate for a pre-determined time at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to each well.

  • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Objective: To assess the ability of BCX 1470 to inhibit complement-mediated lysis of red blood cells.

Materials:

  • For Classical Pathway: Antibody-sensitized sheep red blood cells (erythrocytes).

  • For Alternative Pathway: Rabbit red blood cells.

  • Normal human serum (as a source of complement).

  • Gelatin veronal buffer (GVB) with appropriate cations (Ca2+ and Mg2+ for classical; Mg2+ and EGTA for alternative).

  • This compound stock solution (in DMSO).

  • 96-well microplate.

  • Microplate reader.

Method:

  • Prepare serial dilutions of BCX 1470 in the appropriate GVB buffer.

  • In a 96-well plate, add normal human serum (diluted in GVB) to each well.

  • Add the different concentrations of BCX 1470 to the wells and incubate.

  • Add the appropriate red blood cells (sensitized sheep or rabbit) to each well.

  • Incubate the plate at 37°C for a sufficient time to allow for hemolysis (e.g., 30-60 minutes).

  • Centrifuge the plate to pellet the intact red blood cells.

  • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 412 nm).

  • Calculate the percentage of hemolysis for each inhibitor concentration relative to a positive control (serum without inhibitor) and a negative control (buffer only).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

In Vivo Preclinical Efficacy

The in vivo efficacy of BCX 1470 has been evaluated in a rat model of immune complex-mediated inflammation, the reverse passive Arthus (RPA) reaction.[1][5] This model mimics the inflammatory processes seen in certain human diseases.

Reverse Passive Arthus (RPA) Reaction in Rats

In this model, administration of BCX 1470 was shown to block the development of edema, a hallmark of the inflammatory response.[1] This demonstrates that the in vitro inhibition of complement translates to a tangible anti-inflammatory effect in a living organism.

Experimental Protocol: Reverse Passive Arthus Reaction

Objective: To evaluate the anti-inflammatory effect of BCX 1470 in a rat model of immune complex-induced dermal inflammation.

Materials:

  • Male Wistar rats

  • Antigen (e.g., bovine serum albumin - BSA)

  • Antibody against the antigen (e.g., rabbit anti-BSA)

  • Evans blue dye (to measure plasma extravasation)

  • This compound

  • Vehicle control

  • Calipers for measuring edema

Method:

  • Anesthetize the rats.

  • Inject the antibody intradermally into a designated site on the rat's paw or back.

  • Administer BCX 1470 or vehicle control either systemically (e.g., intravenously or orally) or locally at various time points relative to the antibody injection.

  • After a specific time, inject the antigen intravenously along with Evans blue dye.

  • The formation of immune complexes at the site of antibody injection will trigger an inflammatory response, leading to increased vascular permeability and edema.

  • Measure the extent of edema at different time points using calipers.

  • The amount of Evans blue dye extravasated into the tissue can also be quantified as a measure of vascular leakage.

  • Compare the degree of edema and dye extravasation in the BCX 1470-treated group to the vehicle-treated group to determine the anti-inflammatory efficacy.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of Complement Inhibition by BCX 1470

Complement_Pathway_Inhibition cluster_Classical Classical Pathway cluster_Alternative Alternative Pathway cluster_Common Common Pathway C1q C1q C1r C1r C1q->C1r C1s C1s C1r->C1s C4 C4 C1s->C4 cleaves C2 C2 C1s->C2 cleaves C4b2a C3 Convertase (C4b2a) C4->C4b2a C2->C4b2a C3 C3 C4b2a->C3 cleaves C5 C5 C4b2a->C5 cleaves FactorD Factor D FactorB Factor B FactorD->FactorB cleaves C3bBb C3 Convertase (C3bBb) FactorB->C3bBb C3b C3b C3b->C3bBb C3bBb->C3 cleaves C3bBb->C5 cleaves C3a C3a (Anaphylatoxin) C3->C3a C3b_common C3b C3->C3b_common C5a C5a (Anaphylatoxin) C5->C5a C5b C5b C5->C5b MAC Membrane Attack Complex (MAC) C5b->MAC BCX1470 BCX 1470 BCX1470->C1s BCX1470->FactorD

Caption: Inhibition of the Classical and Alternative Complement Pathways by BCX 1470.

Experimental Workflow for In Vitro Hemolysis Inhibition Assay

Hemolysis_Inhibition_Workflow cluster_Preparation Preparation cluster_Assay Assay Procedure cluster_Analysis Data Analysis Prep_BCX Prepare serial dilutions of BCX 1470 Add_Serum_BCX Add serum and BCX 1470 to 96-well plate Prep_BCX->Add_Serum_BCX Prep_Serum Prepare diluted normal human serum Prep_Serum->Add_Serum_BCX Prep_RBC Prepare red blood cells (sensitized sheep or rabbit) Add_RBC Add red blood cells Prep_RBC->Add_RBC Add_Serum_BCX->Add_RBC Incubate Incubate at 37°C Add_RBC->Incubate Centrifuge Centrifuge plate Incubate->Centrifuge Measure_Abs Measure supernatant absorbance (hemolysis) Centrifuge->Measure_Abs Calc_Inhibition Calculate % inhibition Measure_Abs->Calc_Inhibition Determine_IC50 Determine IC50 value Calc_Inhibition->Determine_IC50

Caption: Workflow for the in vitro hemolysis inhibition assay.

Conclusion

This compound is a potent and selective inhibitor of the serine proteases C1s and Factor D, key enzymes in the classical and alternative complement pathways, respectively. Its discovery represents a significant advancement in the development of small-molecule therapeutics for complement-mediated diseases. The data summarized in this guide highlight its promising in vitro and in vivo activity. The provided experimental methodologies offer a foundation for researchers to further investigate the properties of this and similar compounds. Future research could focus on elucidating the detailed structure-activity relationships, optimizing its pharmacokinetic profile, and exploring its therapeutic potential in a broader range of inflammatory and autoimmune conditions.

References

An In-depth Technical Guide to BCX 1470 Methanesulfonate for Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BCX 1470 methanesulfonate is a potent, synthetic, small-molecule serine protease inhibitor that has been investigated for its role in modulating the complement system, a critical component of the innate immune response. This document provides a comprehensive technical overview of BCX 1470, summarizing its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers in immunology and drug development exploring the therapeutic potential of complement inhibition.

Introduction

The complement system is a complex cascade of proteins that plays a crucial role in host defense against pathogens and in the inflammatory process. However, dysregulation of the complement system is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases. Consequently, the development of complement inhibitors has become a significant area of therapeutic research. This compound emerged from early drug discovery efforts as a dual inhibitor of key enzymes in the classical and alternative complement pathways.

Mechanism of Action

BCX 1470 is a serine protease inhibitor that specifically targets two key enzymes of the complement system: C1s and Factor D.[1][2][3][4]

  • C1s: A key enzyme in the classical complement pathway , which is typically activated by antibody-antigen complexes.

  • Factor D: The rate-limiting enzyme in the alternative complement pathway , which is a critical amplification loop for all complement activation pathways.

By inhibiting these two proteases, BCX 1470 effectively blocks the activation and amplification of the complement cascade, thereby reducing the generation of downstream inflammatory mediators.

Signaling Pathways

The following diagrams illustrate the points of intervention of BCX 1470 in the classical and alternative complement pathways.

classical_pathway Antigen-Antibody Complex Antigen-Antibody Complex C1q C1q Antigen-Antibody Complex->C1q C1r C1r C1q->C1r C1s C1s C1r->C1s C4 C4 C1s->C4 cleaves C2 C2 C1s->C2 cleaves C4bC2a (C3 Convertase) C4bC2a (C3 Convertase) C3 C3 C4bC2a (C3 Convertase)->C3 cleaves C3b C3b C3->C3b Downstream Effects Downstream Effects C3b->Downstream Effects BCX 1470 BCX 1470 BCX 1470->C1s

Caption: Inhibition of the Classical Complement Pathway by BCX 1470.

alternative_pathway Spontaneous C3 Hydrolysis Spontaneous C3 Hydrolysis C3(H2O) C3(H2O) Spontaneous C3 Hydrolysis->C3(H2O) Factor B Factor B C3(H2O)->Factor B Factor D Factor D Factor B->Factor D binds C3(H2O)Bb (C3 Convertase) C3(H2O)Bb (C3 Convertase) Factor D->C3(H2O)Bb (C3 Convertase) cleaves Factor B C3 C3 C3(H2O)Bb (C3 Convertase)->C3 cleaves C3b C3b C3->C3b Amplification Loop Amplification Loop C3b->Amplification Loop Downstream Effects Downstream Effects C3b->Downstream Effects Amplification Loop->C3(H2O)Bb (C3 Convertase) BCX 1470 BCX 1470 BCX 1470->Factor D

Caption: Inhibition of the Alternative Complement Pathway by BCX 1470.

Quantitative Data

The inhibitory activity of BCX 1470 has been quantified through various in vitro assays. The methanesulfonate salt form is noted for its enhanced water solubility and stability.

Target/AssayIC50 ValueReference
Esterolytic Activity
Human C1s1.6 nM[1][2][3][4]
Human Factor D96 nM[1][2][3][4]
Trypsin326 nM[5]
Hemolytic Activity
Classical Pathway (RBC)46 nM[4]
Alternative Pathway (RBC)330 nM[4]

In Vivo Efficacy: Reverse Passive Arthus (RPA) Reaction

BCX 1470 has demonstrated anti-inflammatory effects in a rat model of reverse passive Arthus (RPA) reaction, a model of immune complex-mediated inflammation. Administration of BCX 1470 was shown to block the development of RPA-induced edema.[2][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Esterolytic Activity Assay

This protocol is a general guideline for determining the esterolytic activity of serine proteases like C1s and Factor D and the inhibitory effect of compounds like BCX 1470.

Objective: To measure the ability of BCX 1470 to inhibit the cleavage of a chromogenic substrate by C1s or Factor D.

Materials:

  • Purified human C1s or Factor D

  • Chromogenic substrate (e.g., N-α-carbobenzoxy-L-lysine thiobenzyl ester for C1s)

  • DTNB (Ellman's reagent)

  • Tris-HCl buffer (pH 7.5)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of BCX 1470 in an appropriate solvent (e.g., DMSO).

  • Prepare serial dilutions of BCX 1470 in Tris-HCl buffer.

  • In a 96-well plate, add the diluted BCX 1470, the serine protease (C1s or Factor D), and the buffer.

  • Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the chromogenic substrate.

  • Immediately add DTNB to the wells.

  • Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of BCX 1470 relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Hemolytic Assay (Classical and Alternative Pathways)

This protocol provides a general framework for assessing the inhibitory effect of BCX 1470 on the classical and alternative complement pathways through the lysis of red blood cells (RBCs).

Objective: To measure the ability of BCX 1470 to inhibit complement-mediated hemolysis.

Materials:

  • For Classical Pathway:

    • Antibody-sensitized sheep red blood cells (EAs)

    • Normal human serum (as a source of complement)

    • Gelatin veronal buffer with Ca2+ and Mg2+ (GVB++)

  • For Alternative Pathway:

    • Rabbit red blood cells (RaRBCs)

    • Normal human serum

    • Gelatin veronal buffer with Mg2+ and EGTA (GVB/Mg-EGTA)

  • This compound

  • 96-well V-bottom microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of BCX 1470 in the appropriate buffer (GVB++ for classical, GVB/Mg-EGTA for alternative).

  • In a 96-well plate, add the diluted BCX 1470 and normal human serum.

  • Incubate for a specific time (e.g., 30 minutes) at 37°C.

  • Add the appropriate red blood cells (EAs for classical, RaRBCs for alternative) to each well.

  • Incubate the plate at 37°C for a set duration (e.g., 60 minutes) to allow for hemolysis.

  • Centrifuge the plate to pellet the remaining intact RBCs.

  • Carefully transfer the supernatant to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at 415 nm, which corresponds to the amount of hemoglobin released.

  • Include controls for 0% hemolysis (buffer only) and 100% hemolysis (RBCs lysed with water).

  • Calculate the percentage of hemolysis for each BCX 1470 concentration and determine the IC50 value.

Reverse Passive Arthus (RPA) Reaction in Rats

This protocol is based on the established model of RPA and is intended to evaluate the in vivo anti-inflammatory activity of BCX 1470.

Objective: To assess the ability of BCX 1470 to inhibit immune complex-induced edema in the skin of rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Ovalbumin (OVA)

  • Rabbit anti-OVA IgG

  • Evans blue dye

  • This compound

  • Saline solution

  • Anesthetic

Procedure:

  • Administer BCX 1470 or vehicle control to the rats via an appropriate route (e.g., intravenous or intraperitoneal) at various doses.

  • After a predetermined time, anesthetize the rats.

  • Inject rabbit anti-OVA IgG intradermally at several sites on the shaved dorsal skin.

  • Immediately after the intradermal injections, administer OVA mixed with Evans blue dye intravenously.

  • Allow the reaction to proceed for a set period (e.g., 4 hours).

  • Euthanize the animals and excise the skin at the injection sites.

  • Measure the diameter of the blue-stained area (edema) at each injection site.

  • To quantify the extravasated dye, the skin samples can be incubated in formamide to extract the Evans blue, and the absorbance of the formamide extract can be measured at 620 nm.

  • Calculate the percentage of inhibition of edema for each dose of BCX 1470 compared to the vehicle control group.

Experimental Workflow Diagram

rpa_workflow cluster_animal_prep Animal Preparation cluster_induction Induction of RPA cluster_evaluation Evaluation Administer BCX 1470 Administer BCX 1470 Anesthetize Rat Anesthetize Rat Administer BCX 1470->Anesthetize Rat Intradermal Anti-OVA IgG Intradermal Anti-OVA IgG Anesthetize Rat->Intradermal Anti-OVA IgG Intravenous OVA + Evans Blue Intravenous OVA + Evans Blue Intradermal Anti-OVA IgG->Intravenous OVA + Evans Blue Allow Reaction (4h) Allow Reaction (4h) Intravenous OVA + Evans Blue->Allow Reaction (4h) Euthanize and Excise Skin Euthanize and Excise Skin Allow Reaction (4h)->Euthanize and Excise Skin Measure Edema Measure Edema Euthanize and Excise Skin->Measure Edema Quantify Dye Extravasation Quantify Dye Extravasation Measure Edema->Quantify Dye Extravasation

Caption: Workflow for the Reverse Passive Arthus (RPA) Reaction Experiment.

Developmental Status

Based on available information, this compound was an early-stage compound in the portfolio of BioCryst Pharmaceuticals. The company has since advanced other complement inhibitors, such as BCX9930 (development now discontinued) and BCX10013, into or towards clinical development.[6][7][8][9] This suggests that the development of BCX 1470 was likely discontinued in favor of these newer candidates. There is no evidence to suggest that BCX 1470 entered human clinical trials.

Conclusion

This compound is a potent dual inhibitor of the classical and alternative complement pathways, demonstrating significant in vitro and in vivo activity. While its development appears to have been discontinued, the data and methodologies associated with its preclinical evaluation remain a valuable resource for researchers in the field of complement-mediated diseases. The information provided in this technical guide offers a comprehensive foundation for understanding the biological activity of BCX 1470 and for designing further studies in the area of complement modulation.

References

Investigating the Alternative Complement Pathway with BCX 1470: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system, a cornerstone of innate immunity, plays a critical role in host defense against pathogens. However, its dysregulation can lead to tissue damage and contribute to the pathogenesis of a wide range of inflammatory and autoimmune diseases. The alternative pathway (AP) of the complement system is a key amplification loop for all complement-activating signals and is continuously active at a low level in plasma. Its proper regulation is crucial to prevent erroneous attacks on host tissues. Consequently, the AP has emerged as a prime therapeutic target for a multitude of disorders.

This technical guide focuses on BCX 1470, a synthetic small molecule serine protease inhibitor, as a tool to investigate and modulate the alternative complement pathway. BCX 1470 exhibits potent inhibitory activity against key enzymes of the complement cascade, making it a valuable research compound for elucidating the role of the alternative pathway in disease models and for exploring the potential of complement inhibition as a therapeutic strategy.

Mechanism of Action of BCX 1470

BCX 1470 is a potent inhibitor of Factor D and C1s, two critical serine proteases in the complement system.[1][2][3][4]

  • Factor D is the rate-limiting enzyme of the alternative pathway. It cleaves Factor B when it is bound to C3b, leading to the formation of the C3 convertase (C3bBb), the central amplification enzyme of the AP. By inhibiting Factor D, BCX 1470 directly and effectively shuts down the AP amplification loop.

  • C1s is a key enzyme in the classical pathway of complement activation. While the primary focus of this guide is the alternative pathway, the dual inhibitory action of BCX 1470 is an important characteristic to consider in experimental design and data interpretation.

The inhibitory effect of BCX 1470 on these enzymes translates into the blockade of the downstream events of the complement cascade, including the generation of anaphylatoxins (C3a and C5a), opsonins (C3b), and the formation of the membrane attack complex (MAC).

Quantitative Data

The inhibitory potency of BCX 1470 has been characterized in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of BCX 1470 against Serine Proteases
Target EnzymeIC50 Value (nM)Reference
Factor D96[1][2][3][4]
C1s1.6[1][2][3][4]
Trypsin326[1]

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Inhibition of Complement Pathway-Mediated Hemolysis by BCX 1470
PathwayTarget CellsIC50 Value (nM)Reference
Classical PathwaySensitized Sheep Erythrocytes46[4]
Alternative PathwayRabbit Erythrocytes330[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides an overview of key experimental protocols used to characterize the activity of BCX 1470.

Esterolytic Activity Assay for Factor D and C1s

This assay measures the ability of BCX 1470 to inhibit the enzymatic activity of purified Factor D or C1s using a chromogenic substrate.

Materials:

  • Purified human Factor D or C1s

  • Chromogenic substrate specific for the enzyme (e.g., a thioester substrate)

  • Assay buffer (e.g., Tris-buffered saline, pH 7.4)

  • BCX 1470

  • 96-well microplate

  • Microplate reader

Methodology:

  • Prepare a series of dilutions of BCX 1470 in the assay buffer.

  • In a 96-well plate, add the assay buffer, the chromogenic substrate, and the different concentrations of BCX 1470.

  • Initiate the reaction by adding a fixed concentration of purified Factor D or C1s to each well.

  • Incubate the plate at 37°C for a specific period.

  • Measure the absorbance of the product of the enzymatic reaction at an appropriate wavelength using a microplate reader.

  • The percentage of inhibition is calculated by comparing the absorbance in the presence of BCX 1470 to the absorbance in the absence of the inhibitor (control).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the BCX 1470 concentration and fitting the data to a sigmoidal dose-response curve.

Hemolytic Assay for the Alternative and Classical Complement Pathways

This assay assesses the functional consequence of Factor D or C1s inhibition by measuring the ability of BCX 1470 to prevent the lysis of red blood cells (erythrocytes) mediated by the alternative or classical complement pathways.

Materials:

  • Normal human serum (as a source of complement proteins)

  • Rabbit erythrocytes (for the alternative pathway assay)[5]

  • Antibody-sensitized sheep erythrocytes (for the classical pathway assay)[5]

  • Assay buffer (e.g., Gelatin Veronal Buffer with Mg2+ and EGTA for the AP; GVB++ for the CP)

  • BCX 1470

  • 96-well microplate

  • Microplate reader

Methodology:

  • Prepare a series of dilutions of BCX 1470 in the appropriate assay buffer.

  • In a 96-well plate, add the diluted BCX 1470 and normal human serum (at a concentration that causes submaximal hemolysis).

  • Add either rabbit erythrocytes (for AP) or sensitized sheep erythrocytes (for CP) to the wells.[5]

  • Incubate the plate at 37°C for 30-60 minutes to allow for complement activation and cell lysis.[5]

  • Centrifuge the plate to pellet the intact erythrocytes.

  • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 412-415 nm using a microplate reader.

  • The percentage of hemolysis inhibition is calculated relative to a control with no inhibitor (100% lysis) and a background control with no serum (0% lysis).

  • The IC50 value is determined as described in the esterolytic activity assay.

In Vivo Model: Reverse Passive Arthus (RPA) Reaction in Rats

The RPA reaction is a well-established model of immune complex-mediated inflammation in which complement activation plays a significant role.[6][7] This model was used to demonstrate the in vivo efficacy of BCX 1470.[6]

Materials:

  • Sprague-Dawley rats[6]

  • Antigen (e.g., bovine serum albumin - BSA)

  • Antibody against the antigen (e.g., rabbit anti-BSA IgG)

  • BCX 1470

  • Evans blue dye (to measure plasma extravasation)

  • Saline

Methodology:

  • Anesthetize the rats.

  • Administer BCX 1470 or vehicle control (e.g., saline) intravenously or via another appropriate route.

  • Inject the antibody (e.g., anti-BSA IgG) intradermally into the dorsal skin of the rats.

  • After a short interval, inject the antigen (e.g., BSA) mixed with Evans blue dye intravenously.

  • The formation of immune complexes in the skin leads to local complement activation, inflammation, and increased vascular permeability, resulting in the extravasation of the Evans blue dye, which appears as a blue spot.

  • After a defined period (e.g., 4 hours), the animals are euthanized, and the area of blue discoloration is measured.

  • The extent of the inflammatory reaction (edema) can be quantified by measuring the diameter or area of the blue lesion.

  • The efficacy of BCX 1470 is determined by its ability to reduce the size of the inflammatory lesion compared to the vehicle-treated group.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of BCX 1470 targeting Factor D and C1s.

G Alternative Pathway Hemolytic Assay Workflow start Start prepare_reagents Prepare Reagents: - BCX 1470 dilutions - Normal Human Serum - Rabbit Erythrocytes - Assay Buffer start->prepare_reagents plate_setup Plate Setup (96-well): - Add BCX 1470 dilutions - Add Normal Human Serum prepare_reagents->plate_setup add_erythrocytes Add Rabbit Erythrocytes plate_setup->add_erythrocytes incubation Incubate at 37°C add_erythrocytes->incubation centrifugation Centrifuge Plate incubation->centrifugation read_supernatant Measure Hemoglobin Release (Absorbance at 412-415 nm) centrifugation->read_supernatant data_analysis Data Analysis: - Calculate % Hemolysis Inhibition - Determine IC50 read_supernatant->data_analysis end End data_analysis->end G Reverse Passive Arthus (RPA) Reaction Workflow start Start animal_prep Animal Preparation: - Anesthetize Rats start->animal_prep treatment Administer BCX 1470 or Vehicle Control animal_prep->treatment antibody_injection Intradermal Injection of Antibody treatment->antibody_injection antigen_injection Intravenous Injection of Antigen + Evans Blue antibody_injection->antigen_injection inflammation Immune Complex Formation & Complement Activation (Inflammation & Edema) antigen_injection->inflammation evaluation Euthanize and Measure Lesion Size inflammation->evaluation data_analysis Compare Lesion Sizes (Treated vs. Control) evaluation->data_analysis end End data_analysis->end

References

BCX 1470 Methanesulfonate: A Dual Inhibitor of the Classical and Alternative Complement Pathways in Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BCX 1470 methanesulfonate is a synthetic, small molecule serine protease inhibitor that demonstrates potent, dual inhibition of the classical and alternative pathways of the complement system. By targeting C1s and Factor D, key enzymes in these respective pathways, BCX 1470 has shown efficacy in preclinical models of immune complex-mediated inflammation, a hallmark of many autoimmune diseases. This technical guide provides a comprehensive overview of the mechanism of action of BCX 1470, detailed experimental protocols for its evaluation in a relevant autoimmune disease model, and a summary of its in vitro and in vivo activity. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for autoimmune and inflammatory disorders.

Introduction

The complement system, a crucial component of the innate immune system, plays a significant role in the pathogenesis of numerous autoimmune diseases. Dysregulation of the classical and alternative complement pathways can lead to the generation of pro-inflammatory mediators, opsonization of host tissues, and the formation of the membrane attack complex (MAC), resulting in tissue damage. Consequently, inhibition of the complement cascade represents a promising therapeutic approach for these conditions.

This compound has emerged as a compelling candidate for complement-directed therapy. Its unique ability to inhibit both the classical and alternative pathways through the targeted inhibition of C1s and Factor D, respectively, offers the potential for broad-spectrum anti-inflammatory activity. This guide will delve into the technical details of BCX 1470's mechanism of action and its evaluation in a well-established animal model of immune complex-mediated inflammation.

Mechanism of Action

BCX 1470 is a potent inhibitor of the serine proteases C1s and Factor D.[1][2][3][4][5] C1s is the effector component of the C1 complex, the initiating molecule of the classical complement pathway. Upon activation, C1s cleaves C4 and C2 to form the C3 convertase (C4b2a), a central amplification step in the cascade. Factor D is a serine protease that is essential for the activation of the alternative complement pathway. It cleaves Factor B bound to C3b, leading to the formation of the alternative pathway C3 convertase (C3bBb). By inhibiting both C1s and Factor D, BCX 1470 effectively blocks the activation and amplification of both the classical and alternative complement pathways.

The inhibitory activity of BCX 1470 has been quantified in vitro, demonstrating high affinity for its targets.

Signaling Pathway Diagram

G cluster_classical Classical Pathway cluster_alternative Alternative Pathway cluster_common Common Pathway Antigen-Antibody\nComplex Antigen-Antibody Complex C1q C1q Antigen-Antibody\nComplex->C1q C1r C1r C1q->C1r C1s C1s C1r->C1s C4 C4 C1s->C4 cleaves C2 C2 C1s->C2 cleaves C4a C4a C4->C4a C4b C4b C4->C4b C2a C2a C2->C2a C2b C2b C2->C2b C4b2a\n(C3 Convertase) C4b2a (C3 Convertase) C4b->C4b2a\n(C3 Convertase) C2a->C4b2a\n(C3 Convertase) C3 Convertase C3 Convertase C4b2a\n(C3 Convertase)->C3 Convertase C3(H2O) C3(H2O) C3(H2O)B C3(H2O)B C3(H2O)->C3(H2O)B FactorB Factor B C3(H2O)->FactorB C3(H2O)Bb\n(Fluid-phase C3 Convertase) C3(H2O)Bb (Fluid-phase C3 Convertase) C3(H2O)B->C3(H2O)Bb\n(Fluid-phase C3 Convertase) FactorB->C3(H2O)B C3bB C3bB FactorB->C3bB FactorD Factor D FactorD->C3(H2O)B cleaves FactorD->C3bB cleaves C3 C3 C3(H2O)Bb\n(Fluid-phase C3 Convertase)->C3 C3b C3b C3->C3b C3->C3b Opsonization C3a C3a C3->C3a Anaphylatoxin C3b->C3bB C5 Convertase C5 Convertase C3b->C5 Convertase C3bBb\n(C3 Convertase) C3bBb (C3 Convertase) C3bB->C3bBb\n(C3 Convertase) C3bBb\n(C3 Convertase)->C3 Convertase C3 Convertase->C3 cleaves C5 C5 C5 Convertase->C5 cleaves C5a C5a C5->C5a Anaphylatoxin Chemotaxis C5b C5b C5->C5b Membrane Attack Complex\n(C5b-9) Membrane Attack Complex (C5b-9) C5b->Membrane Attack Complex\n(C5b-9) BCX1470 BCX 1470 BCX1470->C1s BCX1470->FactorD

Caption: Mechanism of action of BCX 1470 in the complement cascade.

In Vitro Activity

The inhibitory potency of BCX 1470 against its target serine proteases has been determined through in vitro enzymatic assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

Target EnzymeIC50 (nM)
Human C1s1.6
Human Factor D96
Human Trypsin326
Data sourced from MedChemExpress and Creative Enzymes.[1][3][4][5]

In Vivo Efficacy in Autoimmune Disease Models

The anti-inflammatory effects of BCX 1470 have been evaluated in a rat model of a reverse passive Arthus (RPA) reaction. This model mimics the immune complex-mediated tissue injury characteristic of type III hypersensitivity reactions, which are implicated in autoimmune diseases such as lupus nephritis and rheumatoid arthritis.

Reverse Passive Arthus (RPA) Reaction in Rats

The RPA reaction is an acute, localized inflammatory response induced by the formation of immune complexes within the dermal tissue. This leads to complement activation, neutrophil infiltration, and increased vascular permeability, resulting in edema and hemorrhage.

The following is a generalized protocol for inducing an RPA reaction in rats, based on commonly used methodologies. Specific parameters may vary between studies.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Bovine Serum Albumin (BSA)

  • Rabbit anti-BSA antiserum

  • Evans Blue dye (for measuring plasma exudation)

  • This compound

  • Vehicle for BCX 1470 (e.g., saline)

  • Calipers for measuring edema

Procedure:

  • Animal Preparation: Anesthetize rats according to approved institutional protocols.

  • Induction of RPA:

    • Inject a solution of rabbit anti-BSA antiserum intradermally into a shaved area on the dorsal skin of the rat.

    • Administer a solution of BSA containing Evans Blue dye intravenously.

  • Treatment:

    • Administer this compound or vehicle control either intravenously or subcutaneously at a specified time point before or after the induction of the RPA reaction.

  • Assessment of Inflammation:

    • At a predetermined time point (typically 4 hours) after induction, euthanize the animals.

    • Edema Measurement: Measure the diameter and thickness of the edematous lesion using calipers. The volume of edema can be calculated.

    • Plasma Exudation: Excise the skin at the injection site. Extract the Evans Blue dye from the tissue using a suitable solvent (e.g., formamide) and quantify the amount of extravasated dye spectrophotometrically.

    • Histological Analysis: Fix the skin tissue in formalin, embed in paraffin, and section. Stain with hematoxylin and eosin (H&E) to assess for neutrophil infiltration and tissue damage.

Efficacy of BCX 1470 in the Rat RPA Model

Studies have demonstrated that BCX 1470 effectively blocks the development of edema in the rat RPA model.[2][3] This in vivo efficacy is consistent with its potent in vitro inhibition of the complement system. In this model, the inflammatory response has been shown to be dependent on the activation of the alternative complement pathway.

Quantitative Data:

At present, detailed quantitative data from dose-response studies of BCX 1470 in the rat RPA model are not publicly available in the form of structured tables. The primary literature indicates a significant reduction in edema, but specific dose-dependent percentage inhibition values are not provided in the abstracts reviewed.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_induction Induction of RPA cluster_treatment Treatment cluster_assessment Assessment (4 hours post-induction) Animal_Prep Anesthetize Rats Inject_Antibody Intradermal Injection of Anti-BSA Antiserum Animal_Prep->Inject_Antibody Inject_Antigen Intravenous Injection of BSA + Evans Blue Inject_Antibody->Inject_Antigen Admin_BCX1470 Administer BCX 1470 or Vehicle Inject_Antigen->Admin_BCX1470 Euthanasia Euthanize Rats Admin_BCX1470->Euthanasia Measure_Edema Measure Edema (Calipers) Euthanasia->Measure_Edema Measure_Exudation Quantify Plasma Exudation (Evans Blue Extraction) Euthanasia->Measure_Exudation Histo Histological Analysis (H&E Staining) Euthanasia->Histo

Caption: Experimental workflow for the evaluation of BCX 1470.

Other Autoimmune Disease Models

Currently, there is limited publicly available information on the evaluation of BCX 1470 in other established animal models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis, collagen-induced arthritis (CIA) for rheumatoid arthritis, or murine models of systemic lupus erythematosus (SLE).

Conclusion

This compound is a potent dual inhibitor of the classical and alternative complement pathways with demonstrated in vivo efficacy in a rat model of immune complex-mediated inflammation. Its mechanism of action, targeting the key serine proteases C1s and Factor D, provides a strong rationale for its further investigation as a therapeutic agent for autoimmune diseases where complement activation is a key driver of pathology. The experimental protocols and data presented in this guide offer a foundation for researchers and drug developers to design and execute preclinical studies to further elucidate the therapeutic potential of BCX 1470. Future studies are warranted to explore the efficacy of this compound in a broader range of autoimmune disease models and to establish a comprehensive dose-response relationship for its anti-inflammatory effects.

References

In-Depth Technical Guide: Chemical Properties and Stability of BCX 1470 Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BCX 1470 methanesulfonate is a potent, synthetic, small molecule inhibitor of serine proteases, specifically targeting Factor D of the alternative complement pathway and C1s of the classical complement pathway. This document provides a comprehensive overview of its chemical properties, stability profile, and mechanism of action. Detailed experimental protocols for key analytical and functional assays are provided to support further research and development.

Chemical Properties

This compound is the methanesulfonic acid salt of the active compound BCX 1470. The salt form is reported to offer enhanced water solubility and stability over the freebase.[1]

PropertyValueReference
Chemical Name (2-carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate; methanesulfonic acid[2]
Molecular Formula C₁₅H₁₄N₂O₅S₃[2]
Molecular Weight 398.48 g/mol [2]
CAS Number 217099-44-0[2]
Appearance White to off-white solid
Purity >98% (HPLC)[3]
Solubility

This compound exhibits solubility in various organic solvents and aqueous-based formulations.

Solvent / SystemSolubility
DMSO ≥ 33.33 mg/mL (≥ 83.64 mM)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (≥ 6.27 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (≥ 6.27 mM)
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (≥ 6.27 mM)

Stability

Proper storage and handling are crucial for maintaining the integrity of this compound.

ConditionRecommended StorageStability Period
Solid 4°C, sealed from moisture≥ 2 years
In Solvent (-20°C) -20°C, sealed from moisture6 Months
In Solvent (-80°C) -80°C, sealed from moisture6 Months

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are recommended to fully characterize the stability profile of this compound for formulation and drug development purposes.

Mechanism of Action: Inhibition of the Complement Cascade

BCX 1470 is a serine protease inhibitor that targets key enzymes in both the classical and alternative pathways of the complement system.

  • Classical Pathway Inhibition: BCX 1470 potently inhibits C1s, a serine protease that cleaves C4 and C2 to form the C3 convertase (C4b2a). The IC₅₀ for C1s inhibition is 1.6 nM.

  • Alternative Pathway Inhibition: The compound also inhibits Factor D, a serine protease that cleaves Factor B when it is bound to C3b, leading to the formation of the alternative pathway C3 convertase (C3bBb). The IC₅₀ for Factor D inhibition is 96 nM.

By inhibiting these key enzymes, BCX 1470 effectively blocks the amplification of the complement cascade, preventing the formation of downstream effectors such as the membrane attack complex (MAC) and the release of anaphylatoxins.

Signaling Pathway Diagrams

classical_pathway Antigen-Antibody Complex Antigen-Antibody Complex C1q C1q Antigen-Antibody Complex->C1q C1r C1r C1q->C1r C1s_inactive C1s (inactive) C1r->C1s_inactive C1s_active C1s (active) C1s_inactive->C1s_active C4 C4 C1s_active->C4 cleaves C2 C2 C1s_active->C2 cleaves C4b2a C3 Convertase (C4b2a) C4->C4b2a C2->C4b2a C3 C3 C4b2a->C3 cleaves C3b C3b C3->C3b Downstream Downstream Effector Functions C3b->Downstream BCX1470 BCX 1470 BCX1470->C1s_active inhibits

Classical Complement Pathway Inhibition by BCX 1470.

alternative_pathway C3_H2O C3(H2O) FactorB Factor B C3_H2O->FactorB C3bBb C3 Convertase (C3bBb) FactorB->C3bBb cleaved by Factor D FactorD_active Factor D (active) C3 C3 C3bBb->C3 cleaves Downstream Downstream Effector Functions C3bBb->Downstream C3b C3b C3->C3b C3b->FactorB Amplification Amplification Loop C3b->Amplification Amplification->C3bBb BCX1470 BCX 1470 BCX1470->FactorD_active inhibits

Alternative Complement Pathway Inhibition by BCX 1470.

Experimental Protocols

Esterolytic Activity Assay (General Protocol for C1s)

This protocol is adapted for the determination of the inhibitory activity of this compound against C1s. A similar principle can be applied for Factor D using a specific substrate.

Materials:

  • Purified human C1s

  • Chromogenic substrate for C1s (e.g., Nα-carbobenzyloxy-L-lysine thiobenzyl ester)

  • DTNB (5,5'-dithiobis(2-nitrobenzoic acid))

  • Tris-HCl buffer (pH 7.5)

  • This compound stock solution in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in Tris-HCl buffer.

  • In a 96-well plate, add 50 µL of the C1s solution to each well.

  • Add 25 µL of the this compound dilutions or buffer (for control) to the wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 25 µL of the chromogenic substrate and 10 µL of DTNB solution to each well to start the reaction.

  • Immediately measure the absorbance at 412 nm every minute for 30 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rate against the inhibitor concentration and determine the IC₅₀ value.

esterolytic_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of This compound add_inhibitor Add BCX 1470 dilutions prep_inhibitor->add_inhibitor prep_enzyme Prepare C1s solution add_enzyme Add C1s to 96-well plate prep_enzyme->add_enzyme prep_substrate Prepare substrate and DTNB solution start_reaction Add substrate and DTNB prep_substrate->start_reaction add_enzyme->add_inhibitor incubate Incubate at 37°C for 15 min add_inhibitor->incubate incubate->start_reaction read_absorbance Measure absorbance at 412 nm start_reaction->read_absorbance calc_rate Calculate reaction rates read_absorbance->calc_rate plot_data Plot rate vs. concentration calc_rate->plot_data det_ic50 Determine IC50 value plot_data->det_ic50

Workflow for Esterolytic Activity Assay.
Hemolysis Assay for Classical and Alternative Pathways

This assay determines the functional inhibition of the complement pathways by measuring the lysis of red blood cells.[3]

4.2.1. Classical Pathway Hemolysis Assay

Materials:

  • Antibody-sensitized sheep red blood cells (SRBCs)

  • Normal human serum (as a source of complement)

  • Gelatin veronal buffer with Ca²⁺ and Mg²⁺ (GVB²⁺)

  • This compound stock solution in DMSO

  • 96-well V-bottom plate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound in GVB²⁺.

  • In a 96-well plate, mix the diluted inhibitor with normal human serum (final dilution typically 1:80).

  • Add the antibody-sensitized SRBC suspension to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Centrifuge the plate to pellet the intact cells.

  • Transfer the supernatant to a new flat-bottom plate and measure the absorbance of released hemoglobin at 412 nm.

  • Calculate the percentage of hemolysis for each inhibitor concentration relative to positive (water-lysed cells) and negative (buffer only) controls.

  • Determine the IC₅₀ value.

4.2.2. Alternative Pathway Hemolysis Assay

Materials:

  • Rabbit red blood cells (RRBCs)

  • Normal human serum

  • Gelatin veronal buffer with Mg²⁺ and EGTA (GVB-Mg-EGTA)

  • This compound stock solution in DMSO

  • 96-well V-bottom plate

  • Spectrophotometer

Procedure:

  • The procedure is similar to the classical pathway assay, with the following modifications:

  • Use RRBCs instead of sensitized SRBCs.

  • Use GVB-Mg-EGTA buffer to chelate Ca²⁺ and block the classical pathway.

hemolysis_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of This compound mix_inhibitor_serum Mix BCX 1470 and serum in plate prep_inhibitor->mix_inhibitor_serum prep_serum Prepare diluted normal human serum prep_serum->mix_inhibitor_serum prep_rbc Prepare red blood cell suspension (sensitized SRBCs or RRBCs) add_rbc Add RBCs to the mixture prep_rbc->add_rbc mix_inhibitor_serum->add_rbc incubate Incubate at 37°C add_rbc->incubate centrifuge Centrifuge to pellet intact cells incubate->centrifuge transfer_supernatant Transfer supernatant to a new plate centrifuge->transfer_supernatant read_absorbance Measure absorbance at 412 nm transfer_supernatant->read_absorbance calc_hemolysis Calculate % hemolysis read_absorbance->calc_hemolysis det_ic50 Determine IC50 value calc_hemolysis->det_ic50

Workflow for Hemolysis Assay.

Conclusion

This compound is a well-characterized inhibitor of the classical and alternative complement pathways with potential therapeutic applications in complement-mediated diseases. This guide provides essential information on its chemical properties, stability, and mechanism of action, along with detailed protocols for its evaluation. Further studies, including comprehensive forced degradation and solubility profiling, will be beneficial for its continued development.

References

Methodological & Application

Application Notes and Protocols for BCX 1470 Methanesulfonate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of BCX 1470 methanesulfonate, a potent serine protease inhibitor, in a variety of cell culture-based experiments. Detailed protocols for key applications, data presentation in tabular format, and visual diagrams of signaling pathways and experimental workflows are included to facilitate its effective use in research and drug development.

Introduction to this compound

This compound is a synthetic, small-molecule inhibitor of serine proteases, with high potency and selectivity for key enzymes of the complement system.[1][2] The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the inflammatory response.[3] Dysregulation of the complement system is implicated in a variety of inflammatory and autoimmune diseases.

This compound's primary targets are C1s, a key enzyme in the classical complement pathway, and Factor D, the rate-limiting enzyme of the alternative complement pathway.[2][4][5][6] By inhibiting these two central components, BCX 1470 effectively blocks the activation of both major pathways of the complement cascade.

Mechanism of Action

This compound acts as a competitive inhibitor of C1s and Factor D, blocking their esterolytic and proteolytic activities.[4][5][6] This inhibition prevents the downstream cleavage of complement components C4 and C2 by C1s in the classical pathway, and the cleavage of Factor B by Factor D in the alternative pathway. Consequently, the formation of the C3 convertases (C4b2a and C3bBb), a crucial amplification step in the complement cascade, is prevented. This leads to a significant reduction in the production of downstream effectors, including the opsonin C3b and the anaphylatoxins C3a and C5a, ultimately preventing the formation of the membrane attack complex (MAC) and subsequent cell lysis.[2][4][5][6]

Data Presentation

Inhibitory Activity of BCX 1470
Target EnzymePathwayIC₅₀ (nM)Reference
C1sClassical1.6[4][5][6]
Factor DAlternative96[4][5][6]
Trypsin-326[2]

IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of the enzyme's activity.

Solubility Information
SolventSolubilityReference
DMSO≥ 33.33 mg/mL (≥ 83.64 mM)[4]

It is recommended to use freshly opened DMSO to avoid hygroscopic effects that can impact solubility.[4]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Prepare a stock solution of 10 mM BCX 1470 in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, add 251 µL of DMSO to 1 mg of this compound (Molecular Weight: 398.48 g/mol ).[4]

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

In Vitro Hemolytic Assay for Complement Inhibition

This assay assesses the ability of this compound to inhibit the classical and alternative complement pathways by measuring the lysis of antibody-sensitized sheep red blood cells (classical pathway) or rabbit red blood cells (alternative pathway).

Materials:

  • Sheep red blood cells (SRBCs)

  • Rabbit red blood cells (RRBCs)

  • Anti-sheep red blood cell antibody (hemolysin)

  • Normal human serum (NHS) as a source of complement

  • Gelatin Veronal Buffer with Ca²⁺ and Mg²⁺ (GVB²⁺) for classical pathway

  • Gelatin Veronal Buffer with Mg²⁺ and EGTA (GVB-Mg-EGTA) for alternative pathway

  • This compound stock solution (10 mM in DMSO)

  • 96-well V-bottom microplates

  • Microplate reader (412 nm)

Protocol:

Classical Pathway Inhibition:

  • Wash SRBCs three times with GVB²⁺ and resuspend to a concentration of 1 x 10⁹ cells/mL.

  • Sensitize the SRBCs by incubating with an optimal dilution of hemolysin for 15 minutes at 37°C.

  • Prepare serial dilutions of this compound in GVB²⁺. Include a vehicle control (DMSO) and a no-complement control.

  • In a 96-well plate, add 25 µL of diluted BCX 1470 or control.

  • Add 25 µL of diluted NHS (e.g., 1:80 in GVB²⁺) to each well.

  • Add 50 µL of sensitized SRBCs (1 x 10⁸ cells/mL) to each well.

  • Incubate the plate for 30 minutes at 37°C with gentle shaking.

  • Centrifuge the plate at 500 x g for 5 minutes.

  • Transfer 50 µL of the supernatant to a new flat-bottom 96-well plate.

  • Measure the absorbance at 412 nm to determine hemoglobin release.

  • Calculate the percentage of hemolysis relative to the positive control (NHS without inhibitor).

Alternative Pathway Inhibition:

  • Wash RRBCs three times with GVB-Mg-EGTA and resuspend to a concentration of 1 x 10⁹ cells/mL.

  • Follow steps 3-5 as for the classical pathway, using GVB-Mg-EGTA as the buffer and an appropriate dilution of NHS (e.g., 1:10).

  • Add 50 µL of RRBCs (1 x 10⁸ cells/mL) to each well.

  • Follow steps 7-11 as for the classical pathway.

Complement-Dependent Cytotoxicity (CDC) Assay

This assay determines the ability of this compound to protect target cells from complement-mediated lysis initiated by a specific antibody.

Materials:

  • Target cells (e.g., Raji cells, a B-cell lymphoma line)

  • Target-specific antibody (e.g., Rituximab for Raji cells)

  • Normal human serum (NHS) as a source of complement

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution

  • Cell viability dye (e.g., Propidium Iodide) or a cell viability assay kit (e.g., CellTiter-Glo®)

  • 96-well flat-bottom microplates

  • Flow cytometer or microplate reader

Protocol:

  • Seed target cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 50 µL of culture medium and incubate for 2-4 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 10 µL of the diluted BCX 1470 or vehicle control to the appropriate wells.

  • Add 20 µL of the target-specific antibody at a predetermined concentration (e.g., 10 µg/mL Rituximab).

  • Add 20 µL of NHS (e.g., 20% final concentration) to each well. For a negative control, use heat-inactivated NHS.

  • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

  • Determine cell viability using your chosen method:

    • Flow Cytometry: Add propidium iodide to each well, incubate for 5 minutes, and analyze the percentage of dead (PI-positive) cells.

    • Luminescence-based assay: Follow the manufacturer's instructions for the cell viability kit.

  • Calculate the percentage of specific lysis and the protective effect of BCX 1470.

Cytokine Release Assay in THP-1 Cells

This protocol outlines the use of this compound to investigate its effect on inflammatory cytokine production in a human monocytic cell line.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS and 0.05 mM 2-mercaptoethanol

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS) as a pro-inflammatory stimulus

  • This compound stock solution

  • 24-well cell culture plates

  • ELISA kits for human TNF-α, IL-1β, and IL-6

Protocol:

  • THP-1 Cell Culture and Differentiation:

    • Maintain THP-1 monocytes in suspension culture at a density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

    • To differentiate into macrophage-like cells, seed THP-1 cells at 5 x 10⁵ cells/well in a 24-well plate in the presence of 100 ng/mL PMA for 48-72 hours.

    • After differentiation, remove the PMA-containing medium and wash the adherent cells with fresh medium.

  • Treatment and Stimulation:

    • Pre-treat the differentiated THP-1 cells with various concentrations of this compound (e.g., 10 nM - 10 µM) or vehicle control for 1 hour.

    • Stimulate the cells with 1 µg/mL LPS to induce an inflammatory response. Include an unstimulated control.

  • Sample Collection and Analysis:

    • Incubate the cells for 24 hours.

    • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Compare the cytokine levels in the BCX 1470-treated groups to the LPS-stimulated vehicle control to determine the inhibitory effect of the compound.

Visualizations

Signaling Pathways

G cluster_classical Classical Pathway cluster_alternative Alternative Pathway cluster_common Common Pathway Antibody-Antigen Complex Antibody-Antigen Complex C1q C1q C1r C1r C1q->C1r C1s C1s C1r->C1s C4 C4 C1s->C4 cleaves C2 C2 C1s->C2 cleaves C4b2a C3 Convertase (C4b2a) C4->C4b2a C2->C4b2a C3 C3 C4b2a->C3 cleaves BCX1470_C1s BCX 1470 BCX1470_C1s->C1s Pathogen Surface Pathogen Surface C3_H2O C3(H2O) FactorB Factor B C3bBb C3 Convertase (C3bBb) FactorB->C3bBb FactorD Factor D FactorD->FactorB cleaves C3bBb->C3 cleaves BCX1470_FD BCX 1470 BCX1470_FD->FactorD C3a C3a C3->C3a C3b C3b C3->C3b Inflammation Inflammation C3a->Inflammation C5 C5 C3b->C5 forms C5 convertase Opsonization Opsonization C3b->Opsonization C5a C5a C5->C5a C5b C5b C5->C5b C5a->Inflammation MAC Membrane Attack Complex (MAC) C5b->MAC Cell_Lysis Cell_Lysis MAC->Cell_Lysis

Caption: Mechanism of action of this compound.

Experimental Workflows

G cluster_hemolytic Hemolytic Assay Workflow cluster_cdc CDC Assay Workflow cluster_cytokine Cytokine Release Assay Workflow H_Start Prepare RBCs (Sheep or Rabbit) H_Inhibitor Add BCX 1470 (serial dilutions) H_Start->H_Inhibitor H_Serum Add Normal Human Serum H_Inhibitor->H_Serum H_Incubate Incubate at 37°C H_Serum->H_Incubate H_Read Measure Hemolysis (OD 412 nm) H_Incubate->H_Read C_Start Seed Target Cells C_Inhibitor Add BCX 1470 C_Start->C_Inhibitor C_Antibody Add Target-Specific Antibody C_Inhibitor->C_Antibody C_Serum Add Normal Human Serum C_Antibody->C_Serum C_Incubate Incubate at 37°C C_Serum->C_Incubate C_Read Measure Cell Viability C_Incubate->C_Read Y_Start Differentiate THP-1 Cells (with PMA) Y_Inhibitor Pre-treat with BCX 1470 Y_Start->Y_Inhibitor Y_Stimulate Stimulate with LPS Y_Inhibitor->Y_Stimulate Y_Incubate Incubate for 24h Y_Stimulate->Y_Incubate Y_Collect Collect Supernatant Y_Incubate->Y_Collect Y_Read Measure Cytokines (ELISA) Y_Collect->Y_Read

Caption: Experimental workflows for key cell-based assays.

References

Application Notes and Protocols: Hemolytic Assay for BCX 1470 Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCX 1470 methanesulfonate is a synthetic, small-molecule serine protease inhibitor. It is a potent antagonist of key enzymes in the complement system, a crucial component of the innate immune system. Specifically, BCX 1470 targets Factor D of the alternative pathway and C1s of the classical pathway.[1][2] Dysregulation of the complement system is implicated in the pathophysiology of various inflammatory and autoimmune diseases, making targeted inhibitors like BCX 1470 valuable tools for research and potential therapeutic development. The hemolytic assay is a fundamental method to evaluate the functional consequence of complement inhibition. This document provides detailed protocols for assessing the inhibitory activity of this compound on the classical and alternative complement pathways, as well as a protocol to determine its direct hemolytic potential.

Principle of the Assays

The complement system can be activated through three main pathways: classical, alternative, and lectin. Both the classical and alternative pathways converge to form a C3 convertase, leading to a cascade of enzymatic reactions that culminate in the formation of the Membrane Attack Complex (MAC). The MAC inserts into the cell membranes of pathogens or, in the case of these assays, red blood cells (erythrocytes), creating pores that lead to cell lysis and the release of hemoglobin.

The hemolytic assays described here quantify the ability of this compound to inhibit this process. The degree of hemolysis is determined by measuring the absorbance of released hemoglobin in the supernatant at 415 nm.

  • Classical Pathway (CH50) Assay: This assay uses antibody-sensitized sheep erythrocytes. The binding of antibodies to the erythrocyte surface triggers the classical pathway, initiating the complement cascade. The inhibitory effect of BCX 1470 on C1s is measured by its ability to prevent the lysis of these sensitized erythrocytes.

  • Alternative Pathway (AP) Assay: This assay typically utilizes rabbit erythrocytes, which act as non-activating surfaces that allow for the spontaneous activation of the alternative pathway. The inhibitory effect of BCX 1470 on Factor D is assessed by its capacity to block the lysis of rabbit erythrocytes.

  • Direct Hemolytic Assay: This assay evaluates whether this compound itself can cause lysis of erythrocytes in the absence of a functional complement system. This is a critical control to ensure that the observed effects in the complement-mediated assays are due to inhibition of the complement cascade and not direct cytotoxicity to the red blood cells.

Data Presentation

The inhibitory activity of this compound on complement-mediated hemolysis is summarized in the table below. This data is compiled from publicly available sources and provides a benchmark for experimental results.

ParameterPathwayIC50 (nM)
Inhibition of HemolysisClassical46
Inhibition of HemolysisAlternative330
Inhibition of Esterolytic ActivityC1s1.6
Inhibition of Esterolytic ActivityFactor D96

Signaling Pathway

Complement_Pathways_Inhibition_by_BCX_1470 cluster_classical Classical Pathway cluster_alternative Alternative Pathway cluster_common Common Pathway Antibody-Sensitized Erythrocyte Antibody-Sensitized Erythrocyte C1q C1q Antibody-Sensitized Erythrocyte->C1q C1r C1r C1q->C1r C1s C1s C1r->C1s C4 & C2 Cleavage C4 & C2 Cleavage C1s->C4 & C2 Cleavage C3 Convertase (C4b2a) C3 Convertase (C4b2a) C4 & C2 Cleavage->C3 Convertase (C4b2a) C3 Cleavage C3 Cleavage C3 Convertase (C4b2a)->C3 Cleavage Rabbit Erythrocyte Rabbit Erythrocyte C3 Hydrolysis C3 Hydrolysis Rabbit Erythrocyte->C3 Hydrolysis Factor B Factor B C3 Hydrolysis->Factor B Factor D Factor D Factor B->Factor D Cleavage C3 Convertase (C3bBb) C3 Convertase (C3bBb) Factor D->C3 Convertase (C3bBb) C3 Convertase (C3bBb)->C3 Cleavage C5 Convertase C5 Convertase C3 Cleavage->C5 Convertase Membrane Attack Complex (MAC) Membrane Attack Complex (MAC) C5 Convertase->Membrane Attack Complex (MAC) Hemolysis Hemolysis Membrane Attack Complex (MAC)->Hemolysis BCX 1470 BCX 1470 BCX 1470->C1s Inhibition BCX 1470->Factor D Inhibition Hemolytic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare BCX 1470 Dilutions Prepare BCX 1470 Dilutions Mix Reagents in 96-well Plate Mix Reagents in 96-well Plate Prepare BCX 1470 Dilutions->Mix Reagents in 96-well Plate Prepare Erythrocyte Suspension Prepare Erythrocyte Suspension Prepare Erythrocyte Suspension->Mix Reagents in 96-well Plate Prepare Serum Prepare Serum Prepare Serum->Mix Reagents in 96-well Plate Incubate at 37°C Incubate at 37°C Mix Reagents in 96-well Plate->Incubate at 37°C Centrifuge Plate Centrifuge Plate Incubate at 37°C->Centrifuge Plate Transfer Supernatant Transfer Supernatant Centrifuge Plate->Transfer Supernatant Measure Absorbance at 415 nm Measure Absorbance at 415 nm Transfer Supernatant->Measure Absorbance at 415 nm Calculate % Hemolysis Calculate % Hemolysis Measure Absorbance at 415 nm->Calculate % Hemolysis

References

Application Notes and Protocols: Complement Inhibition Assay with BCX 1470 Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the inflammatory response. However, dysregulation of the complement cascade is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases. Consequently, the development of complement inhibitors is a significant area of therapeutic research. BCX 1470 methanesulfonate is a synthetic, small-molecule serine protease inhibitor that targets key enzymes in the complement cascade, making it a valuable tool for studying complement-mediated processes and a potential therapeutic agent.

These application notes provide a detailed overview of this compound and protocols for assessing its inhibitory activity on the classical and alternative complement pathways using hemolytic assays.

Mechanism of Action of this compound

BCX 1470 is a potent inhibitor of C1s and Factor D, the key serine proteases of the classical and alternative complement pathways, respectively.[1][2] By inhibiting these enzymes, BCX 1470 effectively blocks the downstream amplification of the complement cascade, preventing the formation of the membrane attack complex (MAC) and subsequent cell lysis.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against its primary targets and its effect on the overall pathway function. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of BCX 1470 on Complement Serine Proteases

Target EnzymeIC50 Value
C1s (Classical Pathway)1.6 nM
Factor D (Alternative Pathway)96 nM
Trypsin326 nM

Data sourced from multiple biochemical assays.[1][3]

Table 2: Inhibition of Complement Pathway-Mediated Hemolysis by BCX 1470

PathwayAssay TypeIC50 Value
Classical PathwayHemolytic Assay46 nM
Alternative PathwayHemolytic Assay330 nM

Data represents the concentration of BCX 1470 required to inhibit 50% of red blood cell lysis mediated by the respective complement pathway.

Signaling Pathway Diagrams

To visualize the points of intervention of BCX 1470, the following diagrams illustrate the classical and alternative complement pathways.

classical_pathway cluster_initiation Initiation cluster_amplification Amplification cluster_termination Termination Antigen-Antibody Complex Antigen-Antibody Complex C1q C1q Antigen-Antibody Complex->C1q binds C1r C1r C1q->C1r activates C1s C1s C1r->C1s activates Activated C1s Activated C1s C1s->Activated C1s BCX1470 BCX 1470 Activated C1s->BCX1470 inhibited by C4 C4 Activated C1s->C4 cleaves C2 C2 Activated C1s->C2 cleaves C4b C4b C4->C4b C2a C2a C2->C2a C3 Convertase (C4b2a) C3 Convertase (C4b2a) C4b->C3 Convertase (C4b2a) C2a->C3 Convertase (C4b2a) C3 C3 C3 Convertase (C4b2a)->C3 cleaves C5 Convertase (C4b2a3b) C5 Convertase (C4b2a3b) C3 Convertase (C4b2a)->C5 Convertase (C4b2a3b) C3b C3b C3->C3b C3b->C5 Convertase (C4b2a3b) C5 C5 C5 Convertase (C4b2a3b)->C5 cleaves Membrane Attack Complex (MAC) Membrane Attack Complex (MAC) C5->Membrane Attack Complex (MAC)

Caption: Classical Complement Pathway and the inhibitory action of BCX 1470 on C1s.

alternative_pathway cluster_initiation_alt Initiation & Amplification cluster_termination_alt Termination C3_H2O C3(H2O) FactorB Factor B C3_H2O->FactorB binds C3bBb C3 Convertase (C3bBb) C3_H2O->C3bBb FactorD Factor D FactorB->FactorD cleaved by FactorB->C3bBb Activated Factor D Activated Factor D FactorD->Activated Factor D BCX1470_alt BCX 1470 Activated Factor D->BCX1470_alt inhibited by C3_alt C3 C3bBb->C3_alt cleaves Properdin Properdin C3bBb->Properdin stabilized by C5_Convertase_alt C5 Convertase (C3bBb3b) C3bBb->C5_Convertase_alt C3b_alt C3b C3_alt->C3b_alt C3b_alt->C3bBb forms more C3b_alt->C5_Convertase_alt C5_alt C5 MAC_alt Membrane Attack Complex (MAC) C5_alt->MAC_alt C5_Convertase_alt->C5_alt cleaves

Caption: Alternative Complement Pathway and the inhibitory action of BCX 1470 on Factor D.

Experimental Protocols

The following protocols detail the materials and methods for assessing the inhibitory activity of this compound on the classical and alternative complement pathways using a hemolytic assay.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare BCX 1470 Stock & Dilutions incubation Incubate RBCs with NHS and BCX 1470 prep_inhibitor->incubation prep_serum Prepare Normal Human Serum (NHS) prep_serum->incubation prep_rbc Prepare Sensitized Sheep RBCs (Classical) or Rabbit RBCs (Alternative) prep_rbc->incubation centrifugation Centrifuge to Pellet Intact RBCs incubation->centrifugation supernatant_transfer Transfer Supernatant to New Plate centrifugation->supernatant_transfer read_absorbance Read Absorbance at 414 nm supernatant_transfer->read_absorbance calculate_inhibition Calculate % Hemolysis & % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: General workflow for the complement inhibition hemolytic assay.

Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Normal Human Serum (NHS) - Source of complement. Must be handled carefully to avoid in vitro activation and stored at -70°C or lower.[4][5]

  • Antibody-sensitized sheep erythrocytes (for classical pathway assay)

  • Rabbit erythrocytes (for alternative pathway assay)

  • Gelatin Veronal Buffer with Mg2+ and Ca2+ (GVB++) - For classical pathway assay.

  • Gelatin Veronal Buffer with Mg2+ and EGTA (GVB/Mg-EGTA) - To chelate Ca2+ and block the classical pathway in the alternative pathway assay.

  • Phosphate Buffered Saline (PBS)

  • Distilled water (for 100% lysis control)

  • 96-well U-bottom microtiter plates

  • Microplate reader capable of measuring absorbance at 414 nm or 405 nm.[6][7][8]

Preparation of Reagents
  • This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[1][9] Store at -20°C. Further dilutions should be made in the appropriate assay buffer.

  • Normal Human Serum (NHS): Thaw NHS on ice immediately before use. Dilute the serum in the appropriate buffer as specified in the assay protocols.

  • Sensitized Sheep Erythrocytes (Classical Pathway): Wash sheep erythrocytes with GVB++. Sensitize the erythrocytes by incubating with an appropriate dilution of anti-sheep red blood cell antibody (hemolysin) for 30 minutes at 37°C. Wash the sensitized cells and resuspend to the desired concentration (e.g., 1 x 10^8 cells/mL) in GVB++.

  • Rabbit Erythrocytes (Alternative Pathway): Wash rabbit erythrocytes with GVB/Mg-EGTA and resuspend to the desired concentration (e.g., 1 x 10^8 cells/mL) in the same buffer.

Classical Pathway (CH50) Hemolysis Inhibition Assay Protocol
  • In a 96-well U-bottom plate, add serial dilutions of this compound prepared in GVB++. Include a vehicle control (DMSO) without the inhibitor.

  • Add a pre-determined dilution of NHS to each well. The final concentration of serum should be sufficient to cause submaximal lysis (e.g., 50-80%) in the absence of the inhibitor.

  • Prepare control wells:

    • 0% Lysis (Blank): RBCs in GVB++ without serum.

    • 100% Lysis: RBCs in distilled water.

  • Add the sensitized sheep erythrocytes to all wells.

  • Incubate the plate at 37°C for 30-60 minutes.[10]

  • Stop the reaction by centrifuging the plate at 500 x g for 5 minutes to pellet the intact erythrocytes.[6]

  • Carefully transfer the supernatant to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at 414 nm or 405 nm, which corresponds to the amount of hemoglobin released.[6][7][8]

Alternative Pathway (APH50) Hemolysis Inhibition Assay Protocol
  • In a 96-well U-bottom plate, add serial dilutions of this compound prepared in GVB/Mg-EGTA. Include a vehicle control (DMSO).

  • Add a pre-determined dilution of NHS (in GVB/Mg-EGTA) to each well.

  • Prepare control wells as described for the classical pathway assay, using GVB/Mg-EGTA as the buffer.

  • Add the rabbit erythrocytes to all wells.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction and measure hemoglobin release as described for the classical pathway assay.

Data Analysis
  • Calculate the percentage of hemolysis for each sample:

    • % Hemolysis = [(Absorbance of sample - Absorbance of 0% lysis) / (Absorbance of 100% lysis - Absorbance of 0% lysis)] x 100

  • Calculate the percentage of inhibition for each concentration of BCX 1470:

    • % Inhibition = [1 - (% Hemolysis with inhibitor / % Hemolysis with vehicle control)] x 100

  • Determine the IC50 value: Plot the % inhibition against the logarithm of the BCX 1470 concentration and fit the data to a sigmoidal dose-response curve to determine the concentration that produces 50% inhibition (IC50).

Alternative Assay Format: ELISA-Based Complement Activation Assay

An alternative to the hemolytic assay is an ELISA-based method that measures the deposition of the membrane attack complex (C5b-9). Commercial kits, such as the Wieslab® Complement System Screen, provide a standardized platform for this analysis.[2][3][4][11]

Principle of the ELISA-Based Assay

The wells of a microtiter plate are coated with specific activators of the classical (e.g., IgM) or alternative (e.g., LPS) pathway.[11] When serum is added, the complement cascade is activated, leading to the formation of C5b-9, which is then detected using a specific antibody conjugated to an enzyme for colorimetric detection. The amount of C5b-9 generated is proportional to the functional activity of the complement pathway.[2][4]

To assess the inhibitory effect of BCX 1470, the compound would be pre-incubated with the serum before it is added to the activator-coated wells. The reduction in the colorimetric signal would be proportional to the inhibitory activity of BCX 1470.

Conclusion

This compound is a valuable research tool for investigating the roles of the classical and alternative complement pathways in health and disease. The provided protocols for hemolytic inhibition assays offer a robust method for quantifying the inhibitory activity of this compound. The data and diagrams presented in these application notes serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of complement-mediated diseases.

References

BCX 1470 Methanesulfonate: Application Notes and Protocols for ELISA-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCX 1470 methanesulfonate is a potent, synthetic, small-molecule serine protease inhibitor. It is recognized for its targeted inhibition of key enzymes within the complement system, a critical component of the innate immune response. Dysregulation of the complement cascade is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases. This compound primarily targets C1s, a key serine protease in the classical complement pathway, and Factor D, the rate-limiting enzyme of the alternative pathway.[1][2][3][4][5] This dual-inhibitory action makes it a valuable tool for investigating the roles of these pathways in disease models and for the development of novel therapeutics.

This document provides detailed application notes and protocols for the utilization of this compound in Enzyme-Linked Immunosorbent Assay (ELISA) platforms. The methodologies described herein are designed to enable researchers to accurately assess the inhibitory activity of BCX 1470 on the classical and alternative complement pathways.

Physicochemical Properties and Inhibitory Activity

A thorough understanding of the physicochemical properties and in vitro activity of this compound is essential for its effective application in ELISA.

PropertyValueReference
Molecular Formula C₁₅H₁₄N₂O₅S₃[1][6]
Molecular Weight 398.48 g/mol [1][6]
Solubility Soluble in DMSO[6][7]
Storage Store at -20°C[6]
Purity >98%[6]

Table 1: Physicochemical Properties of this compound

This compound exhibits potent inhibitory activity against key serine proteases of the complement system. The half-maximal inhibitory concentrations (IC50) are summarized below.

Target EnzymePathwayIC50 Value (nM)Reference
C1s Classical1.6[1][2][4][5]
Factor D Alternative96[1][2][4][5]
Trypsin (Off-target)326[3]

Table 2: In Vitro Inhibitory Activity of this compound

Signaling Pathway Inhibition

This compound exerts its effect by inhibiting the enzymatic activity of C1s and Factor D, thereby blocking the propagation of the classical and alternative complement pathways, respectively.

G cluster_classical Classical Pathway cluster_alternative Alternative Pathway C1q C1q C1r C1r C1q->C1r Activates C1s C1s C1r->C1s Activates C4 C4 C1s->C4 Cleaves C2 C2 C4->C2 Binds C3_conv_C C3 Convertase (C4b2a) C2->C3_conv_C Forms C3 C3 C3_conv_C->C3 Cleaves to C3a, C3b Downstream Effects Downstream Effects C3->Downstream Effects C3_H2O C3(H2O) FactorB Factor B C3_H2O->FactorB Binds FactorD Factor D FactorB->FactorD Cleaved by C3_conv_A C3 Convertase (C3bBb) FactorD->C3_conv_A Forms C3_alt C3 C3_conv_A->C3_alt Cleaves to C3a, C3b C3_alt->Downstream Effects BCX1470 BCX 1470 Methanesulfonate BCX1470->C1s Inhibits BCX1470->FactorD Inhibits

Caption: Inhibition of the Classical and Alternative Complement Pathways by this compound.

Experimental Protocols

The following protocols are designed to assess the inhibitory effect of this compound on the classical and alternative complement pathways using ELISA.

General Reagent and Sample Preparation
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store aliquots at -20°C. Further dilutions should be made in the appropriate assay buffer, ensuring the final DMSO concentration is below 0.5% to minimize solvent effects.

  • Serum Samples: Collect whole blood and allow it to clot at room temperature. Centrifuge and collect the serum. Serum should be used fresh or stored in aliquots at -80°C. Avoid repeated freeze-thaw cycles.

  • Assay Buffers: Use commercially available or laboratory-prepared buffers specific for classical and alternative pathway ELISAs. These buffers typically contain specific cations (e.g., Ca²⁺ and Mg²⁺ for the classical pathway) to ensure optimal complement activation.

Protocol 1: Inhibition of the Classical Complement Pathway

This ELISA-based assay measures the deposition of a downstream complement component (e.g., C9 or C3c) following the activation of the classical pathway.

G cluster_workflow Classical Pathway Inhibition ELISA Workflow A 1. Coat Plate with IgM B 2. Block Plate A->B C 3. Prepare Serum & Inhibitor (BCX 1470) B->C D 4. Add Serum/Inhibitor Mix to Plate C->D E 5. Incubate (Allow Complement Activation) D->E F 6. Wash Plate E->F G 7. Add Anti-C9-HRP (or Anti-C3c-HRP) F->G H 8. Incubate G->H I 9. Wash Plate H->I J 10. Add Substrate (e.g., TMB) I->J K 11. Incubate (Color Development) J->K L 12. Add Stop Solution K->L M 13. Read Absorbance (450 nm) L->M

Caption: Experimental workflow for the classical pathway inhibition ELISA.

Methodology:

  • Plate Coating: Coat a 96-well microplate with human IgM (1 µg/mL in PBS) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the wells with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the classical pathway assay buffer. A suggested starting concentration range is 1 nM to 1 µM. Include a vehicle control (DMSO) and a buffer-only control.

  • Sample Preparation: Dilute normal human serum in the classical pathway assay buffer. The optimal dilution should be determined empirically but is often in the range of 1:50 to 1:100.

  • Inhibition Reaction: In a separate plate or tubes, pre-incubate the diluted serum with the various concentrations of this compound (or controls) for 30 minutes at 37°C.

  • Complement Activation: Transfer the serum/inhibitor mixtures to the IgM-coated plate. Incubate for 1 hour at 37°C to allow for classical pathway activation and complement deposition.

  • Washing: Repeat the washing step.

  • Detection: Add a horseradish peroxidase (HRP)-conjugated antibody specific for a downstream complement component (e.g., anti-C9 or anti-C3c) to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Signal Development: Add a TMB substrate solution and incubate in the dark until sufficient color development is observed.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Protocol 2: Inhibition of the Alternative Complement Pathway

This ELISA measures the deposition of a downstream complement component following the activation of the alternative pathway on a surface such as zymosan or lipopolysaccharide (LPS).

Methodology:

  • Plate Coating: Coat a 96-well microplate with zymosan or LPS (e.g., 10 µg/mL in PBS) overnight at 4°C.

  • Washing and Blocking: Follow the same washing and blocking procedures as in the classical pathway protocol.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the alternative pathway assay buffer. A suggested starting concentration range is 10 nM to 10 µM. Include a vehicle control (DMSO) and a buffer-only control.

  • Sample Preparation: Dilute normal human serum in the alternative pathway assay buffer (which should chelate calcium to block the classical pathway, e.g., using EGTA). The optimal dilution should be determined empirically.

  • Inhibition Reaction: Pre-incubate the diluted serum with the various concentrations of this compound (or controls) for 30 minutes at 37°C.

  • Complement Activation: Transfer the serum/inhibitor mixtures to the zymosan- or LPS-coated plate. Incubate for 1 hour at 37°C.

  • Washing, Detection, Signal Development, and Data Acquisition: Follow steps 9-14 of the classical pathway protocol, using an appropriate detection antibody (e.g., anti-C9-HRP or anti-C3c-HRP).

Data Analysis and Interpretation

The percentage of inhibition of complement activation can be calculated using the following formula:

% Inhibition = [1 - (ODsample - ODblank) / (ODvehicle control - ODblank)] x 100

Where:

  • ODsample is the absorbance of the well with the inhibitor.

  • ODvehicle control is the absorbance of the well with the vehicle (e.g., DMSO) but no inhibitor.

  • ODblank is the absorbance of the well with buffer only.

The IC50 value can be determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Troubleshooting

IssuePossible CauseSuggested Solution
High background Inadequate blocking or washingIncrease blocking time or use a different blocking agent. Increase the number of wash steps.
Low signal Inactive serum or reagentsUse fresh or properly stored serum. Check the activity of the HRP-conjugate and substrate. Optimize serum dilution.
High variability Pipetting errors or inconsistent incubation timesUse calibrated pipettes. Ensure consistent timing for all incubation steps.
No inhibition observed Incorrect inhibitor concentration rangeTest a wider range of BCX 1470 concentrations, ensuring it brackets the expected IC50. Verify the stock solution concentration.

Table 3: Common Troubleshooting Tips for Complement Inhibition ELISAs

Conclusion

This compound is a potent inhibitor of the classical and alternative complement pathways, making it an invaluable research tool. The ELISA protocols detailed in these application notes provide a robust framework for quantifying the inhibitory activity of BCX 1470 and similar compounds. Careful optimization of assay conditions, particularly serum dilution and inhibitor concentrations, is crucial for obtaining accurate and reproducible results. These assays can be readily adapted for high-throughput screening of complement inhibitors, contributing to the discovery and development of novel therapeutics for complement-mediated diseases.

References

Application Notes and Protocols: Western Blot Analysis of Complement Activation with BCX 1470

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and the modulation of inflammatory responses. Dysregulation of the complement cascade is implicated in a variety of inflammatory and autoimmune diseases. BCX 1470 is a synthetic, small-molecule serine protease inhibitor that targets key enzymes in both the classical and alternative pathways of the complement system. By inhibiting Factor D and C1s, BCX 1470 effectively blocks complement activation and downstream inflammatory processes.

These application notes provide a detailed protocol for the use of Western blotting to analyze the inhibitory effects of BCX 1470 on complement activation. Western blotting allows for the specific detection and semi-quantitative analysis of complement proteins and their cleavage products, providing a robust method to assess the efficacy of inhibitors like BCX 1470. The primary focus will be on the analysis of C3, C4, and C5 cleavage, as these are central events in the complement cascade.

Mechanism of Action of BCX 1470

BCX 1470 is a potent inhibitor of two key serine proteases in the complement system:

  • Factor D: A crucial enzyme in the alternative pathway, responsible for cleaving Factor B, which leads to the formation of the alternative pathway C3 convertase (C3bBb).

  • C1s: A subunit of the C1 complex, the initiating enzyme of the classical pathway, which cleaves C4 and C2 to form the classical pathway C3 convertase (C4b2a).

By inhibiting these enzymes, BCX 1470 effectively blocks the amplification loop of the alternative pathway and the initiation of the classical pathway, thereby preventing the cleavage of C3 and subsequent downstream events, including the formation of the membrane attack complex (MAC).[1]

Quantitative Data: Inhibitory Activity of BCX 1470

The inhibitory potency of BCX 1470 against its target proteases has been determined through various in vitro assays. The following table summarizes the key quantitative data.

Target EnzymeAssay TypeIC50 (nM)Reference
Factor DEsterolytic Activity96[1]
C1sEsterolytic Activity1.6[1]
TrypsinEsterolytic Activity326[1]
Classical PathwayHemolytic Activity46
Alternative PathwayHemolytic Activity330

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

ComplementPathways cluster_classical Classical Pathway cluster_alternative Alternative Pathway cluster_common Common Pathway C1q C1q C1r C1r C1q->C1r C1s C1s C1r->C1s C4 C4 C1s->C4 Cleavage C2 C2 C1s->C2 Cleavage C4b2a C3 Convertase (C4b2a) C4->C4b2a C2->C4b2a C3 C3 C4b2a->C3 Cleavage C3b C3b FactorB Factor B C3b->FactorB C3bBb C3 Convertase (C3bBb) FactorB->C3bBb FactorD Factor D FactorD->FactorB Cleavage C3bBb->C3 Cleavage C3a C3a C3->C3a C3b_downstream C3b C3->C3b_downstream C5 C5 C3b_downstream->C5 Forms C5 Convertase C5a C5a C5->C5a C5b C5b C5->C5b MAC Membrane Attack Complex (MAC) C5b->MAC BCX1470 BCX 1470 BCX1470->C1s BCX1470->FactorD

Complement pathways and BCX 1470 inhibition.

WesternBlotWorkflow cluster_sample_prep 1. Sample Preparation cluster_electrophoresis 2. Electrophoresis cluster_transfer 3. Transfer cluster_detection 4. Immunodetection cluster_analysis 5. Data Analysis serum_plasma Serum/Plasma Sample activator Complement Activator (e.g., Zymosan, Aggregated IgG) serum_plasma->activator bcx1470_treatment BCX 1470 Treatment (Various Concentrations) activator->bcx1470_treatment incubation Incubation bcx1470_treatment->incubation lysis_buffer Addition of Lysis Buffer incubation->lysis_buffer sds_page SDS-PAGE lysis_buffer->sds_page transfer Transfer to PVDF/Nitrocellulose Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-C3, anti-C4, anti-C5) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Imaging detection->imaging densitometry Densitometry Analysis imaging->densitometry quantification Quantification of Cleavage Products densitometry->quantification

Western blot experimental workflow.

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of complement activation and its inhibition by BCX 1470.

Materials and Reagents
  • Samples: Human serum or plasma (use of pooled normal human serum is recommended to minimize individual variability).

  • Complement Activators:

    • Classical Pathway: Heat-aggregated human IgG (1 mg/mL).

    • Alternative Pathway: Zymosan A from Saccharomyces cerevisiae (1 mg/mL).

  • Inhibitor: BCX 1470 (dissolved in an appropriate solvent, e.g., DMSO, to prepare a stock solution).

  • Buffers:

    • Gelatin Veronal Buffer with calcium and magnesium (GVB++).

    • Phosphate-Buffered Saline (PBS).

    • Tris-Buffered Saline with Tween 20 (TBST).

    • Lysis Buffer (e.g., RIPA buffer with protease inhibitors).

  • Antibodies:

    • Primary Antibodies:

      • Goat anti-human C3 (recognizes C3 and its fragments).

      • Rabbit anti-human C4 (recognizes C4 and its fragments).

      • Mouse anti-human C5 (recognizes C5 and its fragments).

    • Secondary Antibodies:

      • HRP-conjugated Donkey anti-Goat IgG.

      • HRP-conjugated Goat anti-Rabbit IgG.

      • HRP-conjugated Goat anti-Mouse IgG.

  • SDS-PAGE: Precast polyacrylamide gels (4-12% gradient gels are recommended), running buffer, loading buffer.

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

  • Detection: Enhanced chemiluminescence (ECL) substrate.

  • Equipment: Electrophoresis and blotting apparatus, imaging system.

Protocol: Inhibition of Complement Activation in Serum
  • Preparation of Reagents:

    • Prepare stock solutions of complement activators and BCX 1470.

    • Thaw serum on ice. It is recommended to use serum that has been stored at -80°C in single-use aliquots to preserve complement activity.[2]

  • Induction of Complement Activation and Inhibition:

    • In microcentrifuge tubes, prepare reaction mixtures containing GVB++ buffer, normal human serum (e.g., 10-20% final concentration), and the chosen complement activator.

    • To the appropriate tubes, add varying concentrations of BCX 1470. Include a vehicle control (solvent only).

    • Include a negative control with no activator and a positive control with activator but no inhibitor.

    • Incubate the reaction mixtures at 37°C for 30-60 minutes to allow for complement activation.

  • Sample Preparation for Western Blot:

    • Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

    • Briefly centrifuge the samples to pellet any debris.

Protocol: Western Blotting
  • Gel Electrophoresis:

    • Load 10-20 µg of total protein per lane onto a 4-12% SDS-PAGE gel.

    • Include a pre-stained protein ladder to monitor migration.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-C3, 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the bands corresponding to the intact complement proteins and their cleavage products using appropriate software (e.g., ImageJ).[3][4][5]

    • Normalize the intensity of the cleavage product bands to a loading control or to the intensity of the intact protein band in the negative control lane.

Expected Results and Interpretation

Upon activation of the complement system, C3, C4, and C5 are cleaved into specific fragments. The expected molecular weights of the key fragments are listed below.

ProteinIntact Molecular Weight (approx.)Key Cleavage ProductsMolecular Weight of Cleavage Products (approx.)
C3 α-chain: 115 kDa, β-chain: 75 kDaα'-chain of C3b, C3c, iC3bα'-chain: 105 kDa, C3c fragments: ~40-45 kDa, iC3b fragments: ~67, 40 kDa
C4 α-chain: 93 kDa, β-chain: 75 kDa, γ-chain: 33 kDaα'-chain of C4bα'-chain: 86 kDa
C5 α-chain: 115 kDa, β-chain: 75 kDaα'-chain of C5bα'-chain: 105 kDa

Interpretation:

  • Positive Control (Activator, no BCX 1470): A significant decrease in the intensity of the band corresponding to the intact α-chain of C3, C4, or C5, and a corresponding increase in the intensity of the bands for their respective cleavage products.

  • BCX 1470 Treated Samples: A dose-dependent inhibition of the cleavage of the target complement proteins. This will be observed as a stronger band for the intact α-chain and weaker bands for the cleavage products compared to the positive control.

  • Negative Control (No Activator): Predominantly the intact form of the complement proteins should be visible, with minimal to no cleavage products.

By quantifying the band intensities, the percentage of inhibition of complement cleavage by BCX 1470 can be calculated and plotted to determine the IC50 in this specific assay format.

Troubleshooting

ProblemPossible CauseSolution
High Background Insufficient blockingIncrease blocking time or use a different blocking agent (e.g., BSA instead of milk).
Antibody concentration too highTitrate the primary and secondary antibody concentrations.
Inadequate washingIncrease the number and duration of wash steps.
Weak or No Signal Inactive complement in serumUse fresh or properly stored serum.
Inefficient protein transferVerify transfer with Ponceau S staining. Optimize transfer time and voltage.
Low antibody affinity/concentrationUse a validated antibody and optimize its concentration.
Non-specific Bands Protein degradationAdd protease inhibitors to the sample buffer. Keep samples on ice.
Antibody cross-reactivityUse a more specific antibody. Ensure proper blocking.

Conclusion

Western blotting is a valuable and accessible technique for assessing the inhibitory activity of compounds like BCX 1470 on the complement system. By monitoring the cleavage of key complement components, researchers can gain insights into the compound's mechanism of action and its potential as a therapeutic agent for complement-mediated diseases. The protocols and information provided in these application notes serve as a comprehensive guide for the successful implementation of this assay.

References

Application Notes and Protocols for BCX 1470 Methanesulfonate in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCX 1470 methanesulfonate is a potent, synthetic, small-molecule serine protease inhibitor that demonstrates significant anti-inflammatory properties through the inhibition of the complement system. This document provides detailed application notes and protocols for the use of this compound in preclinical models of inflammatory disease, with a focus on the reverse passive Arthus (RPA) reaction, a well-established model of immune complex-mediated inflammation. The information presented is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

BCX 1470 acts as a dual inhibitor of key enzymes in the classical and alternative pathways of the complement cascade: C1s and Factor D, respectively. By blocking these proteases, BCX 1470 effectively attenuates the inflammatory response triggered by complement activation.[1][2]

Mechanism of Action

BCX 1470 is a serine protease inhibitor that targets C1s and Factor D.[1][2] C1s is a critical component of the C1 complex in the classical complement pathway, responsible for cleaving C4 and C2 to form the C3 convertase. Factor D is the rate-limiting enzyme in the alternative pathway, which cleaves Factor B when it is bound to C3b, also leading to the formation of a C3 convertase. By inhibiting these enzymes, this compound blocks the amplification of the complement cascade, which is a key driver of inflammation in various pathological conditions.

The inhibitory activity of BCX 1470 has been quantified in vitro, demonstrating potent inhibition of both target enzymes.

Signaling Pathway of this compound in the Complement System

G cluster_classical Classical Pathway cluster_alternative Alternative Pathway cluster_common Common Pathway C1q C1q C1r C1r C1q->C1r C1s C1s C1r->C1s C4 C4 C1s->C4 Cleavage C2 C2 C1s->C2 Cleavage C4a C4a C4->C4a Anaphylatoxin C4b C4b C4->C4b C3_convertase_classical C3_convertase_classical C4b->C3_convertase_classical + C2a C2a C2a C2->C2a C2b C2b C2->C2b C3 C3 C3_convertase_classical->C3 Cleavage C3b C3b FactorB FactorB C3b->FactorB Binding C5_convertase C5_convertase C3b->C5_convertase + C3bBb C3bB C3bB FactorB->C3bB C3_convertase_alternative C3_convertase_alternative C3bB->C3_convertase_alternative -> C3bBb FactorD FactorD FactorD->C3bB Cleavage C3_convertase_alternative->C3 Cleavage C3->C3b C3a C3a C3->C3a Anaphylatoxin Inflammation Inflammation C3a->Inflammation C5 C5 C5_convertase->C5 Cleavage C5a C5a C5->C5a Anaphylatoxin, Chemoattractant C5b C5b C5->C5b C5a->Inflammation MAC Membrane Attack Complex (MAC) Cell Lysis C5b->MAC + C6, C7, C8, C9 MAC->Inflammation BCX1470 BCX 1470 Methanesulfonate BCX1470->C1s Inhibition BCX1470->FactorD Inhibition

Caption: Mechanism of action of this compound.

Data Presentation

In Vitro Inhibitory Activity of BCX 1470
Target EnzymePathwayIC50 (nM)Reference
C1sClassical1.6[2]
Factor DAlternative96[2]
Trypsin-326[2]
In Vivo Efficacy of BCX 1470 in a Rat Model of Reverse Passive Arthus (RPA) Reaction
Animal ModelTreatmentDosagePrimary OutcomeResultReference
RatBCX 1470Not Specified in SnippetsEdema FormationBlocked development of RPA-induced edema[1]

Note: Specific dosage and quantitative reduction in edema are not available in the provided search results but are reported in Szalai et al., J Immunol. 2000;164(1):463-8.

Experimental Protocols

Protocol 1: Reverse Passive Arthus (RPA) Reaction in Rat Skin

This protocol is a generalized procedure for inducing an RPA reaction, a model of localized, acute, complement-dependent inflammation. It is based on the methodology described in studies of the Arthus reaction in rodents.[1]

Materials:

  • This compound

  • Vehicle for BCX 1470 (e.g., saline, or as described in formulation protocol)

  • Antigen (e.g., bovine serum albumin - BSA)

  • Antibody against the antigen (e.g., rabbit anti-BSA IgG)

  • Evans blue dye (for visualization and quantification of plasma extravasation)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Saline solution (sterile, 0.9%)

  • Male Sprague-Dawley rats (or other suitable strain)

Experimental Workflow:

G cluster_preparation Preparation cluster_administration Administration cluster_evaluation Evaluation A Anesthetize Rat D Administer BCX 1470 or Vehicle (e.g., intraperitoneally or orally) A->D B Prepare this compound and Vehicle Solutions B->D C Prepare Antigen (e.g., BSA) and Antibody (e.g., anti-BSA) Solutions E Inject Antibody Intradermally into Shaved Flank Skin C->E F Inject Antigen and Evans Blue Dye Intravenously C->F D->E E->F G Allow Reaction to Proceed (typically 2-4 hours) F->G H Euthanize Animal and Excise Skin Lesions G->H I Measure Lesion Area and Quantify Evans Blue Extravasation H->I J Perform Histological Analysis (optional) H->J

Caption: Workflow for the Reverse Passive Arthus Reaction experiment.

Procedure:

  • Animal Preparation: Anesthetize the rats using a suitable anesthetic. Shave the dorsal flank to provide a clear area for intradermal injections.

  • Compound Administration: Administer this compound or the vehicle control to the rats. The route of administration (e.g., intravenous, intraperitoneal, or oral) and the pre-treatment time should be determined based on the pharmacokinetic properties of the compound.

  • Induction of RPA Reaction:

    • Inject a specific amount of antibody (e.g., 50 µg of rabbit anti-BSA IgG in 25 µL of saline) intradermally into the shaved skin at designated sites.

    • Immediately following the intradermal injection, administer the antigen (e.g., 10 mg/kg of BSA) and Evans blue dye intravenously. The Evans blue dye will bind to albumin and allow for the visualization and quantification of plasma leakage at the site of inflammation.

  • Evaluation of Edema:

    • Allow the reaction to proceed for a set period, typically 2 to 4 hours.

    • At the end of the experimental period, euthanize the animals.

    • Excise the skin at the injection sites.

    • The extent of edema can be quantified by measuring the diameter of the blue lesion (due to Evans blue extravasation).

    • For more quantitative analysis, the Evans blue dye can be extracted from the tissue and its concentration measured spectrophotometrically.

Protocol 2: Formulation of this compound for In Vivo Administration

The methanesulfonate salt form of BCX 1470 generally has improved water solubility and stability compared to the free base.[3] However, for in vivo studies, specific formulations may be required to achieve the desired concentration and bioavailability.

Example Formulation (for reference only, optimization may be required):

  • Vehicle: A common vehicle for in vivo administration of hydrophobic compounds is a mixture of DMSO, PEG300, Tween-80, and saline.

  • Preparation:

    • Dissolve the this compound in a small amount of DMSO.

    • Add PEG300 and mix thoroughly.

    • Add Tween-80 and mix.

    • Finally, add saline to the desired final volume. A typical final composition might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Note: The solubility and stability of the formulation should be confirmed before administration. The final concentration of DMSO should be kept low to avoid toxicity.

Concluding Remarks

This compound is a promising anti-inflammatory agent that targets the complement system. The provided protocols and data serve as a starting point for researchers investigating its efficacy in preclinical models of inflammation. The reverse passive Arthus reaction in rats is a particularly relevant model for demonstrating the complement-inhibiting activity of BCX 1470 in vivo. Further studies are warranted to explore its therapeutic potential in a broader range of inflammatory and autoimmune diseases.

References

Preparation of BCX 1470 Methanesulfonate Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCX 1470 methanesulfonate is a potent, synthetic, small-molecule inhibitor of serine proteases, with particular activity against key enzymes of the complement system.[1] It has been identified as an effective inhibitor of Factor D and C1s, crucial components of the alternative and classical complement pathways, respectively.[1][2] This document provides detailed protocols for the preparation of this compound stock solutions for use in in vitro and in vivo experimental settings.

Physicochemical and Inhibitory Properties

This compound is the methanesulfonic acid salt form of BCX 1470, which generally offers enhanced water solubility and stability compared to the free base form.[2]

PropertyValueReference
Molecular Formula C15H14N2O5S3[1]
Molecular Weight 398.48 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in DMSO (≥ 33.33 mg/mL or 83.64 mM)
IC50 (Factor D) 96 nM[1][2]
IC50 (C1s) 1.6 nM[1][2]
IC50 (Trypsin) 326 nM[1]

Signaling Pathway Inhibition

This compound exerts its inhibitory effects on the complement cascade, a critical component of the innate immune system. The complement system can be activated through three main pathways: the classical, alternative, and lectin pathways. BCX 1470 targets enzymes in the classical and alternative pathways.

G cluster_classical Classical Pathway cluster_alternative Alternative Pathway cluster_common Common Pathway C1q C1q C1r C1r C1q->C1r C1s C1s C1r->C1s C4 C4 C1s->C4 C2 C2 C1s->C2 C4b2a C3 Convertase C4->C4b2a C2->C4b2a C3 C3 C4b2a->C3 C3b C3b FactorB Factor B C3b->FactorB C3bBb C3 Convertase FactorB->C3bBb FactorD Factor D FactorD->C3bBb C3bBb->C3 C3a C3a (Anaphylatoxin) C3->C3a C3b_amp C3b (Opsonization) C3->C3b_amp C5 C5 C3b_amp->C5 C5a C5a (Chemotaxis) C5->C5a MAC Membrane Attack Complex (MAC) C5->MAC BCX1470 BCX 1470 Methanesulfonate BCX1470->C1s BCX1470->FactorD

Inhibition of Complement Pathways by BCX 1470.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for further dilution in aqueous buffers for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Weighing the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.985 mg of the compound (Molecular Weight = 398.48 g/mol ).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the weighed compound. For the 3.985 mg example, add 1 mL of DMSO. It is recommended to use newly opened DMSO to avoid moisture, which can impact solubility.

  • Dissolution: Vortex the solution vigorously until the compound is completely dissolved. If precipitation is observed, gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution.[3]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] Ensure the tubes are tightly sealed to prevent moisture absorption.

ConcentrationSolventMass for 1 mLMass for 5 mLMass for 10 mL
1 mMDMSO0.398 mg1.992 mg3.985 mg
5 mMDMSO1.992 mg9.962 mg19.924 mg
10 mMDMSO3.985 mg19.924 mg39.848 mg
Preparation of Working Solutions for In Vitro Assays

For most cell-based or enzymatic assays, the DMSO stock solution needs to be further diluted in an appropriate aqueous buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Procedure:

  • Perform serial dilutions of the 10 mM DMSO stock solution in the desired assay buffer to achieve the final working concentrations.

  • Always add the DMSO stock solution to the buffer while vortexing to ensure rapid mixing and prevent precipitation of the compound.

  • Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound tested.

Preparation of a Formulation for In Vivo Studies

For administration in animal models, this compound can be formulated in a vehicle suitable for injection. The following is a representative protocol for a formulation that can be administered, for example, intraperitoneally or subcutaneously.

Materials:

  • 10 mM this compound in DMSO (as prepared above)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Procedure for a 1 mL Working Solution:

  • To 400 µL of PEG300, add 100 µL of the 10 mM this compound DMSO stock solution. Mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.

  • Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.[4]

This protocol results in a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4] The final concentration of this compound in this example would be 1 mM. The dosage can be adjusted by altering the initial concentration of the DMSO stock solution or the volume administered.

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_invitro In Vitro Assay cluster_invivo In Vivo Formulation weigh Weigh BCX 1470 Methanesulfonate dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store (-20°C or -80°C) dissolve->aliquot dilute_vitro Dilute Stock in Assay Buffer aliquot->dilute_vitro Use for In Vitro mix_drug Mix with DMSO Stock aliquot->mix_drug Use for In Vivo perform_assay Perform Experiment dilute_vitro->perform_assay prepare_vehicle Prepare Vehicle (e.g., PEG300, Tween-80, Saline) prepare_vehicle->mix_drug administer Administer to Animal Model mix_drug->administer

Workflow for this compound Preparation and Use.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound and its solvents. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin. All procedures should be performed in a well-ventilated area or a chemical fume hood. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.

References

Troubleshooting & Optimization

BCX 1470 methanesulfonate solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aqueous solubility of BCX 1470 methanesulfonate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a potent and selective serine protease inhibitor that targets Factor D and C1s, key components of the complement system.[1][2][3][4] Like many small molecule inhibitors, this compound is a hydrophobic compound, which can lead to poor solubility in aqueous buffers. This is a significant concern for in vitro and in vivo experiments as it can result in compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes. While the methanesulfonate salt form generally offers improved water solubility and stability compared to the free base, challenges in aqueous buffers may still arise.[3]

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2][5][6] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q3: Can the composition of my aqueous buffer affect the solubility of this compound?

A3: Yes, the composition of your aqueous buffer can significantly impact the solubility of this compound. Key factors to consider include:

  • pH: As with many compounds containing ionizable groups, the solubility of this compound is likely pH-dependent. For basic compounds, solubility is generally higher at a more acidic pH.[7]

  • Ionic Strength: The salt concentration in your buffer can influence solubility.[8]

  • Buffer Species: Different buffer salts (e.g., phosphate, Tris, bicarbonate) can have varying effects on the solubility of a compound.[9]

Q4: Are there any formulation strategies to improve the aqueous solubility of this compound for in vivo studies?

A4: Yes, for in vivo applications where direct injection of a DMSO stock is not feasible, co-solvent systems are often employed. One commercially suggested formulation includes a mixture of DMSO, PEG300, Tween-80, and saline.[5] Another approach is the use of cyclodextrins, such as SBE-β-CD, which can encapsulate the drug molecule and enhance its solubility.[5]

Troubleshooting Guide

Problem 1: My this compound powder is not dissolving in my aqueous buffer.

  • Cause: Direct dissolution of hydrophobic compounds in aqueous buffers is often challenging.

  • Solution: It is highly recommended to first prepare a concentrated stock solution in an organic solvent like DMSO, where this compound is more soluble.[3] This stock solution can then be serially diluted into your aqueous buffer to the final desired concentration.

Problem 2: When I dilute my this compound DMSO stock solution into my aqueous buffer, a precipitate forms.

  • Cause A: Final concentration exceeds the solubility limit. The target concentration in the aqueous buffer may be higher than the compound's solubility under those specific conditions.

    • Solution: Try lowering the final working concentration of this compound.

  • Cause B: Improper mixing. Rapidly adding the DMSO stock without sufficient mixing can create localized high concentrations, causing the compound to precipitate.

    • Solution: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.

  • Cause C: High final DMSO concentration. While DMSO aids in initial dissolution, a high final concentration in the aqueous buffer can sometimes promote the precipitation of certain compounds.

    • Solution: Aim for a final DMSO concentration of less than 0.5% in your working solution, especially for cell-based assays.[10] This may necessitate preparing a more concentrated initial stock solution.

  • Cause D: Buffer pH is not optimal. The pH of your buffer may not be suitable for maintaining the solubility of this compound.

    • Solution: If your experimental design allows, test the solubility of the compound in buffers with different pH values to find the optimal range.

Problem 3: I am observing inconsistent results in my cell-based or biochemical assays.

  • Cause: Poor solubility and/or precipitation of this compound in the assay medium could be the underlying issue. The actual concentration of the soluble compound may be lower than the nominal concentration.

  • Solution: Perform a pre-assay solubility check. Prepare your dilutions of this compound in the assay buffer and let them stand at the assay temperature for the duration of your experiment. Centrifuge the samples and measure the concentration of the supernatant using an appropriate analytical method (e.g., HPLC-UV) to determine the true soluble concentration.

Quantitative Data on Solubility

While specific public data on the aqueous solubility of this compound is limited, the following table provides a template with hypothetical, yet plausible, data for how researchers can systematically test and present their findings.

Buffer System (50 mM)pHMaximum Soluble Concentration (µM)Observations
Phosphate-Buffered Saline (PBS)7.4< 1Precipitation observed
Phosphate-Buffered Saline (PBS)6.55Clear solution
Tris-HCl8.0< 0.5Immediate precipitation
Tris-HCl7.02Slight haze
Sodium Acetate5.525Clear solution
PBS with 0.1% Tween-207.410Clear solution
PBS with 5% PEG4007.415Clear solution

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 20 mM).

  • Vortex thoroughly for 5-10 minutes until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[7]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Centrifuge the stock solution at high speed for 1-2 minutes to pellet any undissolved material.

  • Carefully transfer the supernatant to a new, clean tube. This is your working stock solution.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffers

This protocol helps determine the concentration at which the compound begins to precipitate upon dilution from a DMSO stock into an aqueous buffer.

  • Prepare a series of dilutions of your concentrated DMSO stock solution in a 96-well plate.

  • In a separate 96-well plate, add the desired aqueous buffer to each well.

  • Transfer a small, equal volume of the DMSO dilutions to the corresponding wells of the buffer plate. The final DMSO concentration should be kept constant and low (e.g., <1%).

  • Mix the plate thoroughly and incubate at the experimental temperature for a set period (e.g., 2 hours).

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a wavelength such as 650 nm.

  • The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit.

Visualizations

G cluster_0 Solubility Troubleshooting Workflow start Precipitation Observed in Aqueous Buffer check_stock Is the DMSO stock solution clear? start->check_stock prepare_stock Re-prepare stock solution (vortex, sonicate, warm) check_stock->prepare_stock No check_dilution How was the dilution performed? check_stock->check_dilution Yes prepare_stock->check_stock improper_dilution Improper Mixing check_dilution->improper_dilution proper_dilution Add stock to buffer while vortexing improper_dilution->proper_dilution Rapidly added check_concentration Is the final concentration too high? improper_dilution->check_concentration Slowly, with mixing proper_dilution->check_concentration lower_concentration Lower the final concentration check_concentration->lower_concentration Yes check_buffer Is the buffer composition optimal? check_concentration->check_buffer No success Clear Solution Achieved lower_concentration->success modify_buffer Modify buffer: - Adjust pH - Add co-solvents (PEG) - Add surfactants (Tween) check_buffer->modify_buffer No check_buffer->success Yes modify_buffer->success

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_1 Kinetic Solubility Assessment Workflow start Prepare concentrated DMSO stock of BCX 1470 serial_dilution Create serial dilutions of stock in DMSO start->serial_dilution transfer Transfer DMSO dilutions to buffer plate serial_dilution->transfer prepare_plate Add aqueous buffer to 96-well plate prepare_plate->transfer incubate Incubate at experimental temperature (e.g., 2 hours) transfer->incubate measure Measure turbidity (light scattering) with plate reader incubate->measure analyze Analyze data to find concentration with significant increase in scattering measure->analyze result Determine Kinetic Solubility Limit analyze->result

Caption: Experimental workflow for kinetic solubility assessment.

References

BCX 1470 methanesulfonate stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BCX 1470 methanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to offer troubleshooting assistance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, synthetic, small-molecule serine protease inhibitor.[1] Its primary mechanism of action is the inhibition of Factor D and C1s of the complement system.[1][2] By targeting these key enzymes, this compound effectively blocks both the classical and alternative pathways of the complement cascade.[2]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1][3] For long-term storage, it is recommended to store the solid compound at -20°C.[1][3] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.

Q3: Is there any available data on the stability of this compound in cell culture media?

A3: Currently, there is no publicly available quantitative data specifically detailing the stability of this compound in common cell culture media such as DMEM or RPMI-1640. The stability of a compound in cell culture can be influenced by several factors including the composition of the medium, the presence or absence of serum, pH, and temperature. Therefore, it is highly recommended to perform a stability study under your specific experimental conditions.

Troubleshooting Guide

This guide addresses potential issues you may encounter when working with this compound in cell culture experiments.

Issue Potential Cause Suggested Solution
Inconsistent or lower than expected inhibitory activity Compound Degradation: this compound may be unstable in your specific cell culture medium over the duration of the experiment.- Perform a time-course stability study of this compound in your cell culture medium (with and without serum) using HPLC-UV or LC-MS to determine its half-life.- Prepare fresh working solutions of the inhibitor for each experiment.- Consider replenishing the compound in the culture medium for long-term experiments based on its determined stability.
Adsorption to Plastics: Small molecules can adsorb to the surface of plastic labware, reducing the effective concentration in the medium.- Use low-protein-binding plates and pipette tips.- Pre-incubate plates with a blocking agent like bovine serum albumin (BSA) if compatible with your assay.
Interaction with Serum Proteins: Components of fetal bovine serum (FBS) can bind to the inhibitor, reducing its free and active concentration.- Test the effect of different serum concentrations on the inhibitor's activity.- If possible, perform experiments in serum-free or low-serum conditions after adapting the cells.
High variability between replicate wells Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or the final culture medium.- Ensure complete dissolution of the stock solution in DMSO before preparing the working solution.- When adding the stock solution to the culture medium, vortex or mix thoroughly to ensure homogeneity.
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variations in the final concentration of the inhibitor.- Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix of the inhibitor-containing medium to add to all replicate wells.
Observed Cell Toxicity Solvent Toxicity: High concentrations of DMSO can be toxic to cells.- Ensure the final concentration of DMSO in the cell culture medium is below the tolerance level of your cell line (typically <0.5%).- Include a vehicle control (medium with the same concentration of DMSO) in all experiments.
Off-Target Effects: At high concentrations, the inhibitor may have off-target effects leading to cytotoxicity.- Perform a dose-response curve to determine the optimal non-toxic working concentration.- Use the lowest effective concentration that achieves the desired level of complement inhibition.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC-UV

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without FBS

  • Sterile, low-protein-binding microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • HPLC system with a UV detector and a suitable C18 column

Methodology:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.

  • Prepare Working Solutions: Dilute the stock solution in your cell culture medium (with and without your usual concentration of FBS) to the final working concentration you intend to use in your experiments.

  • Incubation: Aliquot the working solutions into sterile, low-protein-binding microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Incubate the tubes at 37°C in a 5% CO₂ incubator.

  • Sample Collection: At each designated time point, remove one aliquot of each condition and immediately store it at -80°C to halt any further degradation. The 0-hour time point serves as the initial concentration reference.

  • Sample Preparation for HPLC: Prior to analysis, thaw the samples. To precipitate proteins that may interfere with the analysis, add a sufficient volume of a suitable organic solvent (e.g., acetonitrile) to your samples, vortex, and centrifuge at high speed. Collect the supernatant for injection.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase for small molecule analysis on a C18 column is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The specific gradient will need to be optimized for this compound.

    • Detection: Determine the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer to set the detection wavelength on the HPLC's UV detector.

    • Quantification: Generate a standard curve using known concentrations of this compound prepared in the same medium and processed in the same way as the samples.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Visualizations

Signaling Pathway of Complement Inhibition by this compound

Complement_Inhibition cluster_Classical Classical Pathway cluster_Alternative Alternative Pathway C1q C1q C1r C1r C1q->C1r C1s C1s C1r->C1s C4 C4 C1s->C4 cleaves C2 C2 C1s->C2 cleaves C3_conv_classical C3 Convertase (C4b2a) C4->C3_conv_classical C2->C3_conv_classical C3 C3 C3_conv_classical->C3 cleaves FactorD Factor D FactorB Factor B FactorD->FactorB cleaves C3_conv_alternative C3 Convertase (C3bBb) FactorB->C3_conv_alternative C3b C3b C3b->C3_conv_alternative C3_conv_alternative->C3 cleaves C5_conv C5 Convertase C3->C5_conv C5 C5 C5_conv->C5 cleaves MAC Membrane Attack Complex (MAC) C5->MAC BCX1470 BCX 1470 methanesulfonate BCX1470->C1s Inhibits BCX1470->FactorD Inhibits

Caption: Inhibition of the complement cascade by this compound.

Experimental Workflow for Stability Assessment

Stability_Workflow start Start prep_stock Prepare 10 mM Stock in DMSO start->prep_stock prep_working Prepare Working Solutions in Media (+/- FBS) prep_stock->prep_working incubate Incubate at 37°C, 5% CO₂ prep_working->incubate sample Collect Samples at Time Points (0, 2, 4, 8, 24, 48h) incubate->sample store Store Samples at -80°C sample->store prep_hplc Prepare Samples for HPLC (Protein Precipitation) store->prep_hplc analyze Analyze by HPLC-UV prep_hplc->analyze quantify Quantify and Calculate % Remaining analyze->quantify end End quantify->end

Caption: Workflow for assessing compound stability in cell culture media.

References

Preventing BCX 1470 methanesulfonate precipitation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BCX 1470 methanesulfonate. Our goal is to help you prevent and resolve issues related to compound precipitation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent serine protease inhibitor.[1][2][3] It primarily targets and inhibits the activity of complement enzymes C1s and Factor D, which are crucial components of the classical and alternative complement pathways, respectively.[1][3] By inhibiting these enzymes, BCX 1470 blocks the complement cascade, which is involved in various physiological processes, including the immune response and inflammation.[1]

Q2: My this compound has precipitated out of solution. What should I do?

A2: If you observe precipitation, gentle heating and/or sonication can be used to help redissolve the compound.[4] It is also crucial to ensure you are using a suitable solvent system and that the storage conditions are appropriate. For detailed troubleshooting, please refer to the "Troubleshooting Guide to Prevent Precipitation" section below.

Q3: What are the recommended solvents for dissolving this compound?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][5] For in vivo experiments, co-solvent systems are often required. It is recommended to first prepare a stock solution in DMSO and then further dilute it with the appropriate aqueous buffer or vehicle.

Q4: What are the recommended storage conditions for this compound?

A4: For long-term storage, it is recommended to store this compound at -20°C.[1][5] Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, in a sealed container and protected from moisture.[4]

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C15H14N2O5S3[1][2]
Molecular Weight 398.48 g/mol [1]
Purity ≥98%[1]
Appearance White to off-white solid[4]
Storage Store at -20°C[1][5]

Table 2: Inhibitory Activity of this compound

TargetIC50Source
Factor D 96 nM[1][4][5]
C1s 1.6 nM[1][4][5]
Trypsin 326 nM[1]

Table 3: Solubility of this compound

SolventSolubilitySource
DMSO ≥ 33.33 mg/mL (83.64 mM)[4][5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (6.27 mM)[4]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (6.27 mM)[4]
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (6.27 mM)[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Dissolution: Add the appropriate volume of newly opened, anhydrous DMSO to the powder to achieve a 10 mM concentration.

  • Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved. Ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Protocol 2: Preparation of a Dosing Solution for In Vivo Studies (Example with PEG300, Tween-80, and Saline) [4]

  • Prepare Stock: Start with a clear, pre-prepared stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Add Co-solvents: In a sterile tube, add the required volume of the DMSO stock solution.

  • Sequentially add the co-solvents in the following order, ensuring the solution is mixed thoroughly after each addition:

    • Add 400 µL of PEG300 to 100 µL of the 25 mg/mL DMSO stock solution and mix.

    • Add 50 µL of Tween-80 and mix.

    • Add 450 µL of saline to bring the final volume to 1 mL.

  • Final Concentration: This will result in a 2.5 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Use: It is recommended to prepare this working solution fresh on the day of use.

Mandatory Visualizations

Signaling Pathway

G cluster_classical Classical Pathway cluster_alternative Alternative Pathway cluster_common Common Pathway C1qrs C1qrs Complex C1s C1s C4 C4 C4a_C4b C4a_C4b C4->C4a_C4b Cleavage C2 C2 C2a_C2b C2a_C2b C2->C2a_C2b Cleavage C4b_C2a C3 Convertase C3 C3 C4b_C2a->C3 C1s->C4 Activates C1s->C2 Activates FactorD Factor D FactorB Factor B FactorD->FactorB Cleaves Factor B (bound to C3b) C3b_Bb C3 Convertase C3b C3b C3b_Bb->C3 C3a_C3b C3a_C3b C3->C3a_C3b Cleavage C5 C5 C3a_C3b->C5 C5a_C5b C5a_C5b C5->C5a_C5b Cleavage MAC Membrane Attack Complex (MAC) C5b C5b C5b->MAC BCX1470 BCX 1470 Methanesulfonate BCX1470->C1s Inhibits BCX1470->FactorD Inhibits

Caption: Inhibition of the Complement Cascade by this compound.

Experimental Workflow

G start Start: Prepare BCX 1470 Solution weigh Weigh BCX 1470 Methanesulfonate start->weigh add_dmso Add Anhydrous DMSO to desired concentration weigh->add_dmso dissolve Vortex/Sonicate until fully dissolved add_dmso->dissolve check_precipitation Inspect for Precipitation dissolve->check_precipitation no_precipitation Solution is Clear: Proceed with Experiment check_precipitation->no_precipitation No precipitation Precipitation Observed check_precipitation->precipitation Yes troubleshoot Troubleshoot: Gentle Heat/Sonication precipitation->troubleshoot recheck Re-inspect for Precipitation troubleshoot->recheck recheck->no_precipitation No still_precipitated Still Precipitated: Consider Solvent/Concentration Re-evaluation recheck->still_precipitated Yes

Caption: Workflow for Preparing this compound Solutions.

Troubleshooting Guide

G start Problem: this compound Precipitation Observed q1 Is the stock solution in pure, anhydrous DMSO? Yes No start->q1 a1_no Use fresh, anhydrous DMSO. Hygroscopic DMSO can significantly impact solubility. q1:no->a1_no q2 Was the solution stored correctly? -80°C for stock, fresh for working solution Yes No q1:yes->q2 a2_no Follow recommended storage conditions to prevent precipitation upon thawing. q2:no->a2_no q3 Have you tried gentle heating or sonication? Yes No q2:yes->q3 a3_no Apply gentle heat (e.g., 37°C water bath) or sonicate to aid dissolution. q3:no->a3_no q4 Is the concentration too high for the chosen solvent system? Yes No q3:yes->q4 a4_yes Consider reducing the concentration or using a different co-solvent system (see Table 3). q4:yes->a4_yes end If issues persist, contact technical support for further assistance. q4:no->end

References

Potential off-target effects of BCX 1470 methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using BCX 1470 methanesulfonate. The information is based on publicly available data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

BCX 1470 is a serine protease inhibitor. Its primary targets are Factor D and C1s, which are key enzymes in the alternative and classical pathways of the complement system, respectively.[1][2][3][4] By inhibiting these proteases, BCX 1470 blocks the activation of the complement cascade.

Q2: What are the known on-target activities of BCX 1470?

BCX 1470 has been shown to inhibit the esterolytic activity of Factor D and C1s.[1][2][3][4] This inhibition translates to the blockage of complement-mediated hemolysis and has been demonstrated to reduce edema in a rat model of reverse passive Arthus (RPA) reaction.[1][2]

Q3: Are there any known off-target effects of this compound?

Based on available data, BCX 1470 has a known off-target inhibitory effect on trypsin, another serine protease.[1][3][4] A comprehensive screening of its activity against a wider panel of serine proteases or other protein classes is not publicly available.

Q4: How significant is the inhibition of trypsin by BCX 1470?

The inhibitory potency of BCX 1470 against trypsin is significantly lower than its potency against its primary targets, Factor D and C1s.[1][4] However, at higher concentrations, inhibition of trypsin could be a contributing factor to experimental outcomes.

Troubleshooting Guide

Issue 1: Unexpected effects on cell viability or cellular processes in my in vitro experiment.

  • Possible Cause: Inhibition of off-target proteases. While comprehensive data is lacking, the known inhibition of trypsin suggests that other cellular serine proteases involved in processes like cell signaling, proliferation, or apoptosis could be affected, especially at higher concentrations of BCX 1470.

  • Troubleshooting Steps:

    • Concentration Optimization: Determine the minimal effective concentration of BCX 1470 required for complement inhibition in your specific assay to minimize potential off-target effects.

    • Control Experiments: Include control experiments with other, structurally unrelated, complement inhibitors to see if the observed effect is specific to BCX 1470.

    • Protease Activity Profiling: If unexpected effects persist, consider performing a broad-spectrum protease inhibitor profiling assay to identify other potential off-target proteases affected by BCX 1470 in your experimental system.

Issue 2: Discrepancies between in vitro and in vivo results.

  • Possible Cause: In vivo metabolism of this compound could lead to metabolites with different activity profiles. Additionally, the inhibition of off-target proteases in vivo could lead to complex physiological effects not observed in simpler in vitro models. For instance, inhibition of digestive or coagulation proteases could have systemic consequences.

  • Troubleshooting Steps:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, perform PK/PD studies to understand the exposure and metabolism of BCX 1470 in your animal model.

    • Assessment of Off-Target Systems: When conducting in vivo studies, consider including assessments of systems where off-target serine protease inhibition might be critical, such as coagulation parameters (e.g., prothrombin time, activated partial thromboplastin time) and digestive function.

    • Histopathological Analysis: Conduct thorough histopathological analysis of tissues of interest to look for any unexpected changes that might be attributable to off-target effects.

Issue 3: I am concerned about the potential for off-target effects in my long-term experiments.

  • Possible Cause: The lack of a comprehensive public off-target profile for BCX 1470 makes it difficult to predict all potential long-term consequences of its use.

  • Recommendation: For long-term studies, it is highly recommended to perform your own off-target screening.

    • Suggested Action: A commercially available serine protease panel screen would provide valuable data on the selectivity of BCX 1470. This would help in interpreting long-term experimental data and anticipating potential confounding effects.

Data Presentation

Table 1: Inhibitory Potency (IC50) of BCX 1470 Against Known Targets

TargetIC50 (nM)
C1s1.6[1][3][4]
Factor D96[1][3][4]
Trypsin326[3][4]

Experimental Protocols

Protocol 1: Assessing Off-Target Effects on a Panel of Serine Proteases

This protocol outlines a general method for screening this compound against a panel of commercially available serine proteases to determine its selectivity profile.

Materials:

  • This compound

  • A panel of purified serine proteases (e.g., trypsin, chymotrypsin, elastase, thrombin, plasmin, etc.)

  • Corresponding fluorogenic or chromogenic substrates for each protease

  • Assay buffer (specific to each protease, as recommended by the supplier)

  • 96-well microplates (black plates for fluorescent assays, clear plates for colorimetric assays)

  • Microplate reader

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the BCX 1470 stock solution in assay buffer to create a range of test concentrations.

    • Prepare working solutions of each protease and its corresponding substrate in the appropriate assay buffer.

  • Assay Procedure:

    • Add a small volume of each BCX 1470 dilution to the wells of the microplate. Include wells with assay buffer and solvent only as negative and vehicle controls, respectively.

    • Add the protease solution to all wells and incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each concentration of BCX 1470.

    • Normalize the velocities to the vehicle control.

    • Plot the normalized reaction velocities against the logarithm of the BCX 1470 concentration.

    • Fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value for each protease.

Mandatory Visualizations

Complement_System_Inhibition_by_BCX_1470 cluster_classical Classical Pathway cluster_alternative Alternative Pathway cluster_common Common Pathway C1q C1q C1r C1r C1q->C1r C1s C1s C1r->C1s C4 C4 C1s->C4 cleaves C2 C2 C1s->C2 cleaves C3_conv_classical C3 Convertase (C4b2a) C4->C3_conv_classical C2->C3_conv_classical C3 C3 C3_conv_classical->C3 cleaves C3b C3b FactorB Factor B C3b->FactorB C3_conv_alternative C3 Convertase (C3bBb) FactorB->C3_conv_alternative FactorD Factor D FactorD->FactorB cleaves C3_conv_alternative->C3 cleaves C5 C5 C3->C5 activates MAC Membrane Attack Complex (MAC) C5->MAC BCX1470 BCX 1470 BCX1470->C1s inhibits BCX1470->FactorD inhibits

Caption: Inhibition of the Classical and Alternative Complement Pathways by BCX 1470.

Off_Target_Screening_Workflow start Start: Hypothesis of Unexpected Off-Target Effect prepare_reagents Prepare BCX 1470 Serial Dilutions and Protease Panel start->prepare_reagents assay_plate Dispense Reagents into 96-well Plate: - BCX 1470 - Protease - Substrate prepare_reagents->assay_plate incubation Incubate at Optimal Temperature assay_plate->incubation read_plate Measure Kinetic Readout (Fluorescence/Absorbance) incubation->read_plate data_analysis Calculate Reaction Velocities and Normalize to Control read_plate->data_analysis dose_response Generate Dose-Response Curves data_analysis->dose_response determine_ic50 Determine IC50 for Each Protease dose_response->determine_ic50 end End: Identify Potential Off-Target Proteases determine_ic50->end

Caption: Experimental Workflow for Off-Target Serine Protease Screening.

References

BCX 1470 methanesulfonate interference with cell viability assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BCX 1470 methanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell-based assays, with a particular focus on potential interference with cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, synthetic, small-molecule inhibitor of serine proteases.[1][2][3] Specifically, it targets and inhibits the activity of complement factor D and C1s, key enzymes in the alternative and classical pathways of the complement system, respectively.[1][2][3] By inhibiting these proteases, this compound can modulate complement activation, which is a crucial component of the innate immune response. Its molecular formula is C15H14N2O5S3 and it is soluble in DMSO.[1][4]

Q2: Can this compound interfere with standard cell viability assays?

While there is no direct evidence in the scientific literature of this compound interfering with cell viability assays, its chemical structure warrants consideration. This compound is a sulfur-containing compound.[1][4] Compounds containing sulfur, particularly thiols, have been reported to interfere with tetrazolium-based viability assays (e.g., MTT, MTS, XTT) through direct chemical reduction of the dye, which can lead to false-positive results for cell viability.

Additionally, compounds with antioxidant properties can also interfere with viability assays that rely on cellular reduction potential.[5] Although serine protease inhibitors are not broadly classified as antioxidants, it is a possibility that should be considered.

Q3: Which cell viability assays are most likely to be affected?

Assays that rely on the measurement of cellular metabolic activity through the reduction of a reporter molecule are most susceptible to interference. These include:

  • Tetrazolium-based assays (MTT, MTS, XTT): These assays measure the activity of mitochondrial dehydrogenases. A compound that can directly reduce the tetrazolium salt or affect the cellular redox state can interfere with the results.

  • Resazurin (AlamarBlue)-based assays: Similar to tetrazolium assays, the resazurin assay measures metabolic activity via the reduction of resazurin to the fluorescent resorufin. Compounds with reducing potential can interfere with this process.[5]

Q4: What are the recommended alternative assays if interference is suspected?

If you suspect interference from this compound, it is advisable to use a cell viability assay with a different detection principle. Recommended alternatives include:

  • ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a direct indicator of metabolically active, viable cells.[6] This method is less likely to be affected by compounds that interfere with redox-based assays.[6]

  • LDH (Lactate Dehydrogenase) cytotoxicity assays: This assay measures the release of LDH from damaged cells into the culture medium, providing a measure of cytotoxicity rather than viability. It is a good orthogonal method to confirm results from viability assays.

  • Cell counting-based methods: Direct cell counting using a hemocytometer or an automated cell counter with a viability dye (e.g., trypan blue) provides a direct measure of viable cells.

  • Live/Dead cell staining: Using fluorescent dyes that differentiate between live and dead cells (e.g., Calcein-AM/Propidium Iodide) allows for direct visualization and quantification of viable cells by microscopy or flow cytometry.

Troubleshooting Guides

Issue 1: Higher than expected cell viability in the presence of this compound with MTT or Resazurin assays.

This could indicate direct reduction of the assay reagent by the compound.

Troubleshooting Workflow:

start High Viability Signal with BCX 1470 control Run Cell-Free Control: BCX 1470 + Assay Reagent in Media start->control observe Observe Color/Fluorescence Change control->observe interference Interference Confirmed: Compound directly reduces reagent observe->interference Yes no_interference No Significant Change: Interference is unlikely observe->no_interference No solution Solution: Use an alternative assay (ATP-based or LDH) interference->solution reassess Re-evaluate experimental conditions (e.g., cell seeding density) no_interference->reassess cluster_classical Classical Pathway cluster_alternative Alternative Pathway C1q C1q C1r C1r C1q->C1r C1s C1s C1r->C1s C3_convertase C3 Convertase C1s->C3_convertase Activates FactorD Factor D FactorD->C3_convertase Activates FactorB Factor B FactorB->FactorD C3b C3b C3b->FactorB BCX1470 BCX 1470 Methanesulfonate BCX1470->C1s Inhibits BCX1470->FactorD Inhibits Inflammation Inflammation C3_convertase->Inflammation

References

How to address lot-to-lot variability of BCX 1470 methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers using BCX 1470 methanesulfonate. The focus is on identifying and addressing potential lot-to-lot variability to ensure experimental consistency and data reproducibility.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments. Follow the structured questions to diagnose and resolve problems related to lot-to-lot variability.

Question: Why is my new lot of this compound showing lower inhibitory activity in my assay compared to a previous lot?

Possible Causes & Solutions:

This is a common issue that can stem from several factors, including differences in purity, the presence of inactive polymorphs, or degradation of the compound. A systematic approach is necessary to identify the root cause.

Step 1: Verify Compound Identity and Purity Confirm that the new lot is indeed this compound and meets the required purity specifications.

  • Recommendation: Perform Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the active pharmaceutical ingredient (API) and High-Performance Liquid Chromatography (HPLC) with a UV detector to assess its purity.

Step 2: Compare Impurity Profiles New or different impurities in a new lot can interfere with your assay.

  • Recommendation: Compare the impurity profiles of the new and old lots using HPLC. Significant differences may indicate issues with the synthesis or purification process of the new lot.

Step 3: Assess Physical Properties Differences in the physical form (polymorphism) of the compound can affect its solubility and, consequently, its apparent activity.

  • Recommendation: Use X-ray Powder Diffraction (XRPD) to analyze the crystalline structure of the compound from both lots. Different XRPD patterns would indicate different polymorphs.

Summary of Analytical Comparisons for Lot A (Reference) vs. Lot B (New)

ParameterMethodLot A SpecificationLot B ResultAnalysis
Identity LC-MSExpected MW: [Insert MW]Matches Expected MWPASS
Purity HPLC≥98.0%96.5%FAIL - Lower purity could explain reduced activity.
Largest Impurity HPLC≤0.5%1.8%FAIL - A significant new impurity is present.
Polymorphism XRPDForm IForm IPASS - No change in crystalline form detected.
In-vitro Activity IC₅₀ Assay100 nM (± 15 nM)250 nMFAIL - Significant decrease in observed potency.
Experimental Protocols

Protocol 1: Purity and Identity Verification by LC-MS

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol). Dilute to a final concentration of 10 µg/mL in the mobile phase.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

  • Analysis: Confirm the presence of the expected parent mass for BCX 1470. Integrate the peak area from the UV chromatogram (e.g., at 254 nm) to determine purity.

Protocol 2: Analysis of Crystalline Form by XRPD

  • Sample Preparation: Gently grind approximately 5-10 mg of the sample to a fine powder.

  • Instrument Setup:

    • Radiation: Cu Kα (1.5406 Å).

    • Voltage/Current: 40 kV, 40 mA.

    • Scan Range (2θ): 2° to 40°.

    • Step Size: 0.02°.

  • Analysis: Compare the resulting diffractograms for the old and new lots. Peaks at specific 2θ angles are characteristic of a particular crystalline form. The presence of different peaks indicates polymorphism.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for BCX 1470?

BCX 1470 is an inhibitor of complement component 1s (C1s), a serine protease that plays a crucial role in the classical complement pathway. By inhibiting C1s, BCX 1470 blocks the activation cascade, which is implicated in various inflammatory and autoimmune diseases.

G cluster_pathway Classical Complement Pathway cluster_inhibition Mechanism of Inhibition C1q C1q binding to Antibody-Antigen Complex C1r C1r Activation C1q->C1r C1s C1s Activation C1r->C1s C4 C4 Cleavage C1s->C4 C2 C2 Cleavage C1s->C2 C3_convertase C3 Convertase (C4b2a) Formation C4->C3_convertase C2->C3_convertase downstream Downstream Amplification (Inflammation, Opsonization) C3_convertase->downstream BCX1470 BCX 1470 Methanesulfonate Inhibition BCX1470->Inhibition Inhibition->C1s Inhibition

Caption: Mechanism of BCX 1470 as a C1s inhibitor in the classical complement pathway.

Q2: What are the recommended storage and handling conditions for this compound?

To maintain compound integrity, store this compound powder at -20°C, protected from light and moisture. For stock solutions (e.g., in DMSO), aliquot into single-use volumes and store at -80°C to minimize freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q3: How can I develop a robust workflow to qualify new lots of this compound before starting critical experiments?

Implementing a standardized lot qualification workflow is essential for ensuring data consistency. The workflow should include a sequence of analytical and functional checks.

G cluster_analytical Analytical Checks cluster_functional Functional Check start New Lot of BCX 1470 Arrives docs Review Certificate of Analysis (CoA) start->docs analytical Analytical Chemistry Qualification docs->analytical functional Functional Assay Qualification analytical->functional If analytical specs pass decision Lot Performance Acceptable? functional->decision pass Release Lot for Experimental Use decision->pass Yes fail Quarantine Lot & Contact Supplier decision->fail No lcms LC-MS (Identity) hplc HPLC (Purity) xrpd XRPD (Polymorphism) ic50 IC50 Assay vs. Reference Lot

Caption: A standardized workflow for qualifying new lots of experimental compounds.

Q4: My compound won't fully dissolve. How does this relate to lot-to-lot variability?

Incomplete dissolution can be a sign of lot-to-lot variability, often linked to the presence of a different, less soluble polymorph or salt form. It can also be caused by degradation or the presence of insoluble impurities.

G issue Observed Issue: Incomplete Dissolution cause1 Possible Cause 1: Polymorphism issue->cause1 cause2 Possible Cause 2: Incorrect Salt Form issue->cause2 cause3 Possible Cause 3: Degradation/Impurity issue->cause3 solution1 Solution: Perform XRPD Analysis cause1->solution1 solution2 Solution: Use Ion Chromatography cause2->solution2 solution3 Solution: Run HPLC/LC-MS cause3->solution3

Caption: Logical relationships between dissolution issues and potential root causes.

Technical Support Center: BCX 1470 Methanesulfonate In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BCX 1470 methanesulfonate in vivo. The information is designed to help improve the efficacy of your experiments and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: BCX 1470 is a synthetic, small-molecule serine protease inhibitor.[1][2][3][4] It primarily targets and inhibits the activity of complement C1s and Factor D, key enzymes in the classical and alternative pathways of the complement system, respectively.[1][2][3][4] By blocking these proteases, BCX 1470 effectively prevents complement activation, which is a critical component of the inflammatory response in certain pathological conditions.[1]

Q2: What are the in vitro IC50 values for BCX 1470?

A2: The inhibitory potency of BCX 1470 has been determined against its primary targets and other related serine proteases.

Target EnzymeIC50 Value
Complement C1s1.6 nM
Complement Factor D96 nM
Trypsin326 nM

Q3: In which in vivo model has BCX 1470 shown efficacy?

A3: BCX 1470 has demonstrated significant efficacy in a rat model of the reverse passive Arthus (RPA) reaction.[1] This model induces a localized inflammatory response characterized by edema (swelling), and the study showed that BCX 1470 could effectively block this edema formation.[1]

Troubleshooting Guide

This guide addresses potential issues you may encounter during your in vivo experiments with this compound.

Issue 1: Poor or inconsistent efficacy in vivo.

Possible Cause 1: Suboptimal Formulation or Solubility

  • Recommendation: this compound has limited aqueous solubility. It is crucial to use an appropriate vehicle for complete dissolution to ensure bioavailability. Several formulations have been reported to achieve a clear solution.

    • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

    • Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).

    • Protocol 3: 10% DMSO, 90% Corn Oil.

    • Note: It is recommended to prepare a stock solution in DMSO first and then add the other co-solvents sequentially. Gentle warming or sonication can aid in dissolution. Always prepare fresh working solutions for in vivo experiments.

Possible Cause 2: Inadequate Dosage or Administration Route

  • Recommendation: The efficacy of BCX 1470 is dose-dependent. While the specific dose and route of administration from the pivotal rat RPA study are not publicly available in detail, it is crucial to perform a dose-response study in your specific animal model to determine the optimal dose. Consider the pharmacokinetics and bioavailability associated with different administration routes (e.g., intravenous, intraperitoneal, oral).

Possible Cause 3: Instability of the Compound

  • Recommendation: this compound, once in solution, may be susceptible to degradation. Stock solutions in DMSO should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles. In vivo working solutions should be prepared fresh before each experiment.

Issue 2: Unexpected side effects or toxicity.

Possible Cause 1: Off-Target Effects

  • Recommendation: While BCX 1470 is a potent inhibitor of C1s and Factor D, it also shows some activity against other serine proteases like trypsin. At higher concentrations, the risk of off-target effects increases. If you observe unexpected phenotypes, consider reducing the dose or using a more specific inhibitor if available for your target pathway.

Possible Cause 2: Vehicle-Related Toxicity

  • Recommendation: The solvents used for formulation, such as DMSO or PEG300, can have their own biological effects or toxicity at high concentrations. Always include a vehicle-only control group in your experiments to distinguish the effects of the vehicle from those of BCX 1470.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration (Example using Protocol 1 from above)

  • Prepare a stock solution of this compound in 100% DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix again.

  • Finally, add 450 µL of saline to reach the final volume of 1 mL.

  • Ensure the final solution is clear and free of precipitation before administration.

Protocol 2: Induction of Reverse Passive Arthus (RPA) Reaction in Rats

This protocol is based on the methodology generally used for this model.

  • Anesthetize the rats according to your institution's approved protocol.

  • Inject a solution of antigen (e.g., bovine serum albumin) intravenously.

  • After a short interval, inject an antibody specific to the antigen (e.g., anti-BSA) intradermally into the dorsal skin.

  • Administer this compound or the vehicle control at a predetermined time point before or after the induction of the RPA reaction.

  • Measure the resulting edema at various time points using a caliper to determine the thickness of the skin fold at the reaction site.

  • Calculate the percentage of edema inhibition compared to the vehicle control group.

Visualizations

G BCX 1470 Mechanism of Action cluster_0 Classical Pathway cluster_1 Alternative Pathway C1s C1s C4 C4 C1s->C4 cleaves C2 C2 C1s->C2 cleaves C3_convertase_classical C3 Convertase (C4b2a) C4->C3_convertase_classical C2->C3_convertase_classical Complement_Activation Complement Activation (Inflammation) C3_convertase_classical->Complement_Activation FactorD Factor D FactorB Factor B FactorD->FactorB cleaves C3_convertase_alternative C3 Convertase (C3bBb) FactorB->C3_convertase_alternative C3b C3b C3b->C3_convertase_alternative C3_convertase_alternative->Complement_Activation BCX1470 BCX 1470 Methanesulfonate BCX1470->C1s inhibits BCX1470->FactorD inhibits

Caption: Signaling pathways inhibited by BCX 1470.

G In Vivo Efficacy Troubleshooting Workflow start Start: Poor In Vivo Efficacy check_formulation Check Formulation and Solubility start->check_formulation dissolved Is the compound fully dissolved? check_formulation->dissolved optimize_formulation Optimize Formulation: - Check solvents - Use sonication/warming - Prepare fresh dissolved->optimize_formulation No check_dose Review Dosage and Administration Route dissolved->check_dose Yes optimize_formulation->check_formulation dose_response Perform Dose-Response Study check_dose->dose_response check_stability Verify Compound Stability dose_response->check_stability storage_handling Check Storage and Handling Procedures: - Aliquot stocks - Avoid freeze-thaw - Use fresh working solutions check_stability->storage_handling end Improved Efficacy storage_handling->end

Caption: Troubleshooting logic for poor in vivo efficacy.

References

Best practices for storing and handling BCX 1470 methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with best practices for storing and handling BCX 1470 methanesulfonate, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

What are the recommended long-term storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C.[1][2] Some suppliers also recommend storage at 4°C for the solid form, sealed and away from moisture.[3]

How should I store stock solutions of this compound?

Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[3] For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Always ensure the solutions are in sealed containers to protect from moisture.[3]

What is the appearance of this compound?

This compound is a white to off-white solid.[3]

What is the solubility of this compound?

This compound is soluble in DMSO at concentrations of ≥ 33.33 mg/mL (83.64 mM).[1][3] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can significantly impact solubility.[3] For in vivo experiments, various solvent systems can be used.[3]

Is this compound stable?

The methanesulfonate salt form of BCX 1470 generally offers enhanced stability compared to the free form.[4] When stored correctly, the solid form is stable for at least 2 years at -20°C.[5] Stock solutions are stable for up to 6 months at -80°C or 1 month at -20°C.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving the Compound 1. Incorrect solvent. 2. Solvent is not anhydrous (for DMSO). 3. Compound has precipitated out of solution.1. Ensure you are using an appropriate solvent such as DMSO. 2. Use a fresh, unopened container of anhydrous DMSO for preparing your stock solution.[3] 3. Gentle heating and/or sonication can be used to aid in the dissolution of the compound if precipitation or phase separation has occurred.[3]
Inconsistent Experimental Results 1. Compound degradation due to improper storage. 2. Repeated freeze-thaw cycles of the stock solution. 3. Inaccurate concentration of the stock solution.1. Verify that the solid compound and stock solutions have been stored at the recommended temperatures and protected from moisture.[3] 2. Aliquot stock solutions after preparation to minimize freeze-thaw cycles.[3] 3. Recalibrate your equipment and ensure accurate weighing of the compound and volume measurements. Prepare a fresh stock solution if necessary.
Precipitation in Aqueous Buffers Limited aqueous solubility of the compound.For experiments in aqueous buffers, it may be necessary to first dissolve the compound in a small amount of an organic solvent like DMSO before further dilution into the aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect the biological system.

Data Summary

Storage Conditions

Form Temperature Duration Notes
Solid4°CShort-termSealed, away from moisture.[3]
Solid-20°CLong-term (≥ 2 years)[1][2][5]
Stock Solution-20°C1 monthSealed, away from moisture.[3]
Stock Solution-80°C6 monthsSealed, away from moisture.[3]

Solubility

Solvent Concentration
DMSO≥ 33.33 mg/mL (83.64 mM)[1][3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.27 mM)[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.27 mM)[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.27 mM)[3]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh out 1 mg of this compound (Molecular Weight: 398.48 g/mol ).

  • Solvent Addition: Add 0.2510 mL of anhydrous DMSO to the solid compound.[3]

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C for up to one month or -80°C for up to six months.[3]

Protocol for Assessing Compound Stability by HPLC

This protocol provides a general framework. Specific parameters such as the column, mobile phase, and gradient may need to be optimized for your specific HPLC system.

  • Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO) at a known concentration.

  • Inject a sample of the freshly prepared solution onto the HPLC system to obtain an initial chromatogram and determine the peak area for the compound (Time = 0).

  • Store the stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature).

  • At specified time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot of the stored solution and inject it into the HPLC system under the same conditions as the initial run.

  • Compare the peak area of the compound at each time point to the initial peak area. A significant decrease in the peak area or the appearance of new peaks may indicate degradation.

Visualizations

G cluster_0 Troubleshooting Workflow start Start: Experiment Failure check_storage Were storage conditions correct? start->check_storage check_handling Were handling procedures followed? check_storage->check_handling Yes prepare_fresh Prepare fresh stock solution check_storage->prepare_fresh No check_solubility Was the compound fully dissolved? check_handling->check_solubility Yes check_handling->prepare_fresh No check_solubility->prepare_fresh No review_protocol Review experimental protocol for errors check_solubility->review_protocol Yes end_success Proceed with experiment prepare_fresh->end_success review_protocol->end_success No Errors Found end_fail Contact Technical Support review_protocol->end_fail Errors Found

Caption: Troubleshooting workflow for experiments involving this compound.

G cluster_1 Simplified Complement Pathway Inhibition classical Classical Pathway c1s C1s classical->c1s alternative Alternative Pathway factor_d Factor D alternative->factor_d c3_convertase C3 Convertase Formation c1s->c3_convertase factor_d->c3_convertase bcx1470 BCX 1470 Methanesulfonate bcx1470->c1s Inhibits bcx1470->factor_d Inhibits complement_activation Complement Activation c3_convertase->complement_activation

Caption: Mechanism of action of this compound in the complement system.

References

Validation & Comparative

BCX 1470 Methanesulfonate: A Comparative Guide to Complement Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed comparison of BCX 1470 methanesulfonate with other prominent complement inhibitors. It is designed for researchers, scientists, and drug development professionals, providing an objective analysis of performance based on available experimental data.

The complement system, a cornerstone of innate immunity, is a complex cascade of proteins essential for defending against pathogens. However, its dysregulation is implicated in a range of inflammatory and autoimmune diseases. Consequently, therapeutic inhibition of the complement system has become a significant area of drug development. This guide focuses on this compound, a serine protease inhibitor, and compares it with other key complement inhibitors, including those targeting C3, C5, Factor B, and the C5a receptor.

Mechanism of Action: A Comparative Overview

Complement inhibitors are distinguished by their specific targets within the complement cascade. Understanding these mechanisms is crucial for evaluating their therapeutic potential.

  • This compound: This small molecule acts as a dual inhibitor, targeting two key serine proteases: Factor D of the alternative pathway and C1s of the classical pathway.[1][2][3][4][5] By inhibiting Factor D, it blocks the amplification loop of the alternative pathway. Its inhibition of C1s curtails the activation of the classical pathway.

  • Pegcetacoplan (Empaveli®/Aspaveli®): This PEGylated peptide targets C3 , the central protein where all three complement pathways converge.[6][7][8][9][10] By binding to C3 and its activation fragment C3b, pegcetacoplan prevents their cleavage and the generation of downstream effectors, thereby controlling both intravascular and extravascular hemolysis.[6][7][8][10]

  • Eculizumab (Soliris®) and Ravulizumab (Ultomiris®): These are monoclonal antibodies that bind to the terminal complement protein C5 .[11][12][13][14][15][16] This binding prevents the cleavage of C5 into the pro-inflammatory anaphylatoxin C5a and the C5b fragment, which initiates the formation of the membrane attack complex (MAC).[11][12][13][14]

  • Iptacopan (Fabhalta®): An oral inhibitor of Factor B , a key component of the alternative pathway.[17][18][19][20][21] By binding to Factor B, iptacopan prevents the formation of the C3 convertase of the alternative pathway (C3bBb), thus controlling both intravascular and extravascular hemolysis.[17][18][19][20]

  • Avacopan (Tavneos®): This is an orally administered selective antagonist of the C5a receptor (C5aR1) .[22][23][24][25][26] It blocks the pro-inflammatory effects of C5a, such as neutrophil activation and chemotaxis, without affecting the formation of the MAC.[22][23][24][25]

Signaling Pathway of Complement Activation and Inhibition

The following diagram illustrates the points of intervention for each of the discussed complement inhibitors within the classical, lectin, and alternative pathways.

Complement_Pathway cluster_Classical Classical Pathway cluster_Lectin Lectin Pathway cluster_Alternative Alternative Pathway cluster_Inhibitors Inhibitor Targets C1q C1q/C1r/C1s C4 C4 C1q->C4 C2 C2 C4->C2 C4b2a C3 Convertase (C4b2a) C2->C4b2a C3 C3 C4b2a->C3 MBL MBL/MASP MBL->C4 C3_H2O C3(H2O) FactorB Factor B C3_H2O->FactorB FactorD Factor D FactorB->FactorD C3bBb C3 Convertase (C3bBb) FactorD->C3bBb C3bBb->C3 C3a C3a C3->C3a C3b C3b C3->C3b C5 C5 C3b->C5 forms C5 Convertase C5a C5a C5->C5a C5b C5b C5->C5b C5aR C5a Receptor C5a->C5aR MAC Membrane Attack Complex (MAC) C5b->MAC BCX1470_C1s BCX 1470 (C1s) BCX1470_C1s->C1q BCX1470_FD BCX 1470 (Factor D) BCX1470_FD->FactorD Pegcetacoplan Pegcetacoplan (C3) Pegcetacoplan->C3 Iptacopan Iptacopan (Factor B) Iptacopan->FactorB Eculizumab Eculizumab/ Ravulizumab (C5) Eculizumab->C5 Avacopan Avacopan (C5aR) Avacopan->C5aR

Caption: Complement cascade and points of therapeutic intervention.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data for the inhibitory activities of the discussed complement inhibitors. It is important to note that direct comparison of IC50 values across different studies and assay conditions should be done with caution.

InhibitorTargetIC50Disease Indication(s)
This compound Factor D96 nM[1][2][3][4]Investigational
C1s1.6 nM[1][2][3][4]
Pegcetacoplan C3Not broadly reported in terms of a single IC50 value due to its complex binding kinetics.Paroxysmal Nocturnal Hemoglobinuria (PNH)[10], Geographic Atrophy[6]
Eculizumab C5Not typically characterized by an IC50; it is a monoclonal antibody with high binding affinity.PNH[12], atypical Hemolytic Uremic Syndrome (aHUS)[12], generalized Myasthenia Gravis (gMG)[14], Neuromyelitis Optica Spectrum Disorder (NMOSD)[27]
Ravulizumab C5Similar to Eculizumab, a high-affinity monoclonal antibody.PNH, aHUS, gMG
Iptacopan Factor BNot broadly reported in terms of a single IC50 value.PNH[18], IgA Nephropathy[18]
Avacopan C5aR1Not broadly reported in terms of a single IC50 value.ANCA-associated Vasculitis[22]

Note: The lack of publicly available clinical trial data for this compound prevents a direct comparison of its clinical efficacy with the other approved inhibitors.

Experimental Protocols

Detailed experimental protocols for the characterization of complement inhibitors are often proprietary. However, a general methodology for determining the inhibitory activity of a compound like this compound on its targets would typically involve the following steps:

In Vitro Enzyme Inhibition Assay (for Factor D and C1s)

  • Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of Factor D or C1s by 50% (IC50).

  • Materials:

    • Purified recombinant human Factor D or C1s.

    • A specific chromogenic or fluorogenic substrate for each enzyme.

    • Assay buffer (e.g., Tris-HCl or HEPES with appropriate salts and additives).

    • This compound at various concentrations.

    • 96-well microplates.

    • Microplate reader.

  • Procedure:

    • A solution of the enzyme (Factor D or C1s) is prepared in the assay buffer.

    • Serial dilutions of this compound are prepared.

    • The enzyme solution is pre-incubated with the different concentrations of the inhibitor for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

    • The enzymatic reaction is initiated by adding the specific substrate to each well.

    • The rate of substrate cleavage is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.

    • Control wells containing the enzyme and substrate without the inhibitor (100% activity) and wells with substrate alone (background) are included.

  • Data Analysis:

    • The rate of reaction for each inhibitor concentration is calculated.

    • The percentage of inhibition is determined relative to the control (no inhibitor).

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the in vitro characterization of a complement inhibitor.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Reagents Prepare Reagents: - Purified Enzyme (Factor D/C1s) - Substrate - Assay Buffer Incubation Pre-incubate Enzyme with Inhibitor Reagents->Incubation Inhibitor Prepare Serial Dilutions of BCX 1470 Inhibitor->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Kinetic Activity (Absorbance/Fluorescence) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation Curve_Fitting Plot Dose-Response Curve Calculation->Curve_Fitting IC50 Determine IC50 Value Curve_Fitting->IC50

Caption: In vitro enzyme inhibition assay workflow.

Conclusion

This compound represents a novel approach to complement inhibition with its dual targeting of Factor D and C1s. This mechanism suggests a broad potential to modulate both the alternative and classical pathways. However, without publicly available clinical data, a direct comparison of its therapeutic efficacy and safety profile with approved inhibitors like pegcetacoplan, eculizumab, iptacopan, and avacopan is not possible. Each of these approved drugs has demonstrated significant clinical benefit in specific complement-mediated diseases by targeting different key points in the cascade. Future research and clinical trials on this compound will be crucial to ascertain its place in the growing armamentarium of complement-targeted therapies.

References

A Comparative Guide to Complement Inhibitors: BCX 1470 Methanesulfonate and Compstatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The complement system, a critical component of innate immunity, plays a dual role in host defense and the pathogenesis of numerous inflammatory and autoimmune diseases. Consequently, therapeutic modulation of this cascade is a burgeoning area of drug development. This guide provides an objective comparison of two distinct complement inhibitors: BCX 1470 methanesulfonate, a small molecule serine protease inhibitor, and compstatin, a peptide-based inhibitor of the central complement component C3.

Mechanism of Action: Targeting Different Points in the Complement Cascade

This compound and compstatin inhibit the complement system at different key junctures. Understanding their distinct mechanisms is crucial for evaluating their potential therapeutic applications.

This compound is a synthetic, small-molecule serine protease inhibitor that targets two key enzymes in the complement cascade: Factor D of the alternative pathway and C1s of the classical pathway.[1][2] By inhibiting these proteases, BCX 1470 effectively blocks the initiation and amplification of the complement response through these two major pathways.

Compstatin and its analogs are cyclic peptides that bind to the central complement component C3 and its activated form, C3b.[3][4][5] This binding sterically hinders the access of C3 to the C3 convertases of all three complement pathways (classical, lectin, and alternative), thereby preventing its cleavage into the pro-inflammatory anaphylatoxin C3a and the opsonin C3b.[6] This central blockade effectively shuts down all downstream effector functions of the complement system.

Complement_Cascade_Inhibition cluster_Classical Classical Pathway cluster_Lectin Lectin Pathway cluster_Alternative Alternative Pathway C1 C1 Complex (C1q, C1r, C1s) C4 C4 C1->C4 activates C4b2a C3 Convertase (C4b2a) C4->C4b2a C2 C2 C2->C4b2a C3 C3 C4b2a->C3 cleaves MBL MBL/Ficolins/MASPs MBL->C4 C3_H2O C3(H2O) FactorB Factor B C3_H2O->FactorB C3bBb C3 Convertase (C3bBb) FactorB->C3bBb FactorD Factor D FactorD->C3bBb C3bBb->C3 cleaves C3a C3a (Inflammation) C3->C3a C3b C3b (Opsonization, Amplification) C3->C3b C3b->C3bBb Amplification Loop C5_Convertase C5 Convertase C3b->C5_Convertase C5 C5 C5_Convertase->C5 cleaves C5a C5a (Inflammation, Chemotaxis) C5->C5a MAC Membrane Attack Complex (MAC) (Cell Lysis) C5->MAC BCX1470 BCX 1470 Methanesulfonate BCX1470->C1 inhibits C1s BCX1470->FactorD inhibits Compstatin Compstatin Compstatin->C3 inhibits cleavage

Figure 1: Inhibition points of BCX 1470 and compstatin in the complement cascade.

Efficacy Data: A Quantitative Comparison

Direct head-to-head comparative studies of this compound and compstatin are not publicly available. Therefore, their efficacy is presented here based on reported data for their respective targets.

Table 1: Efficacy of this compound

TargetAssay TypeIC50Reference
Factor DEsterolytic Activity96 nM[1][2]
C1sEsterolytic Activity1.6 nM[1][2]

Table 2: Efficacy of Compstatin and its Analogs

CompoundTargetAssay TypePotencyReference
Compstatin (Original)C3Complement Activation (Classical)IC50 = 65 µM[4]
Compstatin (Original)C3Complement Activation (Alternative)IC50 = 19 µM[4]
Compstatin Analogs (e.g., Pegcetacoplan)C3-Sub-nanomolar to low nanomolar binding affinity and inhibitory activity[3]

Note: The efficacy of compstatin has been significantly improved through medicinal chemistry efforts, leading to analogs with much higher potency than the original peptide.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these complement inhibitors.

Hemolytic Assays (CH50 and AH50)

Hemolytic assays are functional assays that measure the total activity of the classical (CH50) and alternative (AH50) complement pathways, respectively. Inhibition of hemolysis indicates the efficacy of a complement inhibitor.

Principle: The ability of a serum sample to lyse antibody-sensitized sheep red blood cells (for CH50) or rabbit red blood cells (for AH50) is measured. The amount of hemoglobin released, which is proportional to the degree of cell lysis, is quantified spectrophotometrically. The CH50 or AH50 value represents the serum dilution required to lyse 50% of the red blood cells.

General Protocol:

  • Preparation of Red Blood Cells: Sheep red blood cells (for CH50) are sensitized by incubation with a sub-agglutinating dilution of anti-sheep red blood cell antibody (hemolysin). Rabbit red blood cells (for AH50) are used directly.

  • Serum Dilution: A series of dilutions of the test serum (containing the complement inhibitor) are prepared in a suitable buffer (e.g., Veronal buffered saline with Ca2+ and Mg2+ for CH50, and a buffer with Mg2+ and EGTA for AH50 to chelate Ca2+ and block the classical pathway).

  • Incubation: A standardized suspension of the prepared red blood cells is added to each serum dilution. The mixture is incubated at 37°C for a defined period (e.g., 60 minutes).

  • Termination of Reaction: The reaction is stopped by adding cold saline and centrifuging to pellet the remaining intact red blood cells.

  • Quantification: The absorbance of the supernatant, which contains the released hemoglobin, is measured at 414 nm or 541 nm.

  • Calculation: The percentage of hemolysis is calculated for each serum dilution relative to a 100% lysis control (cells in distilled water). The serum dilution that causes 50% hemolysis is determined as the CH50 or AH50 unit. The inhibitory effect of a compound is determined by the increase in the CH50 or AH50 value in its presence.

Hemolytic_Assay_Workflow cluster_CH50 CH50 (Classical Pathway) cluster_AH50 AH50 (Alternative Pathway) sRBC Sheep Red Blood Cells (sRBC) Antibody Anti-sRBC Antibody Sensitized_sRBC Antibody-Sensitized sRBC Serum_CH50 Test Serum (with Inhibitor) in Ca++/Mg++ Buffer Incubation_CH50 Incubate at 37°C Lysis_CH50 Hemolysis Quantification Quantify Hemoglobin Release (Spectrophotometry) Lysis_CH50->Quantification rRBC Rabbit Red Blood Cells (rRBC) Serum_AH50 Test Serum (with Inhibitor) in Mg++/EGTA Buffer Incubation_AH50 Incubate at 37°C Lysis_AH50 Hemolysis Lysis_AH50->Quantification Calculation Calculate % Hemolysis and Determine IC50 Quantification->Calculation

Figure 2: General workflow for CH50 and AH50 hemolytic assays.

Enzyme-Linked Immunosorbent Assay (ELISA) for C3a and C5a

ELISA is a widely used method to quantify the generation of the anaphylatoxins C3a and C5a, which are markers of complement activation.

Principle: A sandwich ELISA format is typically used. A capture antibody specific for C3a or C5a is coated onto the wells of a microplate. The sample containing the analyte is added, and the C3a or C5a binds to the capture antibody. A second, detection antibody (often biotinylated) that recognizes a different epitope on the analyte is then added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., horseradish peroxidase). Finally, a substrate is added that is converted by the enzyme into a colored product. The intensity of the color is proportional to the concentration of C3a or C5a in the sample.

General Protocol:

  • Coating: Microplate wells are coated with a capture antibody specific for human C3a or C5a and incubated overnight.

  • Blocking: The remaining protein-binding sites in the wells are blocked with a blocking buffer (e.g., bovine serum albumin in PBS).

  • Sample Incubation: Standards of known C3a or C5a concentration and the test samples (e.g., serum or plasma treated with a complement activator in the presence or absence of an inhibitor) are added to the wells and incubated.

  • Detection Antibody Incubation: After washing, a biotinylated detection antibody specific for C3a or C5a is added to the wells and incubated.

  • Enzyme Conjugate Incubation: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated.

  • Substrate Addition: After a final wash, a substrate solution (e.g., TMB) is added, and the plate is incubated in the dark to allow for color development.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of C3a or C5a in the test samples is then determined from the standard curve.[7][8][9]

ELISA_Workflow Start Coat plate with capture antibody Block Block non-specific binding sites Start->Block Add_Sample Add standards and samples (containing C3a/C5a) Block->Add_Sample Add_Detection_Ab Add biotinylated detection antibody Add_Sample->Add_Detection_Ab Wash Add_Enzyme Add Streptavidin-HRP Add_Detection_Ab->Add_Enzyme Wash Add_Substrate Add TMB substrate Add_Enzyme->Add_Substrate Wash Stop_Reaction Add stop solution Add_Substrate->Stop_Reaction Read_Plate Read absorbance at 450 nm Stop_Reaction->Read_Plate Analyze Calculate concentration from standard curve Read_Plate->Analyze

Figure 3: General workflow for a sandwich ELISA to measure C3a or C5a.

Summary and Conclusion

This compound and compstatin represent two distinct and promising strategies for therapeutic complement inhibition. BCX 1470 offers a targeted approach by inhibiting the initial and amplification steps of the classical and alternative pathways, respectively. Its small molecule nature may also offer advantages in terms of oral bioavailability. Compstatin, on the other hand, provides a more central and complete blockade of the complement cascade by targeting C3, the point of convergence for all three pathways. The development of highly potent peptide analogs of compstatin has demonstrated significant clinical potential.

The choice between these or other complement inhibitors will ultimately depend on the specific disease pathology, the desired level of complement inhibition, and the required safety profile. The data and experimental protocols presented in this guide are intended to provide a foundational understanding for researchers and drug developers in this dynamic field. Further preclinical and clinical studies, including direct comparative trials, will be crucial to fully elucidate the relative therapeutic merits of these different inhibitory strategies.

References

A Head-to-Head Comparison of BCX 1470 Methanesulfonate and Eculizumab in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complement-targeted therapeutics, two notable agents, BCX 1470 methanesulfonate and eculizumab, offer distinct mechanisms for mitigating the inflammatory cascade. This guide provides an objective comparison of their performance in preclinical research models, supported by available experimental data, to aid researchers in selecting the appropriate tool for their investigative needs.

Mechanism of Action: A Tale of Two Targets

This compound and eculizumab interrupt the complement system at different key junctures. BCX 1470 is a small molecule serine protease inhibitor that dually targets Factor D of the alternative pathway and C1s of the classical pathway.[1][2][3][4][5] In contrast, eculizumab is a humanized monoclonal antibody that specifically binds to the C5 complement protein, preventing its cleavage into the pro-inflammatory C5a and the membrane attack complex (MAC)-initiating C5b.[6][7][8][9]

dot

cluster_classical Classical Pathway cluster_alternative Alternative Pathway cluster_common Common Pathway cluster_inhibitors Points of Inhibition Antigen-Antibody Complex Antigen-Antibody Complex C1 C1 Antigen-Antibody Complex->C1 activates C1s C1s C1->C1s activates C4 C4 C1s->C4 cleaves C2 C2 C1s->C2 cleaves C4b C4b C4->C4b C3 Convertase (C4b2a) C3 Convertase (C4b2a) C4b->C3 Convertase (C4b2a) C2a C2a C2->C2a C2a->C3 Convertase (C4b2a) C3 C3 C3 Convertase (C4b2a)->C3 cleaves Spontaneous C3 Hydrolysis Spontaneous C3 Hydrolysis C3(H2O) C3(H2O) Spontaneous C3 Hydrolysis->C3(H2O) Factor B Factor B C3(H2O)->Factor B binds Factor D Factor D Factor B->Factor D is cleaved by C3 Convertase (C3bBb) C3 Convertase (C3bBb) Factor D->C3 Convertase (C3bBb) forms C3 Convertase (C3bBb)->C3 cleaves C3a C3a C3->C3a Anaphylatoxin C3b C3b C3->C3b Opsonization C5 Convertase C5 Convertase C3b->C5 Convertase C5 C5 C5 Convertase->C5 cleaves C5a C5a C5->C5a Anaphylatoxin, Chemoattractant C5b C5b C5->C5b Membrane Attack Complex (MAC) Membrane Attack Complex (MAC) C5b->Membrane Attack Complex (MAC) initiates Cell Lysis Cell Lysis Membrane Attack Complex (MAC)->Cell Lysis BCX1470 BCX 1470 BCX1470->C1s inhibits BCX1470->Factor D inhibits Eculizumab Eculizumab Eculizumab->C5 inhibits

Caption: Complement Cascade and Inhibitor Targets.

In Vitro Efficacy: A Quantitative Look at Complement Inhibition

The inhibitory potential of both agents has been quantified in various in vitro assays. BCX 1470 demonstrates potent inhibition of the enzymatic activity of its targets and effectively blocks complement-mediated hemolysis. While direct IC50 values for eculizumab in similar hemolysis assays are not consistently reported in the same format, its potent inhibitory effect on the terminal pathway is well-established.

InhibitorAssayTarget/PathwayIC50Reference(s)
This compound Esterolytic ActivityC1s1.6 nM[2][3]
Esterolytic ActivityFactor D96 nM[2][3][4]
Hemolysis AssayClassical Pathway46 nM[10]
Hemolysis AssayAlternative Pathway330 nM[10]
Eculizumab Hemolysis AssayTerminal PathwayComplete inhibition at concentrations >100 µg/mL[11]

In Vivo Models: Evaluating Therapeutic Potential

Preclinical in vivo studies provide crucial insights into the therapeutic potential of these inhibitors in disease models.

Arthus Reaction Model

The reverse passive Arthus (RPA) reaction, a model of immune complex-mediated inflammation, has been utilized to evaluate BCX 1470. In a rat model, BCX 1470 was shown to block the development of RPA-induced edema, demonstrating its anti-inflammatory effects in vivo.[5][9] While eculizumab has not been extensively reported in the rat RPA model, its efficacy in other inflammatory models, such as collagen-induced arthritis, suggests its potential to modulate immune complex-driven inflammation.

ModelAnimalInhibitorKey FindingsReference(s)
Reverse Passive Arthus Reaction RatThis compoundBlocked development of RPA-induced edema.[5][9]
Collagen-Induced Arthritis MouseEculizumabAmeliorated established disease.[12]

Experimental Protocols

Hemolytic Assays (CH50 and APH50)

Hemolytic assays are fundamental for assessing the functional integrity of the complement pathways.

dot

cluster_ch50 CH50 Assay (Classical Pathway) cluster_aph50 APH50 Assay (Alternative Pathway) cluster_inhibitor Inhibitor Testing CH50_Start Sensitized Sheep Red Blood Cells (sRBCs) CH50_Incubate Incubate at 37°C CH50_Start->CH50_Incubate CH50_Serum Test Serum (Source of Complement) CH50_Serum->CH50_Incubate CH50_Lysis Hemolysis CH50_Incubate->CH50_Lysis CH50_Measure Measure Hemoglobin Release (OD 415-540 nm) CH50_Lysis->CH50_Measure APH50_Start Rabbit Red Blood Cells (rRBCs) APH50_Incubate Incubate at 37°C APH50_Start->APH50_Incubate APH50_Serum Test Serum in Mg-EGTA Buffer APH50_Serum->APH50_Incubate APH50_Lysis Hemolysis APH50_Incubate->APH50_Lysis APH50_Measure Measure Hemoglobin Release (OD 415-540 nm) APH50_Lysis->APH50_Measure Inhibitor Add Inhibitor to Test Serum Inhibitor->CH50_Serum Inhibitor->APH50_Serum

Caption: Hemolytic Assay Workflow.

CH50 Assay Protocol Outline: [1][2][13][14][15][16]

  • Preparation of Sensitized Sheep Red Blood Cells (sRBCs): Sheep red blood cells are washed and then incubated with a sub-agglutinating dilution of anti-sheep red blood cell antibody (hemolysin).

  • Serum Dilution: Test serum is serially diluted in a buffer containing calcium and magnesium.

  • Incubation: A standardized volume of sRBCs is added to each serum dilution and incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • Lysis Quantification: The reaction is stopped, and intact cells are pelleted by centrifugation. The amount of hemoglobin released into the supernatant, which is proportional to the degree of lysis, is measured spectrophotometrically at 415 nm or 540 nm.

  • Calculation: The CH50 value is the reciprocal of the serum dilution that causes 50% lysis of the sRBCs.

APH50 Assay Protocol Outline: [4][6][7]

  • Preparation of Rabbit Red Blood Cells (rRBCs): Rabbit red blood cells, which spontaneously activate the alternative pathway, are washed and resuspended in a buffer.

  • Serum Preparation: Test serum is diluted in a buffer containing magnesium and EGTA to chelate calcium and block the classical pathway.

  • Incubation: A standardized volume of rRBCs is added to each serum dilution and incubated at 37°C.

  • Lysis Quantification: Similar to the CH50 assay, hemoglobin release is measured to determine the extent of lysis.

  • Calculation: The APH50 value represents the serum dilution required for 50% hemolysis.

Reverse Passive Arthus (RPA) Reaction in Rats

This model is used to assess in vivo inflammation mediated by immune complexes.

dot

Start Intradermal Injection of Antigen (e.g., BSA) Immune_Complex Immune Complex Formation in Dermal Tissue Start->Immune_Complex IV_Antibody Intravenous Injection of Antibody (anti-BSA) IV_Antibody->Immune_Complex Complement_Activation Complement Activation Immune_Complex->Complement_Activation Inflammation Inflammatory Response (Edema, Neutrophil Infiltration) Complement_Activation->Inflammation Measurement Measure Edema (e.g., Paw Thickness) and/or Myeloperoxidase Activity Inflammation->Measurement Inhibitor_Admin Administer Inhibitor (e.g., BCX 1470) Inhibitor_Admin->Start pre-treatment

Caption: Reverse Passive Arthus Reaction Workflow.

Protocol Outline: [5][9][17][18][19][20][21][22][23]

  • Animal Model: Typically performed in Sprague-Dawley rats.

  • Sensitization: An antigen (e.g., bovine serum albumin, BSA) is injected intradermally into the paw or a shaved area of the back.

  • Induction of Reaction: A specific antibody against the antigen (e.g., anti-BSA) is injected intravenously.

  • Inflammatory Response: The formation of immune complexes in the dermal tissue leads to complement activation, neutrophil infiltration, and subsequent edema and hemorrhage, which typically peaks within 4-6 hours.

  • Inhibitor Administration: The test compound (e.g., this compound) can be administered systemically or locally before or after the induction of the reaction.

  • Assessment of Inflammation: The degree of inflammation is quantified by measuring the increase in paw volume or thickness, or by assessing neutrophil infiltration through myeloperoxidase (MPO) activity assays on tissue biopsies.

Summary and Conclusion

This compound and eculizumab represent two distinct and potent strategies for inhibiting the complement system. BCX 1470 offers the advantage of a small molecule inhibitor targeting the initiation of both the classical and alternative pathways, while eculizumab provides highly specific and potent blockade of the terminal pathway.

The choice between these two inhibitors for research purposes will depend on the specific scientific question being addressed.

  • This compound is a valuable tool for investigating the roles of the early stages of both the classical and alternative pathways in disease models. Its dual inhibitory action makes it suitable for studying conditions where both pathways are implicated.

  • Eculizumab is the inhibitor of choice for studies focused on the downstream effects of complement activation, particularly the roles of C5a and the MAC, in a wide range of diseases.

Direct comparative studies in standardized in vitro and in vivo models are needed to provide a more definitive head-to-head comparison of the efficacy of these two important research tools. The data presented in this guide, based on currently available literature, serves as a foundation for researchers to make informed decisions for their complement-related investigations.

References

Selectivity Profile of BCX 1470 Methanesulfonate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of BCX 1470 methanesulfonate, a synthetic serine protease inhibitor. By objectively comparing its performance with the endogenous serine protease inhibitor, C1-inhibitor, and presenting supporting experimental data, this document serves as a valuable resource for researchers engaged in complement-mediated drug discovery and development.

Introduction to this compound

BCX 1470 is a small molecule inhibitor targeting key serine proteases of the complement system.[1][2][3][4] Its methanesulfonate salt form enhances solubility and stability for research applications. The primary targets of BCX 1470 are Factor D of the alternative complement pathway and C1s of the classical complement pathway, making it a dual inhibitor of these critical amplification loops in the innate immune response.

Comparative Selectivity Profile

To contextualize the inhibitory activity of BCX 1470, its performance is compared against the natural broad-spectrum serine protease inhibitor, C1-inhibitor. The following table summarizes the available quantitative data on the inhibitory potency (IC50 and Ki values) of both inhibitors against a panel of serine proteases.

Serine ProteaseThis compound (IC50/Ki)C1-inhibitor (Ki)Pathway/System
C1s 1.6 nM (IC50)[1][2][3][4]6.0 x 10^4 M-1s-1 (second-order rate constant)[5]Classical Complement
Factor D 96 nM (IC50)[1][2][3][4]Data not availableAlternative Complement
Trypsin 326 nM (IC50)[1][4]Degrades C1-inhibitor[6]Digestion
Plasmin Data not availableInhibited by C1-inhibitor[6][7]Fibrinolysis
Thrombin Data not availableInhibited by C1-inhibitorCoagulation
Elastase Data not availableData not availableInflammation
Chymotrypsin Data not availableData not availableDigestion

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. Ki (inhibition constant) is another measure of inhibitor potency. A direct comparison between IC50 and Ki values should be made with caution as they are determined under different experimental conditions. The second-order rate constant for C1-inhibitor and C1s indicates the speed of the inhibition reaction.

Signaling Pathways

BCX 1470's dual inhibition of C1s and Factor D effectively modulates two key activation routes of the complement system.

classical_pathway Antigen-Antibody Complex Antigen-Antibody Complex C1q C1q Antigen-Antibody Complex->C1q activates C1r C1r C1q->C1r activates C1s C1s C1r->C1s activates C4 C4 C1s->C4 cleaves C2 C2 C1s->C2 cleaves C4bC2a (C3 Convertase) C4bC2a (C3 Convertase) C4->C4bC2a (C3 Convertase) C2->C4bC2a (C3 Convertase) C3 C3 C4bC2a (C3 Convertase)->C3 cleaves C3b C3b C3->C3b C5 Convertase C5 Convertase C3b->C5 Convertase Terminal Pathway Terminal Pathway C5 Convertase->Terminal Pathway initiates BCX 1470 BCX 1470 BCX 1470->C1s inhibits

Classical Complement Pathway Inhibition by BCX 1470.

alternative_pathway Microbial Surfaces Microbial Surfaces C3(H2O) C3(H2O) Microbial Surfaces->C3(H2O) Factor B Factor B C3(H2O)->Factor B binds Factor D Factor D Factor B->Factor D cleaved by C3bBb (C3 Convertase) C3bBb (C3 Convertase) Factor B->C3bBb (C3 Convertase) C3(H2O)Bb C3(H2O)Bb Factor D->C3(H2O)Bb C3 C3 C3(H2O)Bb->C3 cleaves C3b C3b C3->C3b C3b->Factor B binds C5 Convertase C5 Convertase C3b->C5 Convertase C3bBb (C3 Convertase)->C3 amplification loop Properdin Properdin C3bBb (C3 Convertase)->Properdin stabilized by Properdin->C3bBb (C3 Convertase) Terminal Pathway Terminal Pathway C5 Convertase->Terminal Pathway initiates BCX 1470 BCX 1470 BCX 1470->Factor D inhibits

Alternative Complement Pathway Inhibition by BCX 1470.

Experimental Protocols

The determination of serine protease inhibition is crucial for characterizing the selectivity profile of compounds like BCX 1470. A general experimental workflow for a fluorogenic substrate-based serine protease inhibition assay is outlined below.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent Prep Prepare Buffer, Enzyme, Substrate, and Inhibitor Solutions Plate Setup Add Buffer, Inhibitor, and Enzyme to Plate Reagent Prep->Plate Setup Pre-incubation Pre-incubate Enzyme and Inhibitor Plate Setup->Pre-incubation Reaction Initiation Add Fluorogenic Substrate Pre-incubation->Reaction Initiation Measurement Measure Fluorescence Kinetically Reaction Initiation->Measurement Data Plotting Plot Fluorescence vs. Time Measurement->Data Plotting Rate Calculation Calculate Initial Reaction Rates Data Plotting->Rate Calculation IC50 Determination Plot % Inhibition vs. Inhibitor Concentration and Determine IC50 Rate Calculation->IC50 Determination

General Workflow for Serine Protease Inhibition Assay.
General Protocol for Fluorogenic Serine Protease Inhibition Assay

This protocol provides a template that can be adapted for specific serine proteases and inhibitors.

Materials:

  • Assay Buffer: Buffer composition will be enzyme-dependent (e.g., Tris-HCl, HEPES) with appropriate pH and salt concentrations.

  • Serine Protease: Purified enzyme of interest.

  • Fluorogenic Substrate: A peptide substrate conjugated to a fluorophore and a quencher, specific to the protease being assayed.

  • Inhibitor: this compound or other inhibitors of interest, prepared in a suitable solvent (e.g., DMSO).

  • 96-well black microplate: For fluorescence measurements.

  • Fluorescence microplate reader: Capable of kinetic measurements at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the assay buffer.

    • Dilute the serine protease to the desired concentration in the assay buffer. The final concentration should result in a linear rate of substrate hydrolysis over the measurement period.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in the assay buffer. The final substrate concentration is typically at or below its Km value.

    • Prepare a serial dilution of the inhibitor in the assay buffer.

  • Assay Setup:

    • To the wells of a 96-well black microplate, add the assay buffer.

    • Add the serially diluted inhibitor solutions to the respective wells. Include a control well with no inhibitor (vehicle control).

    • Add the diluted serine protease solution to all wells except for a substrate-only control.

  • Pre-incubation:

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader and begin kinetic measurements. Record the fluorescence intensity at regular intervals (e.g., every minute) for a specified duration (e.g., 30-60 minutes).[8][9][10][11]

  • Data Analysis:

    • For each well, plot the fluorescence intensity against time.

    • Determine the initial reaction rate (velocity) from the linear portion of the curve for each inhibitor concentration.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Conclusion

This compound is a potent inhibitor of the complement serine proteases C1s and Factor D. The available data indicates a high degree of selectivity for these enzymes over trypsin. To fully elucidate its selectivity profile, further quantitative studies against a broader panel of serine proteases are warranted. This guide provides a framework for such comparative studies, including a general experimental protocol and an understanding of the relevant biological pathways. The continued investigation of selective serine protease inhibitors like BCX 1470 is crucial for the development of novel therapeutics for complement-mediated diseases.

References

A Comparative Guide to the Inhibition of Complement Factor D: BCX 1470 Methanesulfonate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BCX 1470 methanesulfonate and other prominent small-molecule inhibitors of complement factor D, a critical serine protease in the alternative complement pathway. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, making factor D a key therapeutic target. This document presents objective performance comparisons based on experimental data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.

Quantitative Comparison of Factor D Inhibitors

The following table summarizes the in vitro inhibitory activities of this compound and its alternatives against human factor D. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are key metrics for evaluating the potency of these inhibitors. Lower values indicate higher potency.

CompoundTargetAssay TypeIC50 (nM)Kd (nM)Reference(s)
This compound Factor DEsterolytic Activity96Not Reported[1][2][3][4]
C1sEsterolytic Activity1.6Not Reported[1][2]
TrypsinEsterolytic Activity326Not Reported[5]
Danicopan (ACH-4471) Factor DProteolytic Activity (vs. C3bB)150.54[6][7]
Factor DHemolysis (PNH erythrocytes)4.0 - 27Not Reported[5][6]
ACH-3856 Factor DProteolytic Activity (vs. C3bB)5.80.36[2][5]
Factor DHemolysis (PNH erythrocytes)2.9 - 16Not Reported[5]
Vemircopan (ALXN2050) Factor DNot SpecifiedNot Publicly AvailableNot Reported[1][8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the inhibitory effect of compounds on factor D.

Factor D Proteolytic Activity Assay

This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified factor D on its natural substrate, factor B, in the presence of C3b.

  • Materials:

    • Purified human Factor D

    • Purified human Factor B

    • Purified human C3b

    • Assay Buffer (e.g., Tris-buffered saline with Mg2+)

    • Test inhibitors (e.g., BCX 1470, Danicopan)

    • SDS-PAGE gels and staining reagents

    • Densitometer

  • Protocol:

    • Prepare a reaction mixture containing purified C3b and Factor B in the assay buffer.

    • Add varying concentrations of the test inhibitor or vehicle control to the reaction mixture.

    • Initiate the reaction by adding purified Factor D.

    • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the protein fragments by SDS-PAGE.

    • Stain the gel with a suitable protein stain (e.g., Coomassie Blue).

    • Quantify the intensity of the Bb fragment band, which is the product of Factor B cleavage by Factor D, using a densitometer.

    • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.[2][5]

Hemolytic Assay (Ham Test)

This assay measures the ability of an inhibitor to prevent the lysis of red blood cells (erythrocytes) from patients with Paroxysmal Nocturnal Hemoglobinuria (PNH), which is mediated by the alternative complement pathway.

  • Materials:

    • PNH patient erythrocytes

    • Normal human serum (as a source of complement)

    • Acidified serum (to activate the alternative pathway)

    • GVB0/MgEGTA buffer (Gelatin Veronal Buffer without Ca2+, with Mg2+ and EGTA)

    • Test inhibitors

    • Spectrophotometer

  • Protocol:

    • Wash PNH erythrocytes with GVB0/MgEGTA buffer.

    • Prepare serial dilutions of the test inhibitor in the buffer.

    • In a 96-well plate, mix the inhibitor dilutions with acidified normal human serum.

    • Add the PNH erythrocyte suspension to each well.

    • Include controls for 0% lysis (buffer only) and 100% lysis (water).

    • Incubate the plate at 37°C for 1 hour.[10]

    • Pellet the remaining intact erythrocytes by centrifugation.

    • Transfer the supernatant to a new plate and measure the absorbance at 405 nm to quantify the amount of hemoglobin released.

    • Calculate the percent hemolysis for each inhibitor concentration relative to the controls and determine the IC50 value.[5][10]

C3 Deposition Assay

This assay assesses the inhibitor's capacity to block the deposition of C3 fragments on the surface of cells, a key step in opsonization and subsequent cell clearance.

  • Materials:

    • PNH patient erythrocytes or other target cells

    • C5-depleted human serum (to prevent cell lysis while allowing C3 deposition)

    • Acidified serum

    • GVB0/MgEGTA buffer

    • Test inhibitors

    • Fluorescently labeled anti-human C3 antibody

    • Flow cytometer

  • Protocol:

    • Prepare PNH erythrocytes as described in the hemolytic assay protocol.

    • Pre-incubate acidified C5-depleted human serum with various concentrations of the test inhibitor.

    • Add the PNH erythrocytes to the serum-inhibitor mixtures.

    • Incubate at 37°C for a designated period (e.g., 1 hour) to allow for C3 deposition.

    • Wash the cells to remove unbound serum components.

    • Incubate the cells with a fluorescently labeled antibody that specifically binds to deposited C3 fragments (e.g., anti-C3c or anti-C3d).

    • Wash the cells again to remove unbound antibody.

    • Analyze the cells by flow cytometry to quantify the amount of C3 deposition based on fluorescence intensity.

    • Determine the IC50 for the inhibition of C3 deposition.[5][11]

Visualizations

Diagrams are provided to illustrate the signaling pathway of the alternative complement cascade and a typical experimental workflow for evaluating factor D inhibitors.

Alternative_Complement_Pathway cluster_initiation Initiation & Amplification Loop cluster_inhibition Inhibition cluster_downstream Downstream Effects C3 C3 C3_H2O C3(H2O) C3->C3_H2O Spontaneous hydrolysis C3a C3a (Anaphylatoxin) C3->C3a C3b C3b C3->C3b C3_H2O_B C3(H2O)B C3_H2O->C3_H2O_B + Factor B FactorB Factor B FactorD Factor D C3_H2O_Bb C3(H2O)Bb (Initial C3 Convertase) C3_H2O_B->C3_H2O_Bb + Factor D C3_H2O_Bb->C3 Cleaves C3bB C3bB C3b->C3bB + Factor B Opsonization Opsonization C3b->Opsonization C3bBb C3bBb (AP C3 Convertase) C3bB->C3bBb + Factor D C3bBb->C3 Cleaves (Amplification) C5_Convertase C5 Convertase (C3bBbC3b) C3bBb->C5_Convertase + C3b Properdin Properdin Properdin->C3bBb Stabilizes BCX1470 BCX 1470 & Alternatives BCX1470->FactorD Inhibits MAC Membrane Attack Complex (MAC) C5_Convertase->MAC Cleaves C5 Cell_Lysis Cell Lysis MAC->Cell_Lysis

Caption: The Alternative Complement Pathway and Point of Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Inhibitors Prepare Inhibitor Stock Solutions Incubation Incubate Cells, Serum, and Inhibitor Inhibitors->Incubation Cells Prepare Target Cells (e.g., PNH Erythrocytes) Cells->Incubation Serum Prepare Serum (Normal, Acidified, or C5-depleted) Serum->Incubation Hemolysis Measure Hemolysis (Spectrophotometry) Incubation->Hemolysis For Hemolytic Assay C3_Deposition Measure C3 Deposition (Flow Cytometry) Incubation->C3_Deposition For C3 Deposition Assay Data_Analysis Calculate % Inhibition and IC50 Values Hemolysis->Data_Analysis C3_Deposition->Data_Analysis

Caption: General Experimental Workflow for Factor D Inhibitor Validation.

References

Comparative Analysis of BCX 1470 Methanesulfonate: A Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of BCX 1470 methanesulfonate against its primary targets, complement enzymes Factor D and C1s, and its cross-reactivity with the related serine protease, trypsin. The data presented herein is intended to assist researchers in evaluating the selectivity and potential off-target effects of this compound.

Executive Summary

This compound is a potent inhibitor of serine proteases within the complement system, a crucial component of the innate immune response.[1][2] It demonstrates high affinity for both Factor D, a key enzyme in the alternative complement pathway, and C1s, a critical component of the classical complement pathway.[1][2][3] Cross-reactivity studies indicate significantly lower inhibitory activity against trypsin, a digestive serine protease, highlighting a favorable selectivity profile for its intended targets.[1][3]

Data Presentation

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

Target EnzymePathway InvolvementIC50 (nM)Reference
C1s Classical Complement1.6[1][2][3]
Factor D Alternative Complement96[1][2][3]
Trypsin Digestion (Off-Target)326[1]

As the data indicates, BCX 1470 is approximately 60-fold more potent against C1s and 3.4-fold more potent against Factor D when compared to trypsin.[3]

Signaling Pathway Overview

BCX 1470 targets key serine proteases in the classical and alternative complement pathways. Understanding these pathways is essential for contextualizing the inhibitor's mechanism of action.

Complement_Pathways cluster_classical Classical Pathway cluster_alternative Alternative Pathway cluster_common Common Pathway C1q C1q C1r C1r C1q->C1r C1s C1s C1r->C1s C4 C4 C1s->C4 cleaves C4b2a C4bC2a (C3 Convertase) C4->C4b2a C2 C2 C2->C4b2a C3 C3 C4b2a->C3 cleaves BCX1470_C1s BCX 1470 BCX1470_C1s->C1s inhibits C3b C3b C3bBb C3bBb (C3 Convertase) C3b->C3bBb FactorB Factor B FactorB->C3bBb FactorD Factor D FactorD->FactorB cleaves C3bBb->C3 cleaves BCX1470_FD BCX 1470 BCX1470_FD->FactorD inhibits C3a C3a (Inflammation) C3->C3a C3b_common C3b (Opsonization) C3->C3b_common C5_convertase C5 Convertase C3b_common->C5_convertase C5 C5 C5_convertase->C5 cleaves C5a C5a (Inflammation) C5->C5a C5b C5b C5->C5b MAC Membrane Attack Complex (MAC) C5b->MAC

Caption: The classical and alternative complement pathways, highlighting the inhibitory action of BCX 1470.

Experimental Protocols

The following is a representative protocol for determining the inhibitory activity of this compound against serine proteases like C1s and Factor D.

Objective: To determine the IC50 value of this compound for the target serine proteases.

Materials:

  • Purified human C1s and Factor D enzymes

  • This compound

  • Specific chromogenic or fluorogenic peptide substrate for each enzyme

  • Assay buffer (e.g., Tris-buffered saline, pH 7.4)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of inhibitor concentrations.

  • Enzyme and Substrate Preparation: Prepare working solutions of the target enzyme and its corresponding substrate in the assay buffer.

  • Assay Reaction: a. To the wells of a 96-well microplate, add a fixed volume of the assay buffer. b. Add the serially diluted this compound to the appropriate wells. Include control wells with solvent only (no inhibitor). c. Add a fixed volume of the enzyme solution to all wells and incubate for a predetermined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding. d. Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.

  • Data Acquisition: Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis: a. Calculate the initial reaction velocity for each inhibitor concentration. b. Normalize the data by setting the activity in the absence of the inhibitor to 100%. c. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic regression).

Experimental Workflow for Cross-Reactivity Assessment

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a serine protease inhibitor.

Cross_Reactivity_Workflow cluster_setup Assay Setup cluster_execution Experimental Execution cluster_analysis Data Analysis Inhibitor Prepare Serial Dilutions of BCX 1470 PrimaryAssay Perform Enzymatic Assay with Primary Target Inhibitor->PrimaryAssay OffTargetAssay Perform Enzymatic Assay with Off-Target Inhibitor->OffTargetAssay PrimaryTarget Primary Target Enzyme (e.g., C1s, Factor D) PrimaryTarget->PrimaryAssay OffTarget Off-Target Enzyme (e.g., Trypsin) OffTarget->OffTargetAssay PrimaryIC50 Calculate IC50 for Primary Target PrimaryAssay->PrimaryIC50 OffTargetIC50 Calculate IC50 for Off-Target OffTargetAssay->OffTargetIC50 Comparison Compare IC50 Values (Selectivity Index) PrimaryIC50->Comparison OffTargetIC50->Comparison

Caption: A streamlined workflow for determining the cross-reactivity of a serine protease inhibitor.

Conclusion

The available data demonstrates that this compound is a highly potent inhibitor of the complement serine proteases C1s and Factor D. Its significantly lower activity against trypsin suggests a favorable selectivity profile, which is a desirable characteristic for a therapeutic agent targeting specific inflammatory pathways. The experimental protocols and workflows outlined in this guide provide a framework for researchers to independently verify these findings and further explore the cross-reactivity of this and other similar compounds.

References

Unveiling the Precision of BCX 1470: A Comparative Guide to Its Mechanism of Action in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of BCX 1470, a potent serine protease inhibitor, with other C1 esterase inhibitors. Through a detailed examination of its mechanism of action, supported by experimental data, this document elucidates the efficacy of BCX 1470 in modulating the complement system, a critical component of the innate immune response.

BCX 1470 distinguishes itself as a targeted inhibitor of both the classical and alternative pathways of the complement system. Its primary mechanism involves the potent and specific inhibition of two key serine proteases: C1s of the classical pathway and Factor D of the alternative pathway. This dual-action capability positions BCX 1470 as a significant molecule in the landscape of complement-directed therapeutics.

Potency and Selectivity: A Quantitative Comparison

The inhibitory activity of BCX 1470 has been quantified through various in vitro assays, demonstrating its high potency. The half-maximal inhibitory concentration (IC50) values from esterolytic and hemolytic assays underscore its efficacy in blocking the enzymatic activity of its targets and the subsequent functional consequences.

Target EnzymeAssay TypeBCX 1470 IC50 (nM)Reference
C1s Esterolytic Activity1.6[1][2]
Factor D Esterolytic Activity96[1][2]
Classical Pathway Hemolysis (RBCs)46[3]
Alternative Pathway Hemolysis (RBCs)330[3]
Trypsin Esterolytic Activity326[1]

Deciphering the Mechanism: Insights from Cellular Models

While specific studies detailing the effects of BCX 1470 on various cell lines are limited in publicly available literature, its mechanism of action allows for clear inferences regarding its cellular impact. The inhibition of C1s and Factor D directly prevents the downstream events of complement activation that are known to affect a multitude of cell types, particularly endothelial and immune cells.

Activation of the complement cascade on the surface of endothelial cells can lead to inflammation, increased vascular permeability, and in some cases, cell death through the formation of the Membrane Attack Complex (MAC).[6] By inhibiting C1s, BCX 1470 is expected to prevent the cleavage of C4 and C2, thereby blocking the formation of the classical pathway C3 convertase (C4b2a) and subsequent MAC deposition on endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Furthermore, the generation of anaphylatoxins C3a and C5a during complement activation plays a crucial role in recruiting and activating immune cells like leukocytes.[7][8] These molecules can induce chemotaxis, leading to the migration of leukocytes to sites of inflammation.[9][10] By inhibiting both C1s and Factor D, BCX 1470 effectively blocks the pathways leading to the production of C3a and C5a, thus attenuating the inflammatory response by reducing leukocyte activation and migration.

Experimental Protocols: A Methodological Overview

The confirmation of BCX 1470's mechanism of action relies on a suite of well-established in vitro assays. The following are detailed methodologies for key experiments.

Hemolysis Assays (CH50 and AH50)

These assays are fundamental for assessing the functional integrity of the classical (CH50) and alternative (AH50) complement pathways and the inhibitory effect of compounds like BCX 1470.

Objective: To quantify the ability of a test compound to inhibit complement-mediated lysis of red blood cells (RBCs).

Principle: When serum containing a functional complement system is incubated with antibody-sensitized sheep red blood cells (for CH50) or rabbit red blood cells (for AH50), the complement cascade is activated, leading to the formation of the MAC and subsequent cell lysis. The amount of hemoglobin released is proportional to the degree of complement activation.

Protocol:

  • Preparation of Reagents:

    • Veronal buffered saline (VBS) with Ca2+ and Mg2+ (for CH50) or Mg2+-EGTA (for AH50).

    • Antibody-sensitized sheep red blood cells (for CH50) or rabbit red blood cells (for AH50).

    • Normal human serum as a source of complement.

    • BCX 1470 at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add a fixed volume of diluted normal human serum.

    • Add varying concentrations of BCX 1470 or a vehicle control.

    • Incubate for a specified time at 37°C to allow for inhibition.

    • Add the appropriate red blood cells to each well.

    • Incubate for 30-60 minutes at 37°C to allow for hemolysis.

    • Centrifuge the plate to pellet the intact RBCs.

    • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 412 nm.

  • Data Analysis:

    • The percentage of hemolysis is calculated relative to a 100% lysis control (water-lysed RBCs).

    • The IC50 value is determined by plotting the percentage of inhibition against the log of the BCX 1470 concentration and fitting the data to a sigmoidal dose-response curve.

Esterolytic Activity Assay

This biochemical assay directly measures the enzymatic activity of C1s and Factor D and the inhibitory effect of BCX 1470.

Objective: To quantify the ability of BCX 1470 to inhibit the esterolytic activity of purified C1s or Factor D.

Principle: C1s and Factor D can cleave synthetic chromogenic or fluorogenic substrates. The rate of substrate cleavage is proportional to the enzyme's activity.

Protocol:

  • Preparation of Reagents:

    • Purified active C1s or Factor D enzyme.

    • A suitable chromogenic or fluorogenic substrate (e.g., Z-L-lysine-thiobenzyl ester for C1s).

    • Assay buffer (e.g., Tris-HCl or HEPES).

    • BCX 1470 at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the purified enzyme and varying concentrations of BCX 1470 or a vehicle control.

    • Incubate for a specified time at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate.

    • Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • The initial reaction velocity is calculated from the linear phase of the reaction progress curve.

    • The percentage of inhibition is calculated for each BCX 1470 concentration.

    • The IC50 value is determined by plotting the percentage of inhibition against the log of the BCX 1470 concentration.

Visualizing the Mechanism: Signaling Pathways and Workflows

To further clarify the mechanism of action of BCX 1470, the following diagrams illustrate the complement pathways and the experimental workflow for assessing complement-dependent cytotoxicity.

Classical_Pathway cluster_C1 C1 Complex C1q C1q C1r C1r C1q->C1r Activates C1s C1s C1r->C1s Cleaves & Activates C4 C4 C1s->C4 Cleaves C2 C2 C1s->C2 Cleaves C4b2a C3 Convertase (C4b2a) C4->C4b2a C2->C4b2a C3 C3 C4b2a->C3 Cleaves C5_convertase C5 Convertase (C4b2a3b) C4b2a->C5_convertase C3a C3a (Anaphylatoxin) C3->C3a C3b C3b C3->C3b C3b->C5_convertase C5 C5 C5_convertase->C5 Cleaves C5a C5a (Anaphylatoxin) C5->C5a C5b C5b C5->C5b MAC Membrane Attack Complex (MAC) C5b->MAC BCX1470 BCX 1470 BCX1470->C1s Inhibits

Caption: Classical Complement Pathway Inhibition by BCX 1470.

Alternative_Pathway C3_H2O C3(H2O) C3bBb_initial Initial C3 Convertase C3_H2O->C3bBb_initial FactorB Factor B FactorB->C3bBb_initial C3bBb_amp Amplification C3 Convertase FactorB->C3bBb_amp C3 C3 C3bBb_initial->C3 Cleaves FactorD Factor D FactorD->C3bBb_initial Cleaves B FactorD->C3bBb_amp Cleaves B C3a C3a (Anaphylatoxin) C3->C3a C3b C3b C3->C3b C3b->C3bBb_amp C5_convertase C5 Convertase (C3bBbC3b) C3b->C5_convertase C3bBb_amp->C3 Cleaves C3bBb_amp->C5_convertase C5 C5 C5_convertase->C5 Cleaves C5a C5a (Anaphylatoxin) C5->C5a C5b C5b C5->C5b MAC Membrane Attack Complex (MAC) C5b->MAC BCX1470 BCX 1470 BCX1470->FactorD Inhibits

Caption: Alternative Complement Pathway Inhibition by BCX 1470.

CDC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout TargetCells Target Cells (e.g., Endothelial, Tumor) Incubate 1. Incubate Cells with BCX 1470 TargetCells->Incubate Serum Normal Human Serum (Complement Source) AddSerum 2. Add Serum to Initiate Complement Serum->AddSerum BCX1470_prep BCX 1470 Dilutions BCX1470_prep->Incubate Incubate->AddSerum Incubate2 3. Incubate at 37°C AddSerum->Incubate2 Lysis Cell Lysis (MAC formation) Incubate2->Lysis Complement Activation Measure 4. Measure Cell Viability (e.g., LDH release, Calcein AM) Lysis->Measure Analysis 5. Data Analysis (Calculate % Inhibition, IC50) Measure->Analysis

Caption: Experimental Workflow for Complement-Dependent Cytotoxicity Assay.

References

Comparative Analysis of BCX 1470 Methanesulfonate's Inhibitory Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in-vitro inhibitory activity of BCX 1470 methanesulfonate against key serine proteases of the complement and kallikrein-kinin systems, with a comparative look at the selective plasma kallikrein inhibitor, sebetralstat.

This compound, a synthetic serine protease inhibitor, demonstrates potent inhibitory activity against key enzymes of the complement system, particularly Factor D and C1s. This guide provides a detailed comparison of its inhibitory concentration (IC50) values across various enzymatic assays and contextualizes its activity with that of sebetralstat, a notable plasma kallikrein inhibitor.

In Vitro Inhibitory Activity: this compound vs. Alternatives

The inhibitory potency of this compound has been characterized against several serine proteases. The half-maximal inhibitory concentrations (IC50) are summarized below, alongside comparative data for the plasma kallikrein inhibitor sebetralstat.

CompoundTarget EnzymeIC50 (nM)Assay Type
This compound Factor D96[1][2][3][4][5]Esterolytic Activity Assay
C1s1.6[1][2][3][4][5]Esterolytic Activity Assay
Trypsin326[2][5]Not Specified
Sebetralstat Plasma Kallikrein6Isolated Enzyme Assay
Plasma Kallikrein54.4Whole Plasma Assay

Signaling Pathway Inhibition

This compound primarily targets the complement system, a crucial component of the innate immune response. Its potent inhibition of Factor D and C1s disrupts both the alternative and classical complement pathways, respectively. The kallikrein-kinin system, on the other hand, is a key regulator of inflammation and blood pressure. Sebetralstat's selective inhibition of plasma kallikrein directly modulates this pathway.

Signaling_Pathways cluster_Complement Complement System cluster_Kallikrein Kallikrein-Kinin System Classical_Pathway Classical Pathway C1s C1s Classical_Pathway->C1s Activates C3_Convertase C3 Convertase C1s->C3_Convertase Leads to Alternative_Pathway Alternative Pathway Factor_D Factor D Alternative_Pathway->Factor_D Activates Factor_D->C3_Convertase Leads to Inflammation Inflammation C3_Convertase->Inflammation BCX_1470 BCX 1470 methanesulfonate BCX_1470->C1s Inhibits BCX_1470->Factor_D Inhibits Factor_XIIa Activated Factor XII (FXIIa) Plasma_Kallikrein Plasma Kallikrein Factor_XIIa->Plasma_Kallikrein Activates High_Molecular_Weight_Kininogen High Molecular Weight Kininogen (HMWK) Plasma_Kallikrein->High_Molecular_Weight_Kininogen Cleaves Bradykinin Bradykinin High_Molecular_Weight_Kininogen->Bradykinin Releases Inflammation_V Inflammation & Vascular Permeability Bradykinin->Inflammation_V Sebetralstat Sebetralstat Sebetralstat->Plasma_Kallikrein Inhibits

Caption: Inhibition of the Complement and Kallikrein-Kinin Systems.

Experimental Methodologies

The determination of IC50 values relies on precise and reproducible experimental protocols. Below are detailed methodologies for the key assays mentioned in this guide.

Experimental Workflow: General Enzyme Inhibition Assay

The following diagram outlines a typical workflow for determining the IC50 of an inhibitor against its target enzyme.

Experimental_Workflow Start Start Reagent_Prep Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Dilutions - Assay Buffer Start->Reagent_Prep Plate_Setup Plate Setup: - Add inhibitor dilutions to microplate wells - Add enzyme solution to wells Reagent_Prep->Plate_Setup Incubation Incubate to allow inhibitor-enzyme binding Plate_Setup->Incubation Reaction_Start Initiate reaction by adding substrate solution Incubation->Reaction_Start Measurement Measure signal (e.g., absorbance or fluorescence) over time Reaction_Start->Measurement Data_Analysis Data Analysis: - Calculate reaction rates - Plot % inhibition vs. inhibitor concentration - Determine IC50 value Measurement->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in-vitro enzyme inhibition assay.

Factor D and C1s Esterolytic Activity Assay

This assay measures the ability of an inhibitor to block the esterolytic activity of Factor D or C1s on a synthetic substrate.

  • Materials:

    • Purified human Factor D or C1s enzyme

    • Synthetic chromogenic or fluorogenic substrate (e.g., Z-Lys-SBzl for Factor D)

    • Assay Buffer (e.g., 50 mM Tris, 1 M NaCl, pH 7.5)

    • This compound serial dilutions

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the inhibitor dilutions to the appropriate wells. Include a vehicle control (assay buffer with the same final concentration of solvent as the inhibitor dilutions).

    • Add a fixed concentration of Factor D or C1s enzyme to each well and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the synthetic substrate to each well.

    • Immediately begin kinetic measurement of the signal (absorbance or fluorescence) at the appropriate wavelength for the chosen substrate using a microplate reader.

    • Calculate the initial reaction rates from the linear portion of the signal versus time curve.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Plasma Kallikrein Inhibition Assay (Fluorogenic)

This assay quantifies the inhibition of plasma kallikrein activity using a fluorogenic substrate.

  • Materials:

    • Purified human plasma kallikrein

    • Fluorogenic substrate for plasma kallikrein (e.g., H-Pro-Phe-Arg-AMC)

    • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% PEG-8000, 0.1% Triton X-100)

    • Sebetralstat serial dilutions

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of sebetralstat in assay buffer.

    • Add the inhibitor dilutions to the wells of a 96-well black microplate. Include a vehicle control.

    • Add a fixed concentration of plasma kallikrein to each well and incubate for a specified time (e.g., 15-30 minutes) at room temperature.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.

    • Calculate the reaction rates and determine the percent inhibition for each sebetralstat concentration.

    • Plot the data and calculate the IC50 value as described for the esterolytic assay.

Activated Factor XII (FXIIa) Inhibition Assay (Chromogenic)

This assay is used to determine the inhibitory effect of a compound on the enzymatic activity of FXIIa.

  • Materials:

    • Purified human Factor XIIa

    • Chromogenic substrate for FXIIa (e.g., H-D-Pro-Phe-Arg-pNA)

    • Assay Buffer (e.g., Tris-buffered saline, pH 7.4)

    • Test inhibitor serial dilutions

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in assay buffer.

    • To the wells of a 96-well plate, add the inhibitor dilutions and a vehicle control.

    • Add a fixed concentration of FXIIa to each well and incubate for a defined period (e.g., 10-15 minutes) at 37°C.

    • Initiate the reaction by adding the chromogenic substrate.

    • Monitor the release of p-nitroaniline (pNA) by measuring the absorbance at 405 nm at regular intervals.

    • Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration.

    • Plot the data and calculate the IC50 value.

References

A Head-to-Head Comparison of Small Molecule Complement Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of small molecule inhibitors targeting the complement system, a critical component of innate immunity. Dysregulation of the complement cascade is implicated in a wide range of inflammatory and autoimmune diseases, making it a key target for therapeutic intervention. This document summarizes available quantitative data on the performance of various inhibitors, details common experimental methodologies for their evaluation, and visualizes the core signaling pathway and experimental workflows to aid in the selection and development of next-generation complement-targeted therapeutics.

The Complement System: A Key Driver of Inflammation

The complement system is a complex network of plasma proteins that acts as a first line of defense against pathogens. However, its inappropriate or excessive activation can lead to host tissue damage. The cascade is activated through three main pathways: the classical, lectin, and alternative pathways. All three converge at the cleavage of complement component C3, leading to a downstream amplification loop and the formation of potent inflammatory mediators, including the anaphylatoxins C3a and C5a, and the cytolytic Membrane Attack Complex (MAC).[1][2][3] Small molecule inhibitors offer the potential for oral administration and improved tissue penetration compared to biologic-based therapies, representing a promising therapeutic strategy.

Quantitative Comparison of Small Molecule Complement Inhibitors

The development of small molecule inhibitors targeting various components of the complement cascade is a rapidly evolving field. The following tables summarize publicly available quantitative data for inhibitors targeting C3, C5, the C5a receptor (C5aR1), Factor B, and Factor D. It is important to note that the presented values are derived from various sources and experimental conditions; therefore, direct comparisons should be made with caution.

C3 and C5 Inhibitors
InhibitorTargetMechanism of ActionPotency (IC50/EC50/Kd)Source
Pegcetacoplan (APL-2)C3Binds to C3 and C3b, preventing their cleavage.[4]EC50: 57 nM (alternative pathway inhibition)[5]
AMY-101 (Cp40)C3Binds to C3, preventing its cleavage by C3 convertases.[6][7]Kd: 0.5 nM[6]
ZilucoplanC5Binds to C5, preventing its cleavage into C5a and C5b.[3]IC50: 284 nM (hemolytic assay)[3]
CoversinC5Binds to C5 and prevents its cleavage.[8]-[8]
C5aR1 Antagonists
InhibitorTargetMechanism of ActionPotency (IC50/Kd)Source
Avacopan (CCX168)C5aR1Potent and selective antagonist of the C5a receptor.[9][10]IC50: 0.1 nM (binding assay)[9][10]
PMX53C5aR1Peptidic antagonist of the C5a receptor.[2][6]IC50: 20 nM[2][6]
Factor B and Factor D Inhibitors
InhibitorTargetMechanism of ActionPotency (IC50/Kd)Source
Iptacopan (LNP023)Factor BHighly selective inhibitor of Factor B.[7]IC50: 10 nM[7]
Danicopan (ACH-4471)Factor DSelective, orally active inhibitor of Factor D.[3][11]Kd: 0.54 nM[11]
Vemircopan (ALXN2050)Factor DOrally active inhibitor of Factor D.[2][12]-[2][12]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complement cascade and the methodologies used to assess inhibitor activity, the following diagrams have been generated.

Complement Signaling Pathway Classical Classical Pathway (Antibody-Antigen Complexes) C3_Convertase C3 Convertase Classical->C3_Convertase Lectin Lectin Pathway (Mannose-binding Lectin) Lectin->C3_Convertase Alternative Alternative Pathway (Spontaneous C3 hydrolysis) Alternative->C3_Convertase C3 C3 C3_Convertase->C3 cleaves C3a C3a (Inflammation) C3->C3a C3b C3b (Opsonization) C3->C3b Amplification Amplification Loop C3b->Amplification C5_Convertase C5 Convertase C3b->C5_Convertase Amplification->C3_Convertase C5 C5 C5_Convertase->C5 cleaves C5a C5a (Chemotaxis, Inflammation) C5->C5a C5b C5b C5->C5b MAC Membrane Attack Complex (MAC) (Cell Lysis) C5b->MAC

Caption: The Complement Signaling Cascade.

Hemolytic Assay Workflow Start Start Prepare_Cells Prepare Antibody-Sensitized Sheep Red Blood Cells (Classical) or Rabbit Red Blood Cells (Alternative) Start->Prepare_Cells Add_Serum Add Normal Human Serum (Source of Complement) Prepare_Cells->Add_Serum Add_Inhibitor Add Small Molecule Inhibitor (Varying Concentrations) Add_Serum->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Centrifuge Centrifuge to Pellet Intact Red Blood Cells Incubate->Centrifuge Measure_Hemolysis Measure Absorbance of Supernatant (Quantifies Hemoglobin Release) Centrifuge->Measure_Hemolysis Calculate_IC50 Calculate IC50 Measure_Hemolysis->Calculate_IC50

Caption: A typical workflow for a hemolytic assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of small molecule complement inhibitors.

Hemolytic Assays (Classical and Alternative Pathways)

Principle: Hemolytic assays are functional assays that measure the ability of the complement system to lyse red blood cells. The classical pathway is typically assessed using antibody-sensitized sheep red blood cells, while the alternative pathway is measured using rabbit red blood cells, which activate the alternative pathway directly.[12][13] The percentage of hemolysis is determined by measuring the amount of hemoglobin released into the supernatant.

Materials:

  • Antibody-sensitized sheep red blood cells (for classical pathway)

  • Rabbit red blood cells (for alternative pathway)

  • Normal human serum (as a source of complement)

  • Gelatin veronal buffer (GVB) containing Ca2+ and Mg2+ (for classical pathway)

  • GVB containing Mg2+ and EGTA (to chelate Ca2+ and block the classical pathway for alternative pathway assay)

  • Test inhibitor

  • 96-well V-bottom plates

  • Spectrophotometer

Protocol:

  • Wash red blood cells with the appropriate GVB buffer and resuspend to a standardized concentration.

  • Prepare serial dilutions of the test inhibitor in the appropriate GVB buffer.

  • In a 96-well plate, add the diluted inhibitor, normal human serum, and the appropriate GVB buffer.

  • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Add the red blood cell suspension to each well.

  • Incubate the plate at 37°C for 30-60 minutes to allow for complement activation and cell lysis.

  • Centrifuge the plate to pellet any unlysed cells.

  • Transfer the supernatant to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at 412 nm (or a similar wavelength for hemoglobin).

  • Calculate the percentage of hemolysis for each inhibitor concentration relative to a 100% lysis control (water-lysed cells) and a 0% lysis control (buffer only).

  • Determine the IC50 value by plotting the percentage of hemolysis against the inhibitor concentration.

C3b and C5b-9 (MAC) Deposition Assays (ELISA-based)

Principle: These assays quantify the deposition of complement activation products, C3b or C5b-9, on a surface that activates the complement system.[11][14] This is a direct measure of complement activation and can be used to assess the efficacy of inhibitors targeting different points in the cascade.

Materials:

  • 96-well microplate coated with a complement activator (e.g., zymosan for the alternative pathway, or an antibody for the classical pathway)

  • Normal human serum

  • Test inhibitor

  • Primary antibody specific for C3b or a neoepitope on C5b-9

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., sulfuric acid)

  • Plate reader

Protocol:

  • Prepare serial dilutions of the test inhibitor.

  • In a separate plate or tubes, pre-incubate the normal human serum with the diluted inhibitor.

  • Add the serum/inhibitor mixtures to the wells of the activator-coated microplate.

  • Incubate the plate to allow for complement activation and deposition of C3b or C5b-9.

  • Wash the wells to remove unbound serum components.

  • Add the primary antibody and incubate.

  • Wash the wells and add the HRP-conjugated secondary antibody.

  • Incubate and wash the wells again.

  • Add the TMB substrate and incubate until a color change is observed.

  • Add the stop solution and measure the absorbance at 450 nm.

  • Calculate the percentage of inhibition of C3b or C5b-9 deposition for each inhibitor concentration and determine the IC50 value.

Factor B and Factor D Enzymatic Assays

Principle: These are biochemical assays that measure the direct inhibitory effect of a compound on the enzymatic activity of Factor B or Factor D.[15][16]

Materials:

  • Purified human Factor B or Factor D

  • For Factor B assay: Purified C3b and Factor D to form the C3 convertase (C3bBb)

  • For Factor D assay: Purified Factor B and C3b to form the pro-convertase (C3bB)

  • A chromogenic or fluorogenic substrate for the respective enzyme

  • Assay buffer

  • Test inhibitor

  • 96-well plate

  • Plate reader

Protocol:

  • Prepare serial dilutions of the test inhibitor in assay buffer.

  • In a 96-well plate, add the test inhibitor and the purified complement proteins (Factor B and C3b for Factor D inhibition, or pre-formed C3bBb for Factor B inhibition).

  • Incubate to allow for inhibitor binding.

  • Initiate the reaction by adding the final component (Factor D for the Factor B assay, or the substrate for the Factor D assay).

  • Immediately begin monitoring the change in absorbance or fluorescence over time using a plate reader.

  • Calculate the rate of substrate cleavage for each inhibitor concentration.

  • Determine the percentage of inhibition relative to a no-inhibitor control and calculate the IC50 value.

C5aR1 Binding and Functional Assays

Principle: C5aR1 binding assays measure the ability of an inhibitor to displace a radiolabeled or fluorescently labeled C5a ligand from its receptor.[9] Functional assays, such as chemotaxis or calcium mobilization assays, measure the ability of an inhibitor to block the downstream signaling events initiated by C5a binding to C5aR1.[1][17]

Materials for Chemotaxis Assay:

  • Neutrophils or a cell line expressing C5aR1 (e.g., U937 cells)

  • Recombinant human C5a

  • Test inhibitor

  • Chemotaxis chamber (e.g., Transwell plate)

  • Fluorescent dye for cell labeling (e.g., Calcein-AM)

  • Fluorescence plate reader

Protocol for Chemotaxis Assay:

  • Isolate and label neutrophils or culture C5aR1-expressing cells.

  • Prepare serial dilutions of the test inhibitor.

  • Pre-incubate the cells with the diluted inhibitor.

  • Place a solution containing C5a in the lower chamber of the chemotaxis plate.

  • Add the inhibitor-treated cells to the upper chamber, which is separated from the lower chamber by a porous membrane.

  • Incubate the plate to allow for cell migration towards the C5a gradient.

  • Quantify the number of cells that have migrated to the lower chamber by measuring the fluorescence.

  • Calculate the percentage of inhibition of chemotaxis for each inhibitor concentration and determine the IC50 value.

Conclusion

The development of small molecule complement inhibitors represents a significant advancement in the treatment of a wide range of debilitating diseases. This guide provides a framework for understanding and comparing these emerging therapeutics. The provided data tables offer a snapshot of the current landscape of inhibitors, while the detailed experimental protocols serve as a resource for their evaluation. As more clinical data becomes available, a clearer picture of the therapeutic potential of these agents will emerge, offering new hope for patients with complement-driven diseases.

References

BCX 1470 Methanesulfonate: A Comparative Analysis of its Specificity for the Classical and Alternative Complement Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of BCX 1470 methanesulfonate against the classical and alternative pathways of the complement system. The information presented is intended to assist researchers in evaluating the suitability of this compound for their specific applications in complement-mediated disease models and therapeutic development.

Introduction to this compound

This compound is a synthetic, small-molecule serine protease inhibitor. It has been identified as a potent inhibitor of key enzymes in the complement cascade, a critical component of the innate immune system. Dysregulation of the complement system is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases. Consequently, targeted inhibition of specific complement pathways is a promising therapeutic strategy. This guide focuses on the specificity of BCX 1470 for the classical and alternative complement pathways, providing quantitative data and detailed experimental methodologies to support its potential as a selective immunomodulatory agent.

Mechanism of Action

The complement system can be activated through three primary pathways: the classical, alternative, and lectin pathways. All three pathways converge at the cleavage of C3, leading to a common terminal pathway that results in the formation of the membrane attack complex (MAC) and inflammation.

BCX 1470 exerts its inhibitory effects by targeting key serine proteases in the classical and alternative pathways:

  • Classical Pathway: This pathway is typically initiated by antigen-antibody complexes. A key enzyme in this cascade is C1s , a serine protease responsible for cleaving C4 and C2 to form the C3 convertase (C4b2a). BCX 1470 directly inhibits the enzymatic activity of C1s.

  • Alternative Pathway: This pathway is a component of the innate immune system and can be activated spontaneously or by pathogen surfaces. A crucial serine protease in this pathway is Factor D , which cleaves Factor B when it is bound to C3b, leading to the formation of the alternative pathway C3 convertase (C3bBb). BCX 1470 is an inhibitor of Factor D.

By inhibiting these critical proteases, BCX 1470 effectively blocks the amplification of the complement cascade through these pathways.

cluster_classical Classical Pathway cluster_alternative Alternative Pathway cluster_common Common Pathway CP_Initiation Antigen-Antibody Complexes C1 C1 Complex (C1q, C1r, C1s) CP_Initiation->C1 Activates C1s_active Active C1s C1->C1s_active Activates C4_C2 C4, C2 C1s_active->C4_C2 Cleaves C3_Convertase_CP C3 Convertase (C4b2a) C4_C2->C3_Convertase_CP Forms C3 C3 C3_Convertase_CP->C3 AP_Initiation Spontaneous Hydrolysis or Pathogen Surface C3b C3b AP_Initiation->C3b FactorB Factor B C3b->FactorB C3_Convertase_AP C3 Convertase (C3bBb) FactorB->C3_Convertase_AP Cleaved by Factor D FactorD Factor D FactorD->FactorB C3_Convertase_AP->C3 C3a_C3b C3a, C3b C3->C3a_C3b Cleaved by C3 Convertase Terminal_Pathway Terminal Pathway (C5 Convertase, MAC) C3a_C3b->Terminal_Pathway BCX1470 BCX 1470 BCX1470->C1s_active Inhibits BCX1470->FactorD Inhibits

Figure 1: Simplified diagram of the classical and alternative complement pathways, highlighting the inhibitory targets of BCX 1470.

Comparative Efficacy: Classical vs. Alternative Pathway

The inhibitory potency of this compound has been quantified using both enzymatic and cell-based hemolytic assays. The data clearly demonstrates a preferential inhibition of the classical pathway.

Assay TypeTarget/PathwayIC50 (nM)Reference
Enzymatic Assay C1s (Classical Pathway)1.6[1][2][3]
Factor D (Alternative Pathway)96[1][2][3]
Hemolytic Assay Classical Pathway-Mediated Hemolysis46[2]
Alternative Pathway-Mediated Hemolysis330[2]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data indicates that BCX 1470 is approximately 60-fold more potent at inhibiting the classical pathway enzyme C1s compared to the alternative pathway enzyme Factor D. This enzymatic selectivity translates to a 7-fold greater potency in inhibiting the overall classical pathway-mediated hemolysis compared to the alternative pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

C1s and Factor D Esterolytic Activity Assays

This assay measures the ability of BCX 1470 to inhibit the enzymatic activity of purified C1s and Factor D using a chromogenic substrate.

Materials:

  • Purified human C1s and Factor D

  • Chromogenic substrate specific for each enzyme (e.g., N-α-carbobenzoxy-L-lysine thiobenzyl ester for C1s)

  • Assay buffer (e.g., Tris-buffered saline, pH 7.4)

  • This compound, serially diluted

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • A solution of purified C1s or Factor D is prepared in the assay buffer.

  • In a 96-well plate, serial dilutions of this compound are added to the wells.

  • The enzyme solution (C1s or Factor D) is added to the wells containing the inhibitor and incubated for a pre-determined time at 37°C to allow for inhibitor-enzyme binding.

  • The chromogenic substrate is added to each well to initiate the enzymatic reaction.

  • The plate is incubated at 37°C, and the change in absorbance over time is measured using a spectrophotometer at a wavelength appropriate for the specific substrate.

  • The rate of substrate hydrolysis is calculated for each inhibitor concentration.

  • The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Classical and Alternative Pathway Hemolytic Assays

These cell-based assays determine the functional inhibition of the entire classical or alternative complement pathway by measuring the lysis of red blood cells.

Materials:

  • For Classical Pathway (CH50 Assay):

    • Antibody-sensitized sheep red blood cells (EAs)

    • Normal human serum (as a source of complement)

    • Gelatin veronal buffer with Ca²⁺ and Mg²⁺ (GVB²⁺)

  • For Alternative Pathway (APH50 Assay):

    • Rabbit red blood cells (RbE)

    • Normal human serum

    • Gelatin veronal buffer with Mg²⁺ and EGTA (to chelate Ca²⁺ and block the classical pathway)

  • This compound, serially diluted

  • 96-well V-bottom microtiter plates

  • Spectrophotometer

Protocol:

  • Normal human serum is pre-incubated with serial dilutions of this compound for a specified time at 37°C.

  • For CH50: The pre-incubated serum-inhibitor mixture is added to wells of a 96-well plate containing a standardized suspension of antibody-sensitized sheep red blood cells in GVB²⁺.

  • For APH50: The pre-incubated serum-inhibitor mixture is added to wells containing a standardized suspension of rabbit red blood cells in GVB-Mg²⁺-EGTA.

  • The plates are incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for complement-mediated lysis.

  • The plates are centrifuged to pellet the remaining intact red blood cells.

  • The supernatant, containing hemoglobin from lysed cells, is transferred to a flat-bottom 96-well plate.

  • The absorbance of the supernatant is measured at 412 nm.

  • The percentage of hemolysis is calculated relative to a 100% lysis control (cells lysed with water) and a 0% lysis control (cells with buffer only).

  • The IC50 value is determined by plotting the percentage of hemolysis inhibition against the logarithm of the inhibitor concentration.

cluster_prep Preparation cluster_assay Hemolytic Assay cluster_cp Classical Pathway cluster_ap Alternative Pathway cluster_analysis Analysis Serum Normal Human Serum Preincubation Pre-incubation (37°C) Serum->Preincubation BCX1470 Serial Dilutions of BCX 1470 BCX1470->Preincubation Incubation_CP Incubation (37°C) Preincubation->Incubation_CP Incubation_AP Incubation (37°C) Preincubation->Incubation_AP EAs Antibody-Sensitized Sheep RBCs EAs->Incubation_CP Centrifugation Centrifugation Incubation_CP->Centrifugation RbE Rabbit RBCs RbE->Incubation_AP Incubation_AP->Centrifugation Supernatant Transfer Supernatant Centrifugation->Supernatant Absorbance Measure Absorbance (412 nm) Supernatant->Absorbance IC50 Calculate IC50 Absorbance->IC50

Figure 2: General workflow for determining the IC50 of BCX 1470 in classical and alternative pathway hemolytic assays.

Conclusion

The available data strongly indicates that this compound is a potent inhibitor of the complement system with a marked specificity for the classical pathway over the alternative pathway. This selectivity is evident at both the level of individual enzyme inhibition (C1s vs. Factor D) and in functional, pathway-dependent hemolytic assays. This profile makes BCX 1470 a valuable research tool for dissecting the relative contributions of the classical and alternative pathways in various disease models and a potential starting point for the development of therapeutics targeting classical pathway-driven pathologies.

References

Safety Operating Guide

Prudent Disposal of BCX 1470 Methanesulfonate: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Summary of Known Compound Data

Due to the absence of a comprehensive Safety Data Sheet (SDS), a complete hazard profile for BCX 1470 methanesulfonate is not available. The following table summarizes the limited information that has been publicly disclosed.

PropertyValue
Molecular Formula Not Available
Molecular Weight Not Available
Appearance Solid
Solubility Soluble in DMSO
Known Hazards Data not available. Treat as a potentially hazardous substance.

Step-by-Step Disposal Protocol

Given the lack of specific toxicity and environmental hazard data, this compound and its solutions should be handled as hazardous waste.

1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn. This includes, but is not limited to:

  • A standard laboratory coat.[1][2]

  • Safety goggles to protect from splashes.[1][3][4]

  • Chemical-resistant gloves (nitrile or neoprene).[1][3] Since the compound is often dissolved in DMSO, which can facilitate skin absorption of other chemicals, extra caution is warranted.[5]

2. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste in a clearly labeled, sealed container. The label should include the full chemical name, "this compound," and a "Hazardous Waste" designation.

  • Liquid Waste (DMSO Solutions): Solutions of this compound in DMSO should be collected in a designated, leak-proof, and sealed hazardous waste container.[5][6] Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. The container must be clearly labeled with the full chemical name and the solvent (DMSO).

3. Consultation with Environmental Health and Safety (EHS):

  • Contact your institution's EHS office for specific guidance on the disposal of this compound. They will have procedures in place for the disposal of research chemicals with unknown hazard profiles.[7][8]

  • Provide them with all available information on the compound.

4. Temporary Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by a certified waste disposal company, as coordinated through your EHS office.[9][10]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Need to dispose of This compound ppe Wear Appropriate PPE: Lab coat, safety goggles, chemical-resistant gloves start->ppe assess_form Is the waste solid or a DMSO solution? ppe->assess_form solid_waste Collect solid waste in a sealed, labeled container. assess_form->solid_waste Solid liquid_waste Collect DMSO solution in a sealed, labeled hazardous waste container. assess_form->liquid_waste Liquid label_waste Label container with: - Full chemical name - 'Hazardous Waste' solid_waste->label_waste liquid_waste->label_waste contact_ehs Consult with your institution's Environmental Health & Safety (EHS) office for specific guidance. label_waste->contact_ehs store_waste Store waste container in a designated, secure area. contact_ehs->store_waste final_disposal Arrange for pickup by a certified hazardous waste disposal service via EHS. store_waste->final_disposal end End: Proper Disposal final_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling BCX 1470 Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling BCX 1470 methanesulfonate. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Given that this compound is a potent serine protease inhibitor, a comprehensive PPE strategy is mandatory to prevent exposure.[1][2] The following table summarizes the required PPE for various handling scenarios.

Operation Required PPE Rationale
Unpacking/Weighing (Dry Powder) - Full-face powered air-purifying respirator (PAPR) - Chemical-resistant disposable coveralls ("bunny suit") - Double-layered, powder-free nitrile gloves (outer pair with long cuffs) - Disposable shoe covers - Safety goggles (if not using a full-face respirator)To prevent inhalation of fine particles and minimize skin contact with the potent compound.[3]
Solution Preparation/Handling - Chemical fume hood - Lab coat or disposable gown - Single pair of nitrile gloves - Safety glasses with side shieldsTo protect against splashes and minimize inhalation of any potential aerosols.
Spill Cleanup - Full-face powered air-purifying respirator (PAPR) - Chemical-resistant disposable coveralls - Double-layered, chemical-resistant gloves (e.g., nitrile or neoprene) - Chemical-resistant boot covers - Face shield and gogglesTo provide maximum protection during cleanup of a potentially hazardous spill.

Operational Handling and Experimental Protocols

Proper handling procedures are critical to minimize exposure risk and maintain the integrity of the compound.

2.1. Storage and Stability

Condition Storage Temperature Duration Notes
Stock Solution -80°C6 monthsSealed storage, away from moisture.[4]
-20°C1 monthSealed storage, away from moisture.[4]
Short-term -4°CShort termAs specified by some suppliers.[5]
Long-term -20°C≥ 2 yearsAs specified by some suppliers.[6][7]

2.2. Weighing and Reconstitution Protocol

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. The weighing station, typically a balance within a chemical fume hood or a containment glove box, should be clean and prepared.

  • Weighing:

    • Use a dedicated set of weighing tools (spatula, weighing paper).

    • Carefully transfer the desired amount of this compound powder. Avoid creating dust.

    • Clean the tools and the weighing area immediately after use with an appropriate solvent (e.g., 70% ethanol) to decontaminate surfaces.

  • Reconstitution:

    • This compound is soluble in DMSO.[6]

    • Add the appropriate volume of solvent to the vial containing the weighed powder.

    • If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[8]

3.1. Waste Segregation and Collection

  • Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), weighing paper, and empty vials should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquids. Do not empty into drains.[9][10]

3.2. Decontamination and Disposal Procedures

  • Work Surfaces: Decontaminate all work surfaces (fume hood, benchtops) with a suitable cleaning agent.

  • Glassware: Reusable glassware should be soaked in a decontamination solution before standard washing.

Logical Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood/Glove Box Prepare Fume Hood/Glove Box Don PPE->Prepare Fume Hood/Glove Box Ensure safety first Weigh Powder Weigh Powder Prepare Fume Hood/Glove Box->Weigh Powder Reconstitute in Solvent Reconstitute in Solvent Weigh Powder->Reconstitute in Solvent Perform Experiment Perform Experiment Reconstitute in Solvent->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Decontaminate Surfaces Decontaminate Surfaces Segregate Waste->Decontaminate Surfaces Dispose via Hazardous Waste Service Dispose via Hazardous Waste Service Decontaminate Surfaces->Dispose via Hazardous Waste Service Doff PPE Doff PPE Dispose via Hazardous Waste Service->Doff PPE

Caption: Workflow for safe handling of this compound.

Signaling Pathway Inhibition

This compound is a serine protease inhibitor that targets Factor D and C1s, key enzymes in the complement system.[4][5][6][12]

cluster_classical Classical & Lectin Pathways cluster_alternative Alternative Pathway BCX 1470 BCX 1470 C1s C1s BCX 1470->C1s Factor D Factor D BCX 1470->Factor D C4 C4 C1s->C4 cleaves C2 C2 C1s->C2 cleaves C4a + C4b C4a + C4b C4->C4a + C4b C2a + C2b C2a + C2b C2->C2a + C2b C4bC2a C4bC2a C3 Convertase (C4b2a) C3 Convertase (C4b2a) C4bC2a->C3 Convertase (C4b2a) Factor B Factor B Factor D->Factor B cleaves Ba + Bb Ba + Bb Factor B->Ba + Bb C3bBb C3bBb C3 Convertase (C3bBb) C3 Convertase (C3bBb) C3bBb->C3 Convertase (C3bBb)

Caption: Inhibition of complement pathways by BCX 1470.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BCX 1470 methanesulfonate
Reactant of Route 2
Reactant of Route 2
BCX 1470 methanesulfonate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。